PF-04856264
説明
Structure
2D Structure
3D Structure
特性
IUPAC Name |
3-cyano-4-[2-(2-methylpyrazol-3-yl)phenoxy]-N-(1,3-thiazol-2-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N5O3S2/c1-25-17(8-9-23-25)16-4-2-3-5-19(16)28-18-7-6-15(12-14(18)13-21)30(26,27)24-20-22-10-11-29-20/h2-12H,1H3,(H,22,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKSKJVIBSRUWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC=C2OC3=C(C=C(C=C3)S(=O)(=O)NC4=NC=CS4)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N5O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1235397-05-3 | |
| Record name | 1235397-05-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of PF-04856264, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. This document consolidates key preclinical data, details experimental methodologies, and visualizes the underlying scientific principles to support further research and development in the field of analgesics.
Introduction to Nav1.7 and this compound
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a critical component in the pain signaling pathway.[1][2] It is predominantly expressed in peripheral sensory neurons, where it acts as a threshold channel, amplifying small subthreshold depolarizations to initiate action potentials.[2][3] The crucial role of Nav1.7 in human pain perception is highlighted by genetic studies: gain-of-function mutations lead to debilitating pain syndromes, while loss-of-function mutations result in a congenital insensitivity to pain.[3] This genetic validation has made Nav1.7 a highly attractive target for the development of novel analgesics.
This compound is a potent aryl sulfonamide that selectively inhibits the Nav1.7 channel.[4] It exhibits state-dependent binding, preferentially interacting with the inactivated state of the channel.[4] This mechanism of action contributes to its selectivity and potential for therapeutic intervention in pain states.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound, providing a clear comparison of its potency and selectivity across various species and Nav channel subtypes.
Table 1: In Vitro Potency (IC50) of this compound on Nav1.7 Channels
| Species | Nav1.7 IC50 (nM) |
| Human | 28[5][6] |
| Mouse | 131[5] |
| Cynomolgus Monkey | 19[5] |
| Dog | 42[5] |
Note: this compound has low potency against the rat Nav1.7 channel.[5]
Table 2: Selectivity of this compound against Human Nav Channel Subtypes (FLIPR Membrane Potential Assay)
| Channel Subtype | pIC50 (± SEM) | IC50 (µM) | Selectivity Fold (over hNav1.7) |
| hNav1.7 | 6.53 ± 0.1 | 0.295 | 1 |
| hNav1.2 | 4.87 ± 0.3 | 13.49 | >45 |
| hNav1.1 | 3.61 ± 0.1 | 245.5 | >830 |
| hNav1.6 | 3.53 ± 0.1 | 295.1 | >1000 |
| hNav1.3 | < 3.5 | >300 | >1017 |
| hNav1.4 | < 3.5 | >300 | >1017 |
| hNav1.5 | < 3.5 | >300 | >1017 |
| hNav1.8 | < 3.5 | >300 | >1017 |
Data adapted from Deuis et al., 2016.[4]
Table 3: State-Dependent Inhibition of Human Nav1.7 by this compound (Automated Patch Clamp)
| Channel State | IC50 (µM) |
| Closed/Resting State | 2.7[4] |
| Open/Inactivated State | 0.134[4] |
This demonstrates a ~20-fold increase in potency for the open/inactivated state.[4]
Table 4: In Vivo Efficacy of this compound in the OD1-Induced Pain Model in Mice
| Administration Route | Dose | Effect |
| Intraplantar | 10 µM, 100 µM, 1 mM | Concentration-dependent reversal of spontaneous pain behaviors.[4] |
| Intraperitoneal | 3-30 mg/kg | Significant reduction of spontaneous pain behaviors.[4][5] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Electrophysiology: Automated Whole-Cell Patch Clamp
This protocol is for assessing the state-dependent inhibition of heterologously expressed human Nav1.7 channels.
-
Cell Line: Human Embryonic Kidney (HEK293) cells stably expressing human Nav1.7.
-
Cell Culture: Cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and a selection antibiotic (e.g., 500 µg/mL G418). Cells are maintained at 37°C in a 5% CO2 incubator.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
-
Voltage Protocols:
-
Resting State Inhibition: Cells are held at a hyperpolarized potential (e.g., -100 mV) to ensure most channels are in the closed/resting state. A brief depolarizing pulse (e.g., 20 ms to 0 mV) is applied to elicit a current. The effect of this compound is measured on this current.
-
Inactivated State Inhibition: To assess inhibition of the inactivated state, a conditioning pre-pulse to a depolarized potential (e.g., -55 mV for 8 seconds) is applied to accumulate channels in the inactivated state, followed by a test pulse (e.g., to 0 mV).
-
-
Data Analysis: Concentration-response curves are generated by plotting the percentage of current inhibition against the concentration of this compound. IC50 values are calculated by fitting the data to a Hill equation.
FLIPR Membrane Potential Assay
This high-throughput assay is used to determine the selectivity of this compound against a panel of Nav channel subtypes.
-
Cell Lines: HEK or CHO cells stably expressing individual human Nav channel subtypes (Nav1.1-1.8).
-
Assay Principle: The assay utilizes a fluorescent dye that is sensitive to changes in membrane potential. Depolarization of the cell membrane, induced by a channel activator, causes a change in fluorescence. Inhibitors of the channel will prevent this change.
-
Procedure:
-
Cells are plated in 96- or 384-well plates and grown to confluence.
-
A membrane potential-sensitive dye is loaded into the cells.
-
Varying concentrations of this compound are added to the wells and incubated.
-
A Nav channel activator (e.g., veratridine) is added to induce channel opening and membrane depolarization.
-
The change in fluorescence is measured using a Fluorometric Imaging Plate Reader (FLIPR).
-
-
Data Analysis: The inhibition of the fluorescence response is plotted against the compound concentration to generate concentration-response curves and calculate IC50 values for each Nav channel subtype.
In Vivo Pain Model: OD1-Induced Spontaneous Pain
This model is used to assess the in vivo efficacy of Nav1.7 inhibitors. The scorpion toxin OD1 is a potent activator of Nav1.7.
-
Animals: Adult male C57BL/6J mice (6-8 weeks old).
-
Procedure:
-
Mice are habituated to the observation chambers.
-
A solution of OD1 toxin is injected into the intraplantar surface of one hind paw.
-
For local administration, this compound is co-injected with OD1. For systemic administration, this compound is administered intraperitoneally prior to the OD1 injection.
-
Spontaneous pain behaviors (e.g., lifting, licking, and flinching of the injected paw) are observed and quantified over a set period.
-
-
Data Analysis: The total time spent exhibiting pain behaviors is compared between vehicle-treated and this compound-treated groups. Statistical significance is determined using appropriate tests (e.g., t-test or ANOVA).
Visualizations
The following diagrams, created using the DOT language, illustrate key concepts related to this compound and Nav1.7.
Nav1.7 Signaling Pathway in Nociception
Caption: Role of Nav1.7 in the pain signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Testing
Caption: A generalized workflow for assessing the analgesic efficacy of this compound in a preclinical pain model.
State-Dependent Inhibition Mechanism
References
- 1. The Sciatic Nerve Cuffing Model of Neuropathic Pain in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 5. Video: Partial Sciatic Nerve Ligation: A Mouse Model of Chronic Neuropathic Pain to Study the Antinociceptive Effect of Novel Therapies [jove.com]
- 6. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Analgesic Properties of PF-04856264
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-04856264 is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7, a genetically validated target for the treatment of pain. Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, result in congenital insensitivity to pain, making pharmacological blockade of this channel a highly attractive therapeutic strategy. This technical guide provides a comprehensive overview of the preclinical analgesic properties of this compound, including its pharmacological selectivity, efficacy in various pain models, and the underlying mechanism of action. Detailed experimental protocols and data are presented to facilitate further research and development in the field of non-opioid analgesics.
Introduction
The voltage-gated sodium channel NaV1.7 is predominantly expressed in peripheral sensory neurons and plays a crucial role in the initiation and propagation of action potentials in response to noxious stimuli.[1] Its critical role in pain signaling has been unequivocally demonstrated through human genetic studies. Individuals with gain-of-function mutations in SCN9A experience debilitating pain syndromes, whereas those with loss-of-function mutations are unable to feel most types of pain.[1] This has positioned NaV1.7 as a key target for the development of novel analgesics. This compound emerged from drug discovery efforts as a potent and selective inhibitor of NaV1.7.[2] This guide delves into the preclinical data that have characterized its analgesic potential.
Mechanism of Action and Signaling Pathway
This compound exerts its analgesic effects by selectively binding to the NaV1.7 channel and inhibiting the influx of sodium ions that is necessary for the generation and propagation of action potentials in nociceptive neurons. It is a state-dependent inhibitor, showing a preference for the inactivated state of the channel.[2] By blocking NaV1.7, this compound effectively dampens the signaling of pain from the periphery to the central nervous system.
Interestingly, the analgesic effect of NaV1.7 inhibition may not be solely due to direct channel blockade. Preclinical studies suggest a link between NaV1.7 function and the endogenous opioid system. The absence or inhibition of NaV1.7 can lead to an upregulation of enkephalins, which are endogenous opioid peptides that produce analgesia.[3]
Quantitative Data: In Vitro Potency and Selectivity
The potency and selectivity of this compound have been characterized using electrophysiology assays on various human voltage-gated sodium channel subtypes. The data consistently demonstrate a high degree of selectivity for NaV1.7 over other isoforms.
| Channel Subtype | IC50 (nM) | Fold Selectivity vs. NaV1.7 | Reference |
| Human NaV1.7 | 28 | - | [4] |
| Human NaV1.1 | >10,000 | >357 | [5] |
| Human NaV1.2 | ~1,350 | ~48 | [5] |
| Human NaV1.3 | >10,000 | >357 | [2] |
| Human NaV1.4 | >10,000 | >357 | [5] |
| Human NaV1.5 | >10,000 | >357 | [2] |
| Human NaV1.6 | ~2,950 | ~105 | [5] |
| Human NaV1.8 | >10,000 | >357 | [5] |
| Mouse NaV1.7 | 131 | - | [4] |
| Cynomolgus Monkey NaV1.7 | 19 | - | [4] |
| Dog NaV1.7 | 42 | - | [4] |
| Rat NaV1.7 | Low Potency | - | [4] |
Table 1: In vitro potency and selectivity of this compound against various voltage-gated sodium channel subtypes.
Experimental Protocols: Preclinical Pain Models
The analgesic efficacy of this compound has been evaluated in several preclinical models of pain. Below are detailed methodologies for key experiments.
OD1-Induced Spontaneous Pain Model
This model utilizes the scorpion toxin OD1, a potent activator of NaV1.7, to induce spontaneous pain behaviors in mice.[6]
-
Experimental Workflow:
-
Animals: Adult male C57BL/6J mice (6-8 weeks old).[5]
-
Reagents:
-
Procedure:
-
Mice are acclimatized to the testing environment.
-
This compound is administered via intraperitoneal injection (e.g., 3-30 mg/kg) or co-injected intraplantarly with OD1.[4][6]
-
A small volume (e.g., 20-40 µL) of OD1 solution is injected into the plantar surface of the hind paw.[4]
-
Immediately following injection, mice are placed in an observation chamber.
-
Spontaneous pain behaviors, such as licking and flinching of the injected paw, are recorded for a defined period (e.g., 40 minutes).[9]
-
-
Outcome Measures: The primary outcome is the total time spent exhibiting pain behaviors.
Formalin-Induced Inflammatory Pain Model
The formalin test is a widely used model of inflammatory pain characterized by a biphasic pain response.[10]
-
Animals: Adult mice.
-
Reagents:
-
This compound: Formulated for systemic administration (e.g., i.p.).
-
Formalin: A low concentration (e.g., 1-5%) solution in saline.
-
-
Procedure:
-
Mice are pre-treated with this compound or vehicle.
-
A small volume of formalin is injected into the plantar surface of the hind paw.
-
Pain behaviors (licking, biting of the injected paw) are observed and quantified during the early phase (0-5 minutes post-injection) and the late phase (15-30 minutes post-injection).[10]
-
-
Outcome Measures: The duration of pain behaviors in each phase.
Carrageenan-Induced Inflammatory Pain Model
Injection of carrageenan into the paw induces an acute inflammatory response characterized by edema and hyperalgesia.[1]
-
Animals: Adult mice or rats.
-
Reagents:
-
This compound: Formulated for systemic administration.
-
Carrageenan: Typically a 1% solution in sterile saline.[11]
-
-
Procedure:
-
Baseline paw volume and thermal/mechanical sensitivity are measured.
-
This compound or vehicle is administered.
-
Carrageenan is injected into the plantar surface of the hind paw.
-
Paw volume (edema) and thermal/mechanical withdrawal thresholds are measured at various time points post-carrageenan injection (e.g., 1-6 hours).[1]
-
-
Outcome Measures: Changes in paw volume and withdrawal thresholds compared to baseline.
Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain Model
CFA injection produces a more persistent inflammatory state, mimicking chronic inflammatory pain.[12]
-
Animals: Adult mice or rats.
-
Reagents:
-
This compound: Formulated for systemic administration.
-
Complete Freund's Adjuvant (CFA).
-
-
Procedure:
-
Baseline thermal and mechanical sensitivity are determined.
-
CFA is injected into the plantar surface of the hind paw.
-
This compound or vehicle is administered, often in a repeated dosing regimen.
-
Thermal and mechanical hypersensitivity are assessed at various time points over several days or weeks post-CFA injection.[12]
-
-
Outcome Measures: Changes in thermal and mechanical withdrawal thresholds over time.
Pharmacokinetics and Discussion
While detailed pharmacokinetic data for this compound in preclinical species are not extensively published in the peer-reviewed literature, the clinical development of its successor, PF-05089771, provides valuable insights into the challenges associated with this class of compounds. One of the key factors that may have contributed to the lack of efficacy of PF-05089771 in clinical trials is its high plasma protein binding.[2] When a drug is highly bound to plasma proteins, only the unbound fraction is free to distribute to the target tissue and exert its pharmacological effect.[2] Therefore, even with high in vitro potency, high plasma protein binding can lead to sub-therapeutic concentrations of the free drug at the NaV1.7 channels in sensory neurons. This highlights the critical importance of optimizing pharmacokinetic properties, in addition to potency and selectivity, in the development of NaV1.7 inhibitors.
Conclusion
This compound is a potent and selective NaV1.7 inhibitor with demonstrated analgesic activity in preclinical models of spontaneous and inflammatory pain. Its mechanism of action, centered on the blockade of a key channel in nociception, represents a promising non-opioid approach to pain management. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers in the field. Future work aimed at developing NaV1.7 inhibitors with improved pharmacokinetic profiles will be crucial for translating the compelling genetic validation of this target into effective and safe analgesic therapies for patients.
References
- 1. Carrageenan-Induced Paw Edema in the Rat and Mouse | Springer Nature Experiments [experiments.springernature.com]
- 2. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 3. The orofacial formalin test in the mouse: a behavioral model for studying physiology and modulation of trigeminal nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
The Role of PF-04856264 in Nociceptive Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of PF-04856264, a selective inhibitor of the voltage-gated sodium channel Nav1.7, and its significant role in the modulation of nociceptive signaling pathways. The document synthesizes key preclinical findings, offering a detailed overview of its mechanism of action, quantitative data on its potency and selectivity, and the experimental protocols used to elucidate its effects. This guide is intended to serve as a comprehensive resource for professionals in the fields of pain research and analgesic drug development.
Introduction to Nociception and the Role of Nav1.7
Nociception is the neural process of encoding and processing noxious stimuli, which can lead to the subjective experience of pain.[1][2] This complex signaling cascade originates in the peripheral nervous system with the activation of specialized sensory neurons known as nociceptors.[2] A key molecular player in the initiation and propagation of action potentials within these neurons is the voltage-gated sodium channel Nav1.7.
The critical role of Nav1.7 in pain perception is highlighted by human genetic studies. Loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, result in congenital insensitivity to pain (CIP), a rare condition where individuals are unable to perceive pain.[3][4][5] Conversely, gain-of-function mutations in SCN9A are associated with chronic pain disorders. This validation of Nav1.7 as a crucial component of the pain pathway has made it a prime target for the development of novel analgesics.[5][6]
This compound: A Selective Nav1.7 Inhibitor
This compound is an aryl sulfonamide compound that has been identified as a potent and selective inhibitor of the Nav1.7 sodium channel.[4][7] Its mechanism of action involves state-dependent binding, preferentially interacting with and stabilizing the inactivated state of the Nav1.7 channel.[7][8] This mode of action makes it a gating modifier, effectively reducing the excitability of nociceptive neurons.
Potency and Selectivity
Quantitative data from various preclinical studies demonstrate the high potency and selectivity of this compound for Nav1.7 across multiple species. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined using various electrophysiological and fluorescence-based assays.
| Target | Species | IC50 (nM) | Assay Condition | Reference |
| Nav1.7 | Human | 28 | Inactivated State | [8] |
| Nav1.7 | Human | 134 | Open/Inactivated State | [7] |
| Nav1.7 | Human | 2700 | Closed/Resting State | [7] |
| Nav1.7 | Mouse | 131 | - | [9] |
| Nav1.7 | Cynomolgus Monkey | 19 | - | [9] |
| Nav1.7 | Dog | 42 | - | [9] |
| Nav1.3 | Human | >10,000 | Inactivated State | [8] |
| Nav1.5 | Human | >10,000 | Inactivated State | [8] |
Table 1: Potency of this compound against Nav1.7 and other subtypes.
The selectivity of this compound for Nav1.7 over other Nav channel subtypes is a critical feature, as off-target effects on other sodium channels can lead to adverse effects in the central nervous system and cardiovascular system.
| Nav Subtype | pIC50 ± SEM | Selectivity Fold (vs. hNav1.7) | Reference |
| hNav1.7 | 6.53 ± 0.1 | - | [4] |
| hNav1.2 | 4.87 ± 0.3 | >40 | [4] |
| hNav1.1 | 3.61 ± 0.1 | >1000 | [4] |
| hNav1.6 | 3.53 ± 0.1 | >1000 | [4] |
| hNav1.3 | - | >1000 | [4] |
| hNav1.4 | - | >1000 | [4] |
| hNav1.5 | - | >1000 | [4] |
| hNav1.8 | - | >1000 | [4] |
Table 2: Selectivity profile of this compound across human Nav channel subtypes.
Role in Nociceptive Signaling Pathways
The analgesic effect of this compound is a direct consequence of its inhibition of Nav1.7 in peripheral nociceptive neurons. By blocking the influx of sodium ions through Nav1.7, this compound dampens the generation and propagation of action potentials that transmit pain signals from the periphery to the central nervous system.
In a rat model of inflammatory pain induced by pulpitis, administration of this compound dose-dependently increased the mechanical pain threshold and inhibited the expression of extracellular signal-regulated kinase (ERK), suggesting a role in modulating downstream signaling pathways involved in pain sensitization.[10]
Preclinical Efficacy
The analgesic properties of this compound have been demonstrated in various preclinical pain models.
OD1-Induced Pain Model
A key model for assessing Nav1.7 inhibitors involves the use of the scorpion toxin OD1, a potent activator of Nav1.7. Intraplantar injection of OD1 in mice induces spontaneous pain behaviors.[3][4] Systemic and local administration of this compound has been shown to significantly reduce these OD1-induced pain behaviors, confirming its in vivo target engagement and analgesic efficacy.[3][4][7]
| Model | Species | Administration | Dosage | Effect | Reference |
| OD1-induced spontaneous pain | Mouse | Intraperitoneal (i.p.) | 3-30 mg/kg | Significantly reduced spontaneous pain behaviors | [9] |
| OD1-induced spontaneous pain | Mouse | Local co-injection | - | Reversed pain behaviors | [3][4] |
Table 3: In vivo efficacy of this compound in the OD1-induced pain model.
Postsurgical Pain Model
In a mouse model of acute postsurgical pain, this compound was also found to reduce mechanical allodynia, a state of heightened sensitivity to mechanical stimuli.[10][11] This suggests its potential utility in managing pain following surgical procedures.
Experimental Protocols
The characterization of this compound has relied on a variety of sophisticated experimental techniques.
FLIPR Membrane Potential Assay
This high-throughput assay is used to assess the inhibitory activity of compounds on voltage-gated ion channels.
HEK cells heterologously expressing different Nav channel subtypes are loaded with a fluorescent dye that is sensitive to changes in membrane potential. The compound of interest, this compound, is added at varying concentrations before the cells are stimulated to open the sodium channels. The change in fluorescence, which corresponds to the influx of sodium ions, is measured. The data is then used to calculate the IC50 value, indicating the concentration of the compound required to inhibit 50% of the channel activity.[4]
Automated Patch Clamping
Automated patch clamping provides a more detailed electrophysiological characterization of the interaction between this compound and the Nav1.7 channel. This technique allows for the precise control of the cell's membrane potential, enabling the study of state-dependent inhibition.
To assess state-dependence, the inhibitory effect of this compound is measured from different holding potentials. A more hyperpolarized holding potential (e.g., -100 mV) favors the closed/resting state of the channel, while a more depolarized holding potential (e.g., -55 mV) favors the open/inactivated state. A significant shift in the IC50 value between these two conditions indicates state-dependent binding. For this compound, a 20-fold shift in the Nav1.7 IC50 from the closed/resting state (2.7 μM) to the open/inactivated state (134 nM) has been observed, confirming its preferential binding to the inactivated state.[7]
In Vivo OD1-Induced Pain Model
This animal model is used to evaluate the in vivo analgesic efficacy of Nav1.7 inhibitors.
Mice receive either a systemic (e.g., intraperitoneal) or local (e.g., co-injection with OD1) administration of this compound. Subsequently, the scorpion toxin OD1 is injected into the plantar surface of the hind paw. The resulting spontaneous pain behaviors, such as flinching and licking of the affected paw, are then observed and quantified. A reduction in these behaviors in the this compound-treated group compared to a control group indicates analgesic activity.[3][4]
Conclusion and Future Directions
This compound has been instrumental in validating Nav1.7 as a viable target for the treatment of pain. Its high potency and selectivity, coupled with demonstrated efficacy in preclinical pain models, have provided a strong foundation for the development of Nav1.7 inhibitors. While this compound itself did not advance to later-stage clinical trials, an optimized version, PF-05089771, was subsequently developed and investigated in clinical studies.[6][8] The insights gained from the study of this compound continue to inform the ongoing efforts to develop safe and effective non-opioid analgesics that selectively target the Nav1.7 channel. The challenges that remain include optimizing pharmacokinetic properties and translating the robust preclinical efficacy into significant pain relief in human clinical trials.[6]
References
- 1. editverse.com [editverse.com]
- 2. An Overview of Pathways Encoding Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain | MDPI [mdpi.com]
- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 11. Antiallodynic effects of the selective NaV1.7 inhibitor Pn3a in a mouse model of acute postsurgical pain: evidence for analgesic synergy with opioids and baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to Early-Stage Research on PF-04856264 for Pain Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the early-stage, preclinical research on PF-04856264, a selective inhibitor of the voltage-gated sodium channel NaV1.7, for the potential treatment of pain. This document consolidates key findings on its mechanism of action, in vitro and in vivo pharmacology, and the experimental methodologies employed in its initial evaluation.
Introduction: Targeting NaV1.7 for Analgesia
The voltage-gated sodium channel NaV1.7 has emerged as a critical target in pain research.[1] Genetic studies in humans have demonstrated that loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital insensitivity to pain, while gain-of-function mutations are associated with severe pain disorders.[1] This validation in human genetics has spurred the development of selective NaV1.7 inhibitors as a promising new class of analgesics. This compound was developed by Pfizer as a potent and selective small-molecule inhibitor of NaV1.7.
Mechanism of Action: State-Dependent Inhibition of NaV1.7
This compound is an aryl sulfonamide that functions as a state-dependent inhibitor of NaV1.7, exhibiting a strong preference for the inactivated state of the channel.[2][3] This mechanism is crucial as it suggests that the compound would be more active in neurons that are frequently firing, such as those involved in transmitting pain signals, while having less effect on normally active neurons. This state-dependent action is a key feature for achieving a therapeutic window and minimizing off-target effects. The potency of this compound is significantly higher when measured with protocols that favor the inactivated state of the NaV1.7 channel.[2]
In Vitro Pharmacology
The in vitro activity of this compound has been characterized using various electrophysiological and fluorescence-based assays.
Potency and Selectivity
This compound demonstrates high potency for human NaV1.7 and selectivity over other sodium channel subtypes. The half-maximal inhibitory concentrations (IC50) vary across species.
| Channel | Species | IC50 (nM) | Assay Type | Reference |
| NaV1.7 | Human | 28 | Electrophysiology (inactivated state) | [2] |
| Mouse | 131 | Not Specified | [4] | |
| Cynomolgus Monkey | 19 | Not Specified | [4] | |
| Dog | 42 | Not Specified | [4] | |
| NaV1.7 | Human | ~290 (pIC50 6.53) | FLIPR Membrane Potential Assay | [3] |
| NaV1.1 | Human | >10,000 (pIC50 3.61) | FLIPR Membrane Potential Assay | [3] |
| NaV1.2 | Human | ~13,500 (pIC50 4.87) | FLIPR Membrane Potential Assay | [3] |
| NaV1.3 | Human | >10,000 | Electrophysiology | [2] |
| NaV1.5 | Human | >10,000 | Electrophysiology | [2] |
| NaV1.6 | Human | >10,000 (pIC50 3.53) | FLIPR Membrane Potential Assay | [3] |
Table 1: In Vitro Potency and Selectivity of this compound
Experimental Protocols
Whole-cell patch-clamp recordings are the gold standard for characterizing the activity of ion channel modulators. For assessing the state-dependent inhibition of NaV1.7 by this compound, specific voltage protocols are employed.
-
Cell Lines: Human embryonic kidney (HEK293) or Chinese hamster ovary (CHO) cells stably expressing the human NaV1.7 channel.
-
Resting State Protocol: From a holding potential of -100 mV, a short depolarizing pulse to 0 mV is applied to elicit a current. This protocol primarily assesses inhibition of the channel in its resting state.
-
Inactivated State Protocol: A long conditioning voltage step to approximately -55 mV is applied for several seconds to induce channel inactivation before a test pulse to 0 mV. This protocol is used to determine the IC50 for the inactivated state.
-
Data Analysis: The concentration-response curves are fitted to the Hill equation to determine the IC50 values for both states. A significant shift in the IC50 between the two protocols indicates state-dependent inhibition.
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in cell membrane potential.
-
Principle: Cells expressing the target ion channel are loaded with a voltage-sensitive fluorescent dye. Channel activation leads to a change in membrane potential, which in turn alters the fluorescence of the dye.
-
Cell Seeding: HEK293 cells stably expressing NaV1.7 are seeded into 96- or 384-well plates.
-
Dye Loading: Cells are incubated with a membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered salt solution.
-
Compound Addition: this compound at various concentrations is added to the wells.
-
Channel Activation: A NaV channel activator, such as veratridine, is added to induce channel opening and membrane depolarization.
-
Signal Detection: The change in fluorescence intensity is measured by the FLIPR instrument. The inhibitory effect of this compound is quantified by the reduction in the fluorescence signal.
In Vivo Pharmacology and Efficacy
The analgesic effects of this compound have been evaluated in rodent models of pain. A key model utilized is the OD1-induced pain model, which is considered a NaV1.7-mediated pain model.
OD1-Induced Pain Model
The scorpion toxin OD1 is a specific activator of NaV1.7. Intraplantar injection of OD1 in mice induces spontaneous pain behaviors, such as licking and flinching of the paw.
-
Animal Model: Adult male C57BL/6J mice.
-
Induction of Pain: A solution of OD1 is injected into the plantar surface of the hind paw.
-
Drug Administration: this compound is administered either locally (co-injected with OD1) or systemically (intraperitoneal injection).
-
Behavioral Assessment: The number of spontaneous pain behaviors (licking and flinching) is observed and counted over a defined period.
-
Results: this compound has been shown to significantly reduce OD1-induced spontaneous pain behaviors when delivered both locally and systemically.[3]
| Pain Model | Species | Route of Administration | Dose | Outcome | Reference |
| OD1-Induced Spontaneous Pain | Mouse | Intraplantar (local) | 10 µM - 1 mM | Concentration-dependent reversal of pain behaviors | [3] |
| OD1-Induced Spontaneous Pain | Mouse | Intraperitoneal (systemic) | 30 mg/kg | Significant reduction in spontaneous pain behaviors | [3][4] |
| Formalin-induced acute pain | Mouse | Not Specified | Not Specified | No effect | [1] |
| Carrageenan-induced acute pain | Mouse | Not Specified | Not Specified | No effect | [1] |
| Complete Freund's adjuvant (CFA)-induced acute pain | Mouse | Not Specified | Not Specified | No effect | [1] |
| Surgery-induced mechanical allodynia | Mouse | Local injection | Not Specified | Partial reduction in pain behaviors | [1] |
| Surgery-induced mechanical allodynia | Mouse | Systemic | Not Specified | No effect | [1] |
Table 2: In Vivo Efficacy of this compound in Preclinical Pain Models
Signaling Pathways and Experimental Workflows
The development and evaluation of selective NaV1.7 inhibitors like this compound follow a structured preclinical workflow. The mechanism of action is centered on the modulation of the NaV1.7 signaling pathway in nociceptive neurons.
Figure 1: NaV1.7 Signaling Pathway and Inhibition by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 3. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Discovery and Initial Characterization of PF-04856264: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the discovery and initial characterization of PF-04856264, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. Human genetic studies have validated NaV1.7 as a critical mediator of pain perception, making it a prime therapeutic target for novel analgesics. This compound, an aryl sulfonamide compound developed by Pfizer, emerged from a dedicated effort to identify selective NaV1.7 inhibitors. This document details the pharmacological profile of this compound, including its mechanism of action, in vitro potency and selectivity, and in vivo efficacy in preclinical pain models. Furthermore, it provides detailed methodologies for the key experiments utilized in its characterization and visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Role of NaV1.7 in Nociception
Voltage-gated sodium channels (VGSCs) are essential for the initiation and propagation of action potentials in excitable cells.[1] The NaV1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory and sympathetic neurons.[2][3] Its critical role in pain signaling has been unequivocally demonstrated through human genetic studies. Loss-of-function mutations in SCN9A lead to a rare condition known as congenital insensitivity to pain (CIP), where individuals are unable to perceive pain.[4] Conversely, gain-of-function mutations are associated with debilitating pain syndromes such as inherited erythromelalgia and paroxysmal extreme pain disorder.[1] These findings have established NaV1.7 as a highly promising target for the development of novel analgesics with the potential for a favorable side-effect profile.[3]
Discovery of this compound
This compound was discovered by Pfizer and Icagen as part of a research program focused on identifying selective inhibitors of NaV channels.[5] It is an aryl sulfonamide that was developed to target the voltage sensor domain IV (VSD4) of the NaV1.7 channel.[5][6] This site of interaction allows for state-dependent inhibition, a key characteristic of the compound.[5][6]
Mechanism of Action
This compound is a state-dependent inhibitor of NaV1.7, demonstrating a strong preference for the inactivated state of the channel over the resting state.[5][6] By binding to the activated conformation of the VSD4, it traps the channel in a non-conducting, inactivated state.[5] This mechanism of action contributes to its selectivity and potential for therapeutic intervention in conditions where nociceptors are hyperexcitable.
Below is a diagram illustrating the proposed mechanism of action.
Pharmacological Characterization
The initial characterization of this compound involved a series of in vitro and in vivo studies to determine its potency, selectivity, and efficacy.
In Vitro Potency and Selectivity
The inhibitory activity of this compound against a panel of human NaV channel subtypes was assessed using both Fluorometric Imaging Plate Reader (FLIPR) membrane potential assays and automated patch clamp electrophysiology.
Table 1: In Vitro Potency (IC50) of this compound against Human NaV Channels
| NaV Subtype | FLIPR Assay (pIC50 ± SEM) | FLIPR Assay (IC50) | Automated Patch Clamp (IC50) |
| hNaV1.1 | 3.61 ± 0.1 | ~245 µM | - |
| hNaV1.2 | 4.87 ± 0.3 | ~13.5 µM | - |
| hNaV1.3 | - | >300 µM | >10 µM |
| hNaV1.4 | - | >300 µM | - |
| hNaV1.5 | - | >300 µM | >10 µM |
| hNaV1.6 | 3.53 ± 0.1 | ~295 µM | - |
| hNaV1.7 | 6.53 ± 0.1 | ~0.295 µM | 28 nM (inactivated state protocol)[5], 134 nM (open/inactivated state)[6], 2.7 µM (closed/resting state)[6] |
| hNaV1.8 | - | >300 µM | - |
Data compiled from Deuis et al., 2016 and McCormack et al., 2013.[5][6]
This compound demonstrated significant selectivity for hNaV1.7 over other NaV subtypes, with greater than 40-fold selectivity against all other tested subtypes in the FLIPR assay and over 1000-fold selectivity against NaV1.4, NaV1.5, and NaV1.6.[6]
Table 2: In Vitro Potency (IC50) of this compound against NaV1.7 from Different Species
| Species | IC50 (nM) |
| Human | 28 |
| Mouse | 131 |
| Cynomolgus Monkey | 19 |
| Dog | 42 |
| Rat | Low Potency |
Data from MedChemExpress product information, citing McCormack et al., 2013 and Deuis et al., 2016.[7]
In Vivo Efficacy
The analgesic potential of this compound was evaluated in a mouse model of NaV1.7-mediated pain induced by the scorpion toxin OD1. OD1 is a potent activator of NaV1.7.[6]
Table 3: In Vivo Efficacy of this compound in the OD1-Induced Pain Model
| Administration Route | Dose | Effect |
| Intraplantar | 10 µM, 100 µM, 1 mM | Concentration-dependent reversal of spontaneous pain behaviors.[6] |
| Intraperitoneal | 3-30 mg/kg | Significant reduction of spontaneous pain behaviors.[7] |
Data from Deuis et al., 2016 and MedChemExpress product information.[6][7]
Experimental Protocols
FLIPR Membrane Potential Assay
This assay provides a high-throughput method for assessing the activity of compounds on ion channels by measuring changes in cell membrane potential.
Workflow:
Detailed Methodology:
-
Cell Culture: HEK293 cells stably expressing the desired human NaV channel subtype are cultured in DMEM supplemented with 10% FBS, penicillin/streptomycin, and a selection antibiotic.[8]
-
Cell Plating: Cells are seeded into 96- or 384-well black-walled, clear-bottom plates and incubated overnight to form a confluent monolayer.[9]
-
Dye Loading: The growth medium is removed, and cells are incubated with a membrane potential-sensitive fluorescent dye (e.g., from a FLIPR Membrane Potential Assay Kit) in a buffered salt solution for 30-60 minutes at 37°C.[10][11]
-
Compound Incubation: Various concentrations of this compound are added to the wells and incubated for a predetermined period.
-
Channel Activation and Signal Detection: The plate is placed in a FLIPR instrument, and a baseline fluorescence is measured. Veratridine is then added to activate the NaV channels, and the resulting change in fluorescence, indicative of membrane depolarization, is recorded over time.[8] The inhibitory effect of this compound is determined by the reduction in the veratridine-induced fluorescence signal.
Automated Patch Clamp Electrophysiology
Automated patch clamp systems provide a higher throughput alternative to manual patch clamping for detailed electrophysiological characterization of ion channel modulators.
Workflow:
Detailed Methodology:
-
Cell Preparation: CHO or HEK293 cells stably expressing hNaV1.7 are harvested and prepared as a single-cell suspension in an extracellular solution.[12]
-
Solutions:
-
Recording: The cell suspension and solutions are loaded into the automated patch clamp system (e.g., QPatch, Patchliner, or SyncroPatch). The system automatically performs cell capture, sealing, whole-cell formation, and compound application.[12]
-
Voltage Protocols: To assess state-dependence, specific voltage protocols are used. For example:
-
Resting State Inhibition: Cells are held at a hyperpolarized potential (e.g., -100 mV) and briefly depolarized (e.g., to 0 mV for 20 ms) to elicit a current.[6]
-
Inactivated State Inhibition: A prolonged depolarizing pre-pulse (e.g., to -55 mV for 8 seconds) is applied to accumulate channels in the inactivated state before the test pulse.[6]
-
-
Data Analysis: The peak sodium current is measured before and after the application of different concentrations of this compound to determine the IC50 value for each state.
OD1-Induced Pain Model
This in vivo model utilizes the NaV1.7-selective activator OD1 to induce pain behaviors that can be assessed for modulation by analgesic compounds.
Detailed Methodology:
-
Animals: Adult male C57BL/6J mice are used for these experiments.[7]
-
Acclimatization: Mice are acclimatized to the testing environment to minimize stress-induced behavioral changes.
-
OD1 and Compound Administration:
-
Local Administration: A solution containing OD1 (e.g., 300 nM) with or without various concentrations of this compound is injected into the intraplantar surface of the hind paw.[6]
-
Systemic Administration: this compound is administered intraperitoneally, followed by an intraplantar injection of OD1.[6]
-
-
Behavioral Assessment: Immediately following injections, mice are placed in an observation chamber, and spontaneous pain behaviors (e.g., flinching, licking, and lifting of the injected paw) are recorded for a defined period (e.g., 10-15 minutes).[6]
-
Data Analysis: The total time spent exhibiting pain behaviors is quantified and compared between treatment groups.
NaV1.7 Signaling in Nociceptors
NaV1.7 plays a crucial role in the transmission of pain signals from the periphery to the central nervous system.
NaV1.7 channels are highly expressed in the peripheral terminals of nociceptive neurons.[3] Their biophysical properties, including a rapid recovery from inactivation and the ability to produce significant ramp currents in response to slow, small depolarizations, position them as "threshold" channels.[3] They amplify generator potentials produced by noxious stimuli, bringing the neuron to the threshold for firing an action potential.[3] Once an action potential is initiated, it propagates along the axon to the central terminals in the dorsal horn of the spinal cord, leading to the release of neurotransmitters such as glutamate and substance P.[14][15] This, in turn, activates second-order neurons that transmit the pain signal to the brain.
Conclusion and Future Directions
The initial characterization of this compound identified it as a potent and selective, state-dependent inhibitor of NaV1.7. In vitro studies confirmed its selectivity profile, and in vivo experiments demonstrated its analgesic efficacy in a NaV1.7-mediated pain model. These findings provided a strong rationale for the continued investigation of selective NaV1.7 inhibitors as a promising new class of analgesics. An optimized version of this compound, PF-05089771, was subsequently advanced into clinical trials.[5] The journey of this compound and its successors highlights the importance of a thorough preclinical characterization, utilizing a combination of high-throughput screening and detailed electrophysiological and in vivo studies, in the development of novel therapeutics targeting ion channels. Further research into the complex biology of NaV1.7 and its interacting partners will continue to inform the development of the next generation of pain therapies.[16]
References
- 1. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. physoc.org [physoc.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Defining the Functional Role of NaV1.7 in Human Nociception - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 6. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. State-of-the-Art Automated Patch Clamp Devices: Heat Activation, Action Potentials, and High Throughput in Ion Channel Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 14. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 15. biorxiv.org [biorxiv.org]
- 16. Mapping protein interactions of sodium channel NaV1.7 using epitope‐tagged gene‐targeted mice - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of PF-04856264 on Neuronal Excitability: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of PF-04856264, a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7. By exploring its mechanism of action, summarizing key quantitative data, and detailing experimental protocols, this document serves as a comprehensive resource for professionals in the fields of neuroscience and drug development.
Core Mechanism of Action
This compound is an aryl sulfonamide that functions as a state-dependent inhibitor of the NaV1.7 channel.[1][2] It preferentially binds to the channel when it is in the inactivated state, thereby stabilizing this non-conducting conformation.[1] This mechanism of action makes it a gating modifier, interacting with the voltage sensor in Domain IV of the channel.[1] The state-dependent nature of its binding results in a significantly higher potency for inhibiting channels that are actively engaged in signaling, a characteristic often sought after in therapeutic agents to minimize effects on resting cells.
The primary effect of this compound on neuronal excitability is the reduction of action potential generation and propagation in neurons where NaV1.7 plays a crucial role, such as nociceptive sensory neurons.[3] By selectively inhibiting NaV1.7, this compound can dampen the excitability of these neurons, leading to an analgesic effect.[4]
References
- 1. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 3. Equivalent excitability through different sodium channels and implications for the analgesic efficacy of selective drugs [elifesciences.org]
- 4. medchemexpress.com [medchemexpress.com]
Exploring the therapeutic potential of PF-04856264 in vitro
An In-Depth Technical Guide to the In Vitro Therapeutic Potential of PF-04856264
Introduction
This compound is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7. As a member of the aryl sulfonamide class of compounds, it demonstrates a state-dependent mechanism of action, preferentially targeting the inactivated state of the channel. Human genetic studies have validated NaV1.7 as a critical mediator of pain signaling; loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, result in a congenital insensitivity to pain.[1] This has made the selective inhibition of NaV1.7 a highly sought-after therapeutic strategy for the development of novel analgesics. This document provides a comprehensive overview of the in vitro pharmacological profile of this compound, detailing its potency, selectivity, and mechanism of action through a summary of key experimental data and methodologies.
Quantitative Pharmacological Data
The inhibitory activity of this compound has been quantified across various NaV channel subtypes and species using multiple in vitro assays. The data consistently demonstrate high potency for NaV1.7 and significant selectivity over other subtypes.
Table 1: Inhibitory Potency (IC50) of this compound against NaV1.7 from Different Species
| Species | IC50 (nM) | Assay Method | Reference |
| Human | 28 | Not specified | [2] |
| Mouse | 131 | Not specified | [2] |
| Cynomolgus Monkey | 19 | Not specified | [2] |
| Dog | 42 | Not specified | [2] |
Table 2: State-Dependent Inhibition of Human NaV1.7 by this compound
| Channel State | IC50 | Assay Method | Reference |
| Open/Inactivated | 134 nM | Automated Patch Clamping | [3] |
| Closed/Resting | 2.7 µM (2700 nM) | Automated Patch Clamping | [3] |
Note: The approximately 20-fold shift in IC50 highlights the compound's preference for the open/inactivated state.[3]
Table 3: Selectivity Profile of this compound against Human NaV Subtypes
| NaV Subtype | pIC50 (± SEM) | Calculated IC50 | Selectivity vs. hNaV1.7 | Reference |
| hNaV1.7 | 6.53 (± 0.1) | 295 nM | - | [3][4] |
| hNaV1.2 | 4.87 (± 0.3) | 13,490 nM | ~46-fold | [3][4] |
| hNaV1.1 | 3.61 (± 0.1) | 245,470 nM | ~832-fold | [3][4] |
| hNaV1.6 | 3.53 (± 0.1) | 295,120 nM | ~1000-fold | [3][4] |
| hNaV1.3 | No activity up to 300 µM | >300,000 nM | >1017-fold | [3][4] |
| hNaV1.4 | No activity up to 300 µM | >300,000 nM | >1017-fold | [3][4] |
| hNaV1.5 | No activity up to 300 µM | >300,000 nM | >1017-fold | [3][4] |
| hNaV1.8 | No activity up to 300 µM | >300,000 nM | >1017-fold | [3][4] |
Note: pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. The calculated IC50 is derived from the pIC50 value. The discrepancy between the calculated IC50 for hNaV1.7 in this table (295 nM from FLIPR assay) and the value in Table 1 (28 nM) may be due to different assay methodologies.
Mechanism of Action
This compound functions as a gating modifier of the NaV1.7 channel.[3] It exerts its inhibitory effect by binding to the voltage-sensing domain of domain IV (VSD4) of the channel's α-subunit.[5] This interaction preferentially stabilizes the channel in its inactivated state, preventing it from returning to the resting state and subsequently firing another action potential. This state-dependent inhibition is crucial, as it suggests the compound would be more active in neurons that are frequently depolarized, such as those involved in chronic pain states.
Figure 1. Mechanism of action of this compound on NaV1.7 channel states.
Experimental Protocols
The quantitative data presented were generated using established in vitro electrophysiological and fluorescence-based assays.
FLIPR Membrane Potential Assay
This high-throughput fluorescence-based assay was used to determine the potency and selectivity of this compound across a panel of NaV channel subtypes.
-
Cell Lines: Human Embryonic Kidney (HEK) cells heterologously expressing individual human NaV1.1–NaV1.8 subtypes were used.[3][4]
-
Methodology:
-
Cells are plated in microtiter plates and cultured.
-
The cells are loaded with a fluorescent membrane potential-sensitive dye.
-
Varying concentrations of this compound are added to the wells.
-
A channel activator (e.g., veratridine) is added to depolarize the cell membrane, causing an influx of Na+ and a change in membrane potential.
-
The change in fluorescence, corresponding to the change in membrane potential, is measured using a FLIPR (Fluorometric Imaging Plate Reader) instrument.
-
The inhibitory effect of this compound is quantified by the reduction in the fluorescence signal.
-
Concentration-response curves are generated to calculate pIC50 and IC50 values.[3][4]
-
Figure 2. General experimental workflow for the FLIPR membrane potential assay.
Automated Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the interaction between the inhibitor and the channel, particularly for assessing state-dependence.
-
Cell Lines: Chinese Hamster Ovary (CHO) cells heterologously expressing human NaV1.7 were used.[3]
-
Methodology:
-
A single cell is captured, and a high-resistance seal is formed between the cell membrane and the aperture of a planar substrate (the "chip").
-
The membrane patch is ruptured to achieve whole-cell configuration, allowing control of the membrane potential and measurement of ion currents.
-
Specific voltage protocols are applied to isolate different channel states:
-
Resting State Protocol: Cells are held at a hyperpolarized potential (e.g., -100 mV), and a short depolarizing pulse (e.g., 20 ms to 0 mV) is applied to elicit a current primarily from channels in the resting state.[3]
-
Inactivated State Protocol: A prolonged conditioning pre-pulse (e.g., 8 seconds at -55 mV) is applied to accumulate channels in the inactivated state before the test pulse.[3]
-
-
This compound is perfused at various concentrations, and the resulting inhibition of the sodium current is measured under each voltage protocol.
-
IC50 values for each state are determined from the concentration-response data.
-
Figure 3. Workflow for determining state-dependent inhibition via patch-clamp.
Conclusion
The in vitro data for this compound robustly characterize it as a highly potent and selective inhibitor of the NaV1.7 channel. Its mechanism, involving the state-dependent stabilization of the inactivated channel state, is a desirable characteristic for a pain therapeutic, as it implies greater activity in hyperexcitable neurons. The detailed experimental protocols outlined provide a clear basis for the quantitative data and support the compound's potential as a valuable tool for pain research and a candidate for further drug development. However, it is important to note that despite promising preclinical data, an optimized version of this compound, PF-05089771, did not show significant efficacy in clinical trials, a result potentially attributed to high plasma protein binding leading to low free concentrations at the target site.[6] This highlights the challenge of translating in vitro potency into in vivo clinical efficacy.
References
- 1. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Voltage-gated sodium channels (Nav) are crucial for the initiation and propagation of action potentials in excitable cells. The Nav1.7 subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory neurons and has been genetically and functionally validated as a key mediator of pain signaling in humans.[1][2] Consequently, Nav1.7 has emerged as a high-priority target for the development of novel analgesics. PF-04856264 is a potent and selective small-molecule inhibitor of Nav1.7 that exhibits a unique mechanism of action, targeting the channel's voltage-sensing machinery. This technical guide provides a comprehensive overview of the interaction between this compound and the Nav1.7 voltage sensor, including quantitative data on its potency and selectivity, detailed experimental protocols for its characterization, and visualizations of its mechanism of action.
Mechanism of Action: A State-Dependent Gating Modifier
This compound is not a simple pore blocker. Instead, it acts as a gating modifier, interacting with the voltage sensor of the Nav1.7 channel.[3] Its primary mechanism involves preferentially binding to and stabilizing the inactivated state of the channel.[3] This state-dependent binding leads to a significant increase in the potency of this compound at depolarized membrane potentials, which are characteristic of actively firing neurons involved in pain signaling.
The specific site of interaction for this compound has been identified as the S1-S4 voltage sensor segment of domain IV of the Nav1.7 channel.[4][5] This interaction is distinct from the binding sites of other known Nav channel modulators, such as local anesthetics and certain toxins.[4][5] Mutagenesis studies have pinpointed key amino acid residues in the extracellular-facing regions of the S2 and S3 transmembrane segments of domain IV as being critical for the binding and selectivity of this class of inhibitors.[4]
Quantitative Data
The potency and selectivity of this compound have been characterized across various Nav channel subtypes and species using electrophysiological and fluorescence-based assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Potency (IC50) of this compound on Human Nav Channel Subtypes
| Nav Channel Subtype | IC50 (nM) | Assay Type | Reference |
| hNav1.7 | 28 | Patch-clamp | [4][6] |
| hNav1.1 | >10,000 | Patch-clamp | [4] |
| hNav1.2 | >10,000 | Patch-clamp | [4] |
| hNav1.3 | >10,000 | Patch-clamp | [4] |
| hNav1.4 | >10,000 | Patch-clamp | [4] |
| hNav1.5 | >10,000 | Patch-clamp | [4] |
| hNav1.6 | >10,000 | Patch-clamp | [4] |
| hNav1.8 | >10,000 | Patch-clamp | [4] |
Table 2: State-Dependent Inhibition of Human Nav1.7 by this compound
| Channel State | IC50 (nM) | Assay Type | Reference |
| Resting/Closed | 2,700 | Patch-clamp | [3] |
| Open/Inactivated | 134 | Patch-clamp | [3] |
Table 3: Inhibitory Potency (IC50) of this compound on Nav1.7 Orthologs from Different Species
| Species | IC50 (nM) | Assay Type | Reference |
| Human | 28 | Patch-clamp | [6] |
| Mouse | 131 | Patch-clamp | [5][6] |
| Cynomolgus Monkey | 19 | Patch-clamp | [6] |
| Dog | 42 | Patch-clamp | [6] |
| Rat | 4,200 | Patch-clamp | [5] |
Experimental Protocols
The characterization of this compound's interaction with Nav1.7 relies on several key experimental techniques. Detailed methodologies for these experiments are provided below.
Cell Culture and Heterologous Expression of Nav1.7
-
Cell Lines: Human Embryonic Kidney (HEK293) cells or Chinese Hamster Ovary (CHO) cells are commonly used for the stable or transient expression of Nav1.7 channels.
-
Transfection: For transient expression, cells are transfected with plasmids encoding the human Nav1.7 alpha subunit (SCN9A) and auxiliary beta subunits (e.g., β1 and β2) using lipid-based transfection reagents. For stable expression, cells are selected using an appropriate antibiotic.
-
Culture Conditions: Cells are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL) in a humidified incubator at 37°C with 5% CO2.
Whole-Cell Patch-Clamp Electrophysiology
This technique allows for the direct measurement of ionic currents through Nav1.7 channels in response to controlled changes in membrane voltage.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
-
-
Recording Procedure:
-
Cells expressing Nav1.7 are plated on glass coverslips and transferred to a recording chamber on an inverted microscope.
-
Borosilicate glass pipettes with a resistance of 2-5 MΩ are filled with the internal solution and used to form a high-resistance seal (giga-seal) with the cell membrane.
-
The cell membrane is ruptured by gentle suction to achieve the whole-cell configuration.
-
Membrane currents are recorded using a patch-clamp amplifier.
-
-
Voltage Protocols:
-
Resting State Inhibition: Cells are held at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state. A brief depolarizing pulse (e.g., to 0 mV) is applied to elicit a peak inward sodium current. The effect of this compound is measured on this peak current.
-
Inactivated State Inhibition: To assess inhibition of the inactivated state, a longer depolarizing pre-pulse (e.g., to -55 mV for several seconds) is applied to accumulate channels in the inactivated state before the test pulse to 0 mV.
-
FLIPR Membrane Potential Assay
The Fluorometric Imaging Plate Reader (FLIPR) assay is a high-throughput method to measure changes in membrane potential.
-
Principle: A fluorescent dye that is sensitive to changes in membrane potential is loaded into the cells. Activation of Nav1.7 channels leads to sodium influx, depolarization, and a change in the fluorescence of the dye.
-
Procedure:
-
Cells expressing Nav1.7 are plated in 96- or 384-well microplates.
-
A membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) is loaded into the cells.
-
The plate is placed in the FLIPR instrument.
-
A baseline fluorescence is recorded before the addition of a Nav1.7 activator (e.g., veratridine).
-
This compound at various concentrations is added, and the change in fluorescence in response to the activator is measured. The inhibitory effect of the compound is then quantified.
-
Site-Directed Mutagenesis
This technique is used to identify specific amino acid residues involved in the interaction between this compound and Nav1.7.
-
Principle: The DNA sequence of the Nav1.7 plasmid is altered to change a specific amino acid to another. The effect of this mutation on the binding and inhibitory activity of this compound is then assessed using patch-clamp electrophysiology.
-
Procedure (based on QuikChange™ method):
-
Design complementary mutagenic primers containing the desired mutation.
-
Perform PCR using a high-fidelity DNA polymerase with the Nav1.7 plasmid as a template and the mutagenic primers. This creates a new plasmid containing the mutation.
-
Digest the parental, non-mutated plasmid template with the DpnI endonuclease, which specifically cleaves methylated DNA (the parental plasmid is methylated, while the newly synthesized plasmid is not).
-
Transform the mutated plasmid into competent E. coli for amplification.
-
Isolate the mutated plasmid DNA and verify the mutation by sequencing.
-
Express the mutated Nav1.7 channel in a host cell line (e.g., HEK293) and characterize its sensitivity to this compound using patch-clamp electrophysiology.
-
Visualizations
The following diagrams illustrate the mechanism of action of this compound and the experimental workflows used to characterize it.
Caption: State-dependent interaction of this compound with Nav1.7.
Caption: Workflow for whole-cell patch-clamp electrophysiology.
Caption: Workflow for site-directed mutagenesis and functional analysis.
Conclusion
This compound represents a significant advancement in the development of selective Nav1.7 inhibitors. Its unique mechanism of targeting the voltage sensor in a state-dependent manner provides a compelling strategy for achieving selectivity and therapeutic efficacy. The data and protocols presented in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and exploit the interaction of small molecules with the Nav1.7 voltage sensor for the treatment of pain. The continued investigation of this and similar compounds holds promise for the development of a new generation of non-opioid analgesics.
References
- 1. FLIPR™ Assays for GPCR and Ion Channel Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. assaygenie.com [assaygenie.com]
- 3. Frontiers | β1- and β3- voltage-gated sodium channel subunits modulate cell surface expression and glycosylation of Nav1.7 in HEK293 cells [frontiersin.org]
- 4. benchchem.com [benchchem.com]
- 5. nanion.de [nanion.de]
- 6. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for PF-04856264 in In Vivo Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04856264 is a potent and selective, state-dependent inhibitor of the voltage-gated sodium channel NaV1.7. Loss-of-function mutations in the SCN9A gene, which encodes for NaV1.7, result in congenital insensitivity to pain, making this channel a compelling therapeutic target for analgesic drug development. This compound preferentially binds to the inactivated state of the NaV1.7 channel, thereby modulating neuronal excitability. These application notes provide detailed protocols for evaluating the efficacy of this compound in a relevant in vivo model of NaV1.7-mediated pain and summarize its activity in other common pain models.
Mechanism of Action & Signaling Pathway
This compound selectively inhibits NaV1.7, a key channel in the peripheral nervous system, particularly in dorsal root ganglion (DRG) neurons, which is crucial for the generation and propagation of action potentials in response to noxious stimuli.[1] By blocking NaV1.7, this compound reduces the excitability of these sensory neurons. The downstream signaling cascade influenced by NaV1.7 activity is complex and includes the modulation of the MAPK/ERK pathway and the endogenous opioid system. For instance, the absence of NaV1.7 has been shown to result in the upregulation of preproenkephalin (Penk) mRNA, suggesting a link to endogenous opioid signaling.
Figure 1: Simplified signaling pathway of NaV1.7 in nociceptive neurons and the inhibitory action of this compound.
Data Presentation: Efficacy in Preclinical Models
This compound has demonstrated efficacy in a specific NaV1.7-mediated pain model. However, its analgesic effects were not observed in broader inflammatory pain models.
Table 1: Efficacy of this compound in the OD1-Induced Spontaneous Pain Model in Mice
| Administration Route | Doses Tested | Vehicle | Primary Outcome | Result |
| Intraplantar (local) | 10 µM, 100 µM, 1 mM | Saline/BSA | Time spent licking/flinching | Concentration-dependent reversal of spontaneous pain behaviors.[1] |
| Intraperitoneal (systemic) | 30 mg/kg | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2] | Time spent licking/flinching | Significantly reduced spontaneous pain behaviors.[1][3] |
Table 2: Summary of this compound Activity in Other Standard Pain Models in Mice
| Pain Model | Compound Activity | Reference |
| Formalin-Induced Pain | No effect | [4] |
| Carrageenan-Induced Inflammatory Pain | No effect | [4] |
| Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain | No effect | [4] |
Experimental Workflow
The general workflow for evaluating a compound like this compound in a preclinical pain model involves several key stages, from animal acclimatization to data analysis.
Figure 2: Generalized experimental workflow for in vivo pain model studies.
Experimental Protocols
Protocol 1: OD1-Induced Spontaneous Pain Model
This model is suitable for the rapid in vivo characterization of NaV1.7 inhibitors. The scorpion toxin OD1 enhances NaV1.7 channel activity, inducing spontaneous pain behaviors.[5]
Materials:
-
Male C57BL/6J mice (6-8 weeks old)
-
This compound
-
Scorpion Toxin OD1
-
Vehicle for this compound (Systemic): 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline[2]
-
Vehicle for OD1 and local this compound: Phosphate-buffered saline (PBS) with 0.1% Bovine Serum Albumin (BSA)
-
Injection syringes (e.g., 30-gauge)
-
Observation chambers (clear plexiglass)
Procedure:
-
Animal Acclimatization: Acclimate mice to the testing environment for at least 1 hour before the experiment.
-
Compound Administration (Systemic):
-
Administer this compound (e.g., 30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Allow for a pre-treatment period (typically 30-60 minutes) before OD1 injection.
-
-
Pain Induction and Compound Administration (Local):
-
For local administration, co-inject this compound (e.g., 10 µM, 100 µM, 1 mM) and OD1 (e.g., 10-300 nM).
-
Inject a total volume of 20 µL into the intraplantar (i.pl.) surface of the hind paw.
-
-
Behavioral Observation:
-
Immediately after i.pl. injection, place the mouse in an observation chamber.
-
Record the cumulative time the animal spends licking or flinching the injected paw for a defined period (e.g., 30 minutes).
-
Data Analysis:
-
Compare the time spent in pain-related behaviors between the this compound-treated groups and the vehicle control group.
-
Use appropriate statistical tests (e.g., one-way ANOVA with Dunnett's post-test) to determine significance.
Protocol 2: Formalin-Induced Pain Model
This model produces a biphasic pain response and is used to assess analgesics against acute and inflammatory pain. This compound was found to be ineffective in this model.[4]
Materials:
-
Male Swiss Webster or C57BL/6J mice
-
Formalin solution (e.g., 2.5% in sterile saline)
-
Test compound (this compound) and vehicle
-
Injection syringes and observation chambers
Procedure:
-
Acclimatization: Place mice in observation chambers for at least 30-60 minutes before the test.
-
Compound Administration: Administer this compound or vehicle at a predetermined time before formalin injection.
-
Formalin Injection: Inject 20 µL of 2.5% formalin solution into the plantar surface of the right hind paw.
-
Behavioral Scoring:
-
Phase I (Early Phase): Record the time spent licking the injected paw for the first 0-5 minutes post-injection. This phase reflects direct nociceptor activation.
-
Phase II (Late Phase): After a quiescent period, record the licking time again from 15 to 30 minutes post-injection. This phase is associated with inflammatory processes and central sensitization.[2][6]
-
Protocol 3: Carrageenan-Induced Inflammatory Pain
This is a widely used model of acute inflammation characterized by paw edema and hyperalgesia. This compound did not show efficacy in this model.[4]
Materials:
-
Male Wistar rats or Swiss albino mice
-
Carrageenan solution (e.g., 1% w/v in sterile saline)
-
Test compound (this compound) and vehicle
-
Plethysmometer or digital calipers for measuring paw volume/thickness
Procedure:
-
Baseline Measurement: Measure the initial volume or thickness of the hind paw.
-
Compound Administration: Administer this compound or vehicle (e.g., 60 minutes prior to carrageenan).
-
Carrageenan Injection: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the hind paw.[5]
-
Paw Edema Measurement: Measure the paw volume or thickness at regular intervals (e.g., 1, 2, 3, and 5 hours) after the carrageenan injection.
-
Data Analysis: Calculate the percentage increase in paw volume/thickness compared to the baseline and compare between treated and vehicle groups.
Protocol 4: Complete Freund's Adjuvant (CFA)-Induced Inflammatory Pain
This model induces a more persistent inflammatory pain state, lasting for days or weeks, characterized by thermal hyperalgesia and mechanical allodynia. This compound was ineffective in this model.[4]
Materials:
-
Male Sprague-Dawley rats or C57BL/6J mice
-
Complete Freund's Adjuvant (CFA)
-
Test compound (this compound) and vehicle
-
Von Frey filaments (for mechanical allodynia)
-
Plantar test apparatus (for thermal hyperalgesia)
Procedure:
-
Baseline Testing: Before CFA injection, determine the baseline paw withdrawal threshold to mechanical stimuli (Von Frey) and withdrawal latency to a thermal stimulus (Hargreaves test).
-
CFA Injection: Inject 10-20 µL of CFA into the plantar surface of the hind paw.
-
Post-Injection Testing: Re-evaluate mechanical and thermal sensitivity at various time points after CFA injection (e.g., day 1, 3, 5, and 7) to confirm the development of hypersensitivity.
-
Compound Administration: Administer this compound or vehicle once hypersensitivity is established.
-
Efficacy Testing: Assess mechanical and thermal thresholds at different time points after compound administration to determine its analgesic effect.
References
- 1. A refinement to the formalin test in mice | F1000Research [f1000research.com]
- 2. researchgate.net [researchgate.net]
- 3. 4.7. Complete Freund’s Adjuvant (CFA)-Induced Chronic Inflammatory Pain [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Formalin Murine Model of Pain - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for PF-04856264 in Patch-Clamp Electrophysiology Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-04856264 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel subtype NaV1.7.[1][2] Loss-of-function mutations in the SCN9A gene, which encodes for NaV1.7, result in congenital insensitivity to pain, highlighting this channel as a key target for the development of novel analgesics.[3][4] this compound acts as a state-dependent gating modifier, preferentially binding to the inactivated state of the NaV1.7 channel.[5][6] This mechanism of action involves interaction with the voltage sensor in Domain IV of the channel protein.[6][7] These application notes provide detailed protocols for the characterization of this compound and similar compounds using patch-clamp electrophysiology.
Mechanism of Action: State-Dependent Inhibition of NaV1.7
This compound exhibits a strong preference for the inactivated state of the NaV1.7 channel. This state-dependent inhibition is a crucial aspect of its pharmacological profile and can be quantified by comparing its potency (IC50) under voltage protocols that favor the resting (closed) state versus those that promote the inactivated state. A significant shift in IC50 values between these two conditions is characteristic of state-dependent blockers.
Quantitative Data
The following tables summarize the inhibitory potency of this compound on NaV1.7 channels from various species and its selectivity over other NaV subtypes.
Table 1: Potency of this compound on NaV1.7 from Different Species
| Species | IC50 (nM) |
| Human | 28[1] |
| Mouse | 131[1] |
| Cynomolgus Monkey | 19[1] |
| Dog | 42[1] |
| Rat | Low Potency[1] |
Table 2: State-Dependent Inhibition of human NaV1.7 by this compound
| Channel State | Voltage Protocol | IC50 |
| Closed/Resting | Pulse from -100 mV | 2.7 µM[5] |
| Open/Inactivated | 8s pre-pulse to -55 mV | 134 nM[5] |
Table 3: Selectivity of this compound against other human NaV Channel Subtypes (FLIPR Membrane Potential Assay)
| Subtype | pIC50 | Selectivity vs. hNaV1.7 (>fold) |
| hNaV1.7 | 6.53 ± 0.1 | - |
| hNaV1.2 | 4.87 ± 0.3 | >40 |
| hNaV1.1 | 3.61 ± 0.1 | >40 |
| hNaV1.6 | 3.53 ± 0.1 | >40 |
| Other Subtypes | No inhibitory activity up to 300 µM | >1000 (for NaV1.4-1.6) |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recordings from HEK293 cells stably expressing hNaV1.7
This protocol is designed to assess the potency and state-dependence of this compound.
1. Cell Culture and Preparation:
-
Culture HEK293 cells stably expressing human NaV1.7 in appropriate media.
-
On the day of the experiment, dissociate cells using a gentle enzyme solution (e.g., Accutase).
-
Resuspend cells in the extracellular solution at a suitable density (e.g., 5 x 10^6 cells/mL).[8]
2. Solutions:
-
Internal Solution (in mM): e.g., CsF 140, NaCl 10, EGTA 1, HEPES 10; pH 7.3 with CsOH.
-
Extracellular Solution (in mM): e.g., NaCl 140, KCl 4, CaCl2 2, MgCl2 1, HEPES 10; pH 7.4 with NaOH.
3. Electrophysiological Recordings:
-
Use an automated or manual patch-clamp system.
-
Obtain whole-cell configuration with seal resistances >1 GΩ and series resistances <10 MΩ.
-
Maintain a holding potential of -100 mV.[5]
-
Acquire currents at 25 kHz and filter at 5 kHz.[5]
4. Voltage Protocols:
-
To determine resting-state inhibition:
-
From a holding potential of -100 mV, apply a 20 ms depolarizing pulse to 0 mV.[5]
-
Apply different concentrations of this compound and measure the peak inward current.
-
-
To determine inactivated-state inhibition:
-
Current-Voltage (I-V) Relationship:
-
Apply a series of 500 ms conditioning pulses from -120 mV to +70 mV in 5 mV increments, followed by a depolarization step to 0 mV to assess the voltage dependence of fast inactivation.[5]
-
5. Data Analysis:
-
Plot concentration-response curves and fit with a Hill equation to determine IC50 values for both resting and inactivated states.
-
Analyze changes in the voltage-dependence of activation and inactivation by fitting the data with a Boltzmann function.
Concluding Remarks
This compound serves as a valuable pharmacological tool for studying the role of NaV1.7 in neuronal excitability and pain signaling. The protocols outlined above provide a framework for characterizing its inhibitory effects and state-dependent mechanism of action. Researchers should note the species-specific differences in potency when designing and interpreting their experiments. These methods can be adapted to investigate other state-dependent NaV channel modulators.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
Application of PF-04856264 in FLIPR Membrane Potential Assays for the Assessment of NaV1.7 Channel Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
Voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics. Its preferential expression in peripheral sensory neurons makes it an attractive target for the development of novel analgesics with potentially fewer central nervous system side effects.[1][2] PF-04856264 is a potent and selective inhibitor of the NaV1.7 channel.[3][4] This application note provides a detailed protocol for utilizing the Fluorometric Imaging Plate Reader (FLIPR) membrane potential assay to characterize the inhibitory activity of this compound on human NaV1.7 channels expressed in a heterologous system.
The FLIPR membrane potential assay is a high-throughput method for monitoring changes in cell membrane potential in response to ion channel modulation.[5][6][7] The assay utilizes a fluorescent dye that redistributes across the cell membrane in a voltage-dependent manner, leading to a change in fluorescence intensity that can be detected by the FLIPR system.[7] This allows for the rapid and quantitative assessment of ion channel inhibitors like this compound.
Signaling Pathway of NaV1.7 Inhibition by this compound
This compound acts as a state-dependent inhibitor of the NaV1.7 channel, showing a preference for the inactivated state. By binding to the voltage-sensing domain of the channel, it stabilizes the inactivated conformation, thereby preventing the influx of sodium ions that is necessary for the propagation of action potentials in nociceptive neurons.
References
- 1. esrf.fr [esrf.fr]
- 2. burningfeet.org [burningfeet.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. moleculardevices.com [moleculardevices.com]
- 7. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
Preparation of PF-04856264 Stock Solution in DMSO: An Application Note and Protocol
Introduction
PF-04856264 is a potent and selective inhibitor of the Nav1.7 sodium channel, a key target in pain pathway research.[1][2][3] Accurate and consistent preparation of stock solutions is critical for reliable experimental results in pharmacological studies. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving hydrophobic small molecules like this compound for in vitro and in vivo research. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.
Physicochemical Properties and Solubility
A summary of the relevant physicochemical properties of this compound is presented in Table 1. This information is essential for accurate calculations and preparation of stock solutions at desired concentrations.
| Property | Value | Source |
| Molecular Weight | 437.49 g/mol | [1] |
| Solubility in DMSO | 250 mg/mL (571.44 mM) | [1] |
| Appearance | Solid powder | [4] |
Table 1: Physicochemical properties of this compound.
Experimental Protocols
Materials and Equipment
-
This compound powder
-
Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Water bath or sonicator
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling this compound and DMSO.
-
DMSO is a powerful solvent and can facilitate the absorption of other chemicals through the skin. Handle with care.
-
Perform all weighing and solution preparation in a well-ventilated area or a chemical fume hood.
Stock Solution Preparation Workflow
The following diagram illustrates the general workflow for preparing the this compound stock solution.
Caption: A flowchart outlining the key steps for preparing a this compound stock solution.
Detailed Protocol for a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This is a commonly used concentration for initial stock solutions.
-
Calculate the required mass of this compound:
-
To prepare 1 mL of a 10 mM stock solution, the required mass can be calculated using the following formula:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 437.49 g/mol x 1000 mg/g = 4.3749 mg
-
-
For ease of weighing, it is recommended to prepare a larger volume. For example, to prepare 5 mL of a 10 mM stock solution, you would need 21.87 mg of this compound.
-
-
Weighing the Compound:
-
Carefully weigh the calculated amount of this compound powder using a calibrated analytical balance.
-
Transfer the powder to a sterile microcentrifuge tube or vial appropriate for the final volume.
-
-
Adding the Solvent:
-
Add the calculated volume of high-purity DMSO to the tube containing the this compound powder. For a 10 mM solution, you would add 1 mL of DMSO for every 4.3749 mg of compound.
-
-
Dissolution:
-
Vortex the solution until the compound is completely dissolved.
-
If the compound does not readily dissolve, gentle warming in a water bath (up to 60°C) or brief sonication can be used to aid dissolution.[1] Visually inspect the solution to ensure there are no visible particles.
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
-
Preparation of Working Solutions
For most cell-based assays, the final concentration of DMSO should be kept low (typically <0.5%) to avoid cellular toxicity.[5] Therefore, the DMSO stock solution will need to be serially diluted.
Signaling Pathway Inhibition
This compound is a selective inhibitor of the Nav1.7 sodium channel. The diagram below illustrates its mechanism of action in blocking the propagation of pain signals.
Caption: this compound inhibits the Nav1.7 channel, blocking action potential propagation and pain signaling.
Protocol for Diluting to a Working Concentration
-
Intermediate Dilution (Optional but Recommended): It is often best to first make an intermediate dilution of the stock solution in DMSO before the final dilution into an aqueous buffer or cell culture medium. This helps to prevent precipitation of the compound.
-
Final Dilution: Add the appropriate volume of the DMSO stock or intermediate dilution to your final aqueous solution (e.g., cell culture medium, phosphate-buffered saline). It is crucial to add the DMSO solution to the aqueous solution and mix immediately to ensure proper dispersion.
-
Vehicle Control: Always include a vehicle control in your experiments, which consists of the same final concentration of DMSO used for the compound treatment. This will account for any effects of the solvent on the experimental system.
Conclusion
This application note provides a comprehensive guide for the preparation of this compound stock solutions in DMSO. Adherence to these protocols will help ensure the accuracy, reproducibility, and reliability of experimental results in research involving this potent Nav1.7 inhibitor. For in vivo studies, further formulation with co-solvents may be necessary to achieve the desired concentration and bioavailability.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. file.selleckchem.com [file.selleckchem.com]
- 5. medchemexpress.cn [medchemexpress.cn]
Application Notes and Protocols: PF-04856264 for Analgesic Efficacy in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of PF-04856264, a potent and selective NaV1.7 sodium channel inhibitor, for assessing analgesic effects in preclinical mouse models of pain. Detailed protocols for two key models, OD1-induced neuropathic pain and postsurgical pain, are presented, along with data on effective dosages and expected outcomes.
Introduction
Voltage-gated sodium channel NaV1.7 is a genetically validated target for pain therapeutics. Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to congenital insensitivity to pain, highlighting its critical role in human pain perception.[1][2] this compound is an aryl sulfonamide compound that acts as a selective inhibitor of the NaV1.7 channel.[1] It demonstrates state-dependent binding, with a higher affinity for the inactivated state of the channel.[1] This document outlines the application of this compound in mouse models to evaluate its analgesic potential.
Quantitative Data Summary
The following table summarizes the reported dosages and analgesic effects of this compound in various mouse pain models.
| Pain Model | Mouse Strain | Administration Route | Dosage | Analgesic Effect | Reference |
| OD1-Induced Spontaneous Pain | C57BL/6J | Intraperitoneal (i.p.) | 3 - 30 mg/kg | Significantly reduced spontaneous pain behaviors.[3] | Deuis et al., 2016 |
| OD1-Induced Spontaneous Pain | C57BL/6J | Intraplantar (i.pl.) | 100 µM (co-administered with OD1) | Reversed OD1-induced spontaneous pain behaviors. | Deuis et al., 2016 |
| Acute Postsurgical Pain | Not Specified | Not Specified | Not Specified | Reduced mechanical allodynia.[4] | Mueller et al., 2019 |
| Formalin-induced Pain | Not Specified | Systemic | Not Specified | No effect. | Yogi et al., 2025 |
| Carrageenan-induced Pain | Not Specified | Systemic | Not Specified | No effect. | Yogi et al., 2025 |
| Complete Freund's Adjuvant (CFA)-induced Pain | Not Specified | Systemic | Not Specified | No effect. | Yogi et al., 2025 |
Signaling Pathway of NaV1.7 in Nociception
Figure 1: Simplified signaling pathway of NaV1.7 in pain transmission and the inhibitory action of this compound.
Experimental Protocols
Formulation of this compound for In Vivo Administration
For intraperitoneal (i.p.) administration, this compound can be formulated in a vehicle consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[3] It is recommended to prepare the solution fresh on the day of the experiment.[3]
OD1-Induced Spontaneous Pain Model
This model utilizes the scorpion toxin OD1, a NaV1.7 activator, to induce spontaneous pain behaviors in mice.
Materials:
-
This compound
-
OD1 toxin
-
Vehicle solution (e.g., saline)
-
Male C57BL/6J mice (6-8 weeks old)
-
Observation chambers with a clear floor
-
Video recording equipment (optional)
Procedure:
-
Acclimation: Acclimate mice to the observation chambers for at least 30 minutes before injections.
-
Drug Administration:
-
Systemic Administration: Administer this compound (3-30 mg/kg) or vehicle via intraperitoneal (i.p.) injection.
-
Local Administration: Co-administer this compound (e.g., 100 µM) with OD1 via intraplantar (i.pl.) injection into the hind paw.
-
-
Induction of Pain: 15 minutes after systemic drug administration, inject OD1 (e.g., 1 µM in 20 µL) intraplantarly into the plantar surface of the hind paw.
-
Behavioral Observation: Immediately after the OD1 injection, place the mouse in the observation chamber and record the cumulative time spent flinching, licking, or lifting the injected paw for a period of 30 minutes.
Expected Outcome: Mice treated with an effective dose of this compound are expected to show a significant reduction in the duration of spontaneous pain behaviors compared to the vehicle-treated group.
References
- 1. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antiallodynic effects of the selective NaV1.7 inhibitor Pn3a in a mouse model of acute postsurgical pain: evidence for analgesic synergy with opioids and baclofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Determining the Potency of PF-04856264: Application Notes and Protocols for Cell-Based IC50 Assays
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and standardized protocols for determining the half-maximal inhibitory concentration (IC50) of PF-04856264, a potent and selective inhibitor of the voltage-gated sodium channel Nav1.7. The methodologies outlined herein are designed for implementation in drug discovery and pharmacological research settings, utilizing common cell-based assay formats.
Introduction
This compound is an investigational compound that selectively targets the Nav1.7 sodium channel, a genetically validated target for pain therapeutics. Accurate determination of its potency is critical for dose-response studies and further drug development. This document details two primary cell-based methodologies for IC50 determination: automated patch clamp electrophysiology and a high-throughput fluorescence-based membrane potential assay. Additionally, a protocol for assessing potential off-target cytotoxicity is provided.
Data Presentation: this compound IC50 Values
The following table summarizes the reported IC50 values for this compound against the Nav1.7 channel under various experimental conditions. This consolidated data allows for easy comparison of the compound's potency across different species and assay formats.
| Cell Line | Species | Assay Method | Channel State | IC50 (nM) |
| HEK293 | Human | Patch Clamp | - | 28[1] |
| HEK293 | Human | Whole-cell voltage clamp | Inactivated (-125 mV holding potential) | 200[1] |
| Not Specified | Human | Not Specified | Not Specified | 28[2] |
| Not Specified | Mouse | Not Specified | Not Specified | 131[2] |
| Not Specified | Cynomolgus Monkey | Not Specified | Not Specified | 19[2] |
| Not Specified | Dog | Not Specified | Not Specified | 42[2] |
Signaling Pathway and Experimental Workflow
To visually represent the underlying biological process and the experimental procedures, the following diagrams are provided.
References
Application Notes and Protocols: PF-04856264 in Inflammatory Pain Research
Introduction
PF-04856264 is a potent and selective small-molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1] Human genetic studies have validated NaV1.7 as a critical mediator of pain perception. Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, result in a congenital insensitivity to pain, making this channel a compelling therapeutic target for analgesic drug development.[2][3] Conversely, gain-of-function mutations are linked to debilitating pain disorders like inherited erythromelalgia and paroxysmal extreme pain disorder.[3] this compound serves as a valuable research tool to investigate the specific role of NaV1.7 in various pain states, including inflammatory pain. These notes provide detailed information on its application, summarizing key data and experimental protocols.
Mechanism of Action
Voltage-gated sodium channels are essential for the initiation and propagation of action potentials in excitable cells, including nociceptive (pain-sensing) neurons.[4][5] this compound is an aryl sulfonamide compound that functions as a state-dependent blocker of the NaV1.7 channel.[2][4] It preferentially binds to the channel when it is in an inactivated state, which occurs after depolarization.[4] This binding stabilizes the inactivated conformation, preventing the channel from returning to a resting state and subsequently firing another action potential. By inhibiting the function of NaV1.7, which acts as a "threshold channel" to amplify small depolarizing stimuli in nociceptors, this compound effectively reduces neuronal hyperexcitability and dampens the transmission of pain signals.[6]
Data Presentation
The following tables summarize the key quantitative data regarding the selectivity and efficacy of this compound from preclinical studies.
Table 1: In Vitro Potency and Selectivity of this compound against Human NaV Subtypes
This table presents the half-maximal inhibitory concentration (IC₅₀) values of this compound for various human voltage-gated sodium channel subtypes, as determined by a FLIPR membrane potential assay. The data highlights the compound's selectivity for NaV1.7.
| NaV Subtype | Potency (pIC₅₀ ± SEM) | IC₅₀ (nM) | Selectivity vs. NaV1.7 (-fold) |
| hNaV1.7 | 6.53 ± 0.1 | 295 | - |
| hNaV1.2 | 4.87 ± 0.3 | 13,490 | ~46x |
| hNaV1.1 | 3.61 ± 0.1 | 245,470 | ~832x |
| hNaV1.6 | 3.53 ± 0.1 | 295,120 | ~1000x |
| hNaV1.3 | < 3.5 | >300,000 | >1000x |
| hNaV1.4 | < 3.5 | >300,000 | >1000x |
| hNaV1.5 | < 3.5 | >300,000 | >1000x |
| hNaV1.8 | < 3.5 | >300,000 | >1000x |
Data sourced from Deuis et al., 2016.[2] IC₅₀ values are calculated from the provided pIC₅₀.
Table 2: In Vivo Efficacy of this compound in a NaV1.7-Mediated Pain Model (OD1 Toxin)
This table summarizes the analgesic effects of this compound in a mouse model where spontaneous pain is induced by intraplantar injection of OD1, a scorpion toxin that activates NaV1.7.
| Administration Route | Dose | Animal Model | Key Finding |
| Intraplantar (local) | 10 µM, 100 µM, 1 mM | C57BL/6J Mice | Concentration-dependent reversal of OD1-induced spontaneous pain behaviors (licking/flinching).[2] |
| Intraperitoneal (systemic) | 3, 10, 30 mg/kg | C57BL/6J Mice | Significantly reduced spontaneous pain behaviors at all doses tested.[1][7] |
Data sourced from Deuis et al., 2016.[2][7]
Table 3: Comparative Potency of this compound and its Optimized Derivative PF-05089771
| Compound | Target | Potency (IC₅₀) | Selectivity Profile |
| This compound | hNaV1.7 | 28 nM (inactivated state)[4] | >40-fold selective over all other NaV subtypes.[2] |
| PF-05089771 | hNaV1.7 | 15 nM[4] | >600-fold over NaV1.3, 1.4, 1.5, 1.8; modest selectivity over NaV1.2 (~8-fold) and NaV1.6 (~11-fold).[4] |
Note: While this compound showed efficacy in the OD1-induced pain model, it had no effect in formalin, carrageenan, or CFA-induced acute inflammatory pain models.[8] The optimized version, PF-05089771, advanced to clinical trials but did not demonstrate significant efficacy over placebo or control drugs for diabetic peripheral neuropathy or postoperative dental pain.[4][5][8]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: OD1-Induced NaV1.7-Mediated Pain Model
This protocol describes a method for inducing and assessing NaV1.7-dependent pain in mice, suitable for the rapid in vivo screening of NaV1.7 inhibitors.[2][7]
1. Animals:
-
Adult male C57BL/6J mice (6–8 weeks old).
-
House animals in groups with ad libitum access to food and water.
-
Acclimatize animals to the testing environment before the experiment.
2. Reagents and Preparation:
-
OD1 Toxin: Reconstitute lyophilized OD1 in sterile, phosphate-buffered saline (PBS) to a stock concentration. Further dilute to a working concentration (e.g., 10 µM) for injection.
-
This compound (for local co-injection): Prepare solutions in PBS containing a vehicle (e.g., 0.1% BSA). Test a range of concentrations (e.g., 10 µM, 100 µM, 1 mM).
-
This compound (for systemic injection): Formulate for intraperitoneal (i.p.) injection. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1] Prepare doses of 3-30 mg/kg.
3. Experimental Procedure:
-
Place mice in individual clear observation chambers on a raised mesh floor for at least 30 minutes for habituation.
-
For Systemic Administration: Administer this compound or vehicle via i.p. injection 15-30 minutes prior to OD1 injection.
-
Gently restrain the mouse and inject 20 µL of OD1 solution (or OD1 co-mixed with this compound for local administration) into the intraplantar surface of the hind paw using a Hamilton syringe.
-
Immediately after injection, return the mouse to the observation chamber and start a timer.
4. Behavioral Assessment:
-
Record the cumulative time the animal spends licking or flinching the injected paw over a set period (e.g., 30 minutes), starting immediately after injection.
-
An observer blinded to the treatment groups should perform the scoring.
5. Data Analysis:
-
Calculate the total time (in seconds) spent on spontaneous pain behaviors (licking/flinching) for each animal.
-
Compare treatment groups using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test). A p-value < 0.05 is typically considered significant.
Protocol 2: In Vitro Selectivity Profiling (FLIPR Membrane Potential Assay)
This protocol outlines a high-throughput method to determine the potency and selectivity of compounds like this compound against a panel of NaV channel subtypes.
1. Cell Lines:
-
Use Human Embryonic Kidney (HEK) cells stably expressing individual human NaV subtypes (hNaV1.1 through hNaV1.8).
-
Culture cells under standard conditions (e.g., 37°C, 5% CO₂) in appropriate media.
2. Assay Preparation:
-
Plate the cells in 96- or 384-well black-walled, clear-bottom microplates and grow to confluence.
-
Prepare a fluorescent membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.
-
Remove the culture medium and load the cells with the dye solution. Incubate for 1 hour at room temperature, protected from light.
3. Compound Preparation:
-
Prepare serial dilutions of this compound in an appropriate assay buffer to create a concentration-response curve.
-
Prepare a solution of a NaV channel activator, such as veratridine, to stimulate channel opening.
4. FLIPR Procedure:
-
Place the cell plate into the FLIPR instrument (Fluorometric Imaging Plate Reader).
-
Add the different concentrations of this compound to the wells and incubate for a set period (e.g., 10-15 minutes).
-
Establish a baseline fluorescence reading.
-
Add the channel activator (veratridine) to all wells to induce membrane depolarization.
-
Measure the change in fluorescence intensity over time. The influx of Na+ causes depolarization, which is detected as an increase in fluorescence. An effective inhibitor will reduce this change.
5. Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound relative to control wells (vehicle only).
-
Plot the percentage of inhibition against the log concentration of the compound.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each NaV subtype.
-
Calculate selectivity by comparing the IC₅₀ for NaV1.7 to the IC₅₀ values for other subtypes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols: Assessing PF-04856264 Efficacy in Neuropathic Pain Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Neuropathic pain, a debilitating condition arising from damage to the somatosensory nervous system, remains a significant therapeutic challenge.[1][2] Voltage-gated sodium channels, particularly the NaV1.7 subtype, are critical in the transmission of pain signals and have emerged as a key target for novel analgesics.[1][2] Loss-of-function mutations in the SCN9A gene, which encodes NaV1.7, lead to a congenital inability to experience pain, highlighting the therapeutic potential of NaV1.7 inhibition.[3][4]
PF-04856264 is a potent and selective inhibitor of the NaV1.7 sodium channel.[3][5] These application notes provide detailed protocols for assessing the efficacy of this compound in preclinical models of neuropathic pain, with a focus on a NaV1.7-mediated pain model. The provided methodologies and data presentation guidelines are intended to aid researchers in the consistent and rigorous evaluation of this and similar compounds.
Data Presentation
Quantitative data from efficacy studies of this compound should be summarized for clear comparison. Below are template tables for presenting key findings.
Table 1: In Vitro Selectivity of this compound against Human NaV Channels
| NaV Subtype | IC50 (nM) | Selectivity vs. NaV1.7 |
| hNaV1.1 | >30,000 | >1000-fold |
| hNaV1.2 | ~1,350 | ~48-fold |
| hNaV1.3 | >30,000 | >1000-fold |
| hNaV1.4 | >30,000 | >1000-fold |
| hNaV1.5 | >30,000 | >1000-fold |
| hNaV1.6 | >30,000 | >1000-fold |
| hNaV1.7 | 28 | - |
| hNaV1.8 | >30,000 | >1000-fold |
Data synthesized from multiple sources indicating high selectivity.[3][6]
Table 2: Efficacy of this compound in the OD1-Induced Pain Model in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Nociceptive Behaviors (Cumulative time in seconds over 10 min) | % Reversal of OD1-Induced Pain |
| Vehicle | - | [Insert Value] | 0% |
| This compound | 3 | [Insert Value] | [Calculate %] |
| This compound | 10 | [Insert Value] | [Calculate %] |
| This compound | 30 | [Insert Value] | [Calculate %] |
This table should be populated with experimental data. This compound has been shown to significantly reduce spontaneous pain behaviors in this model when delivered both locally and systemically.[3][4][6][7]
Table 3: Effect of this compound on Mechanical Allodynia in a Postsurgical Pain Model
| Treatment Group | Dose | Paw Withdrawal Threshold (g) | % Reversal of Allodynia |
| Sham + Vehicle | - | [Insert Value] | - |
| Surgery + Vehicle | - | [Insert Value] | 0% |
| Surgery + this compound | [Specify Dose] | [Insert Value] | [Calculate %] |
This compound has been shown to reduce mechanical allodynia in a surgery-induced pain model when injected locally.[1][8]
Signaling Pathway and Experimental Workflow
To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided.
Caption: NaV1.7 Signaling Pathway in Neuropathic Pain.
Caption: Experimental Workflow for Assessing this compound Efficacy.
Experimental Protocols
OD1-Induced NaV1.7-Mediated Pain Model
This model is suitable for the rapid in vivo characterization of the analgesic efficacy of NaV1.7 inhibitors.[3][4][6][7]
Materials:
-
Male C57BL/6J mice (8-12 weeks old)
-
Scorpion toxin OD1 (NaV1.7 activator)
-
This compound
-
Vehicle (e.g., phosphate-buffered saline with 10% DMSO)
-
Hamilton syringes
-
Observation chambers with a clear floor
Procedure:
-
Acclimation: Acclimate mice to the testing environment for at least 30 minutes before the experiment.
-
Drug Preparation: Dissolve this compound in the vehicle to the desired concentrations (e.g., for intraperitoneal (i.p.) administration, prepare doses of 3, 10, and 30 mg/kg).
-
Drug Administration:
-
Systemic Efficacy: Administer this compound or vehicle via i.p. injection 15 minutes prior to OD1 injection.[3]
-
Local Efficacy: Co-administer this compound or vehicle with OD1 in the same intraplantar injection.
-
-
Induction of Pain:
-
Inject 20 µL of OD1 solution (e.g., 10-300 nM in PBS) into the plantar surface of the mouse's hind paw.[3]
-
-
Behavioral Assessment (Spontaneous Pain):
-
Immediately after OD1 injection, place the mouse in an observation chamber.
-
Record the cumulative time spent licking, flinching, lifting, or shaking the injected paw for a period of 10-30 minutes.[3]
-
Assessment of Mechanical Allodynia (von Frey Test)
This test measures the withdrawal threshold to a mechanical stimulus.
Materials:
-
Von Frey filaments of varying stiffness
-
Elevated mesh platform
-
Testing chambers
Procedure:
-
Acclimation: Place mice in the testing chambers on the elevated mesh platform and allow them to acclimate for at least 1-2 hours over 2-3 days before testing.
-
Testing:
-
Apply von Frey filaments to the plantar surface of the hind paw with sufficient force to cause the filament to bend.[9]
-
Begin with a filament in the middle of the range and use the "up-down" method to determine the 50% withdrawal threshold.[10]
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Record the filament that consistently elicits a response.
-
Assessment of Thermal Hyperalgesia (Hargreaves Test)
This test measures the latency to withdraw from a thermal stimulus.
Materials:
-
Hargreaves apparatus (radiant heat source)
-
Glass-floored testing enclosures
Procedure:
-
Acclimation: Place mice in the testing enclosures on the glass surface and allow them to acclimate for at least 30 minutes.[11]
-
Testing:
-
Position the radiant heat source under the plantar surface of the hind paw.[11]
-
Activate the heat source and start the timer.
-
The timer stops automatically when the mouse withdraws its paw.[11]
-
A cut-off time (e.g., 20-30 seconds) should be used to prevent tissue damage.[11]
-
Perform multiple measurements for each paw and average the withdrawal latencies.
-
Other Neuropathic Pain Models
While the OD1 model is specific for NaV1.7 activation, assessing efficacy in broader neuropathic pain models is crucial for understanding the therapeutic potential of this compound. However, it's important to note that the efficacy of selective NaV1.7 inhibitors in these models has been inconsistent.[1]
-
Chronic Constriction Injury (CCI): This model involves loose ligation of the sciatic nerve, leading to the development of mechanical allodynia and thermal hyperalgesia.[1]
-
Spared Nerve Injury (SNI): This model involves the transection of two of the three terminal branches of the sciatic nerve, resulting in robust and long-lasting neuropathic pain behaviors.
-
Chemotherapy-Induced Neuropathic Pain (CINP): Administration of chemotherapeutic agents like paclitaxel can induce neuropathic pain.
For these models, this compound would be administered at various time points after injury, and efficacy would be assessed using the von Frey and Hargreaves tests as described above.
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for evaluating the efficacy of the selective NaV1.7 inhibitor, this compound, in preclinical models of neuropathic pain. The OD1-induced pain model offers a targeted approach to confirm in vivo target engagement, while assessment in broader neuropathic pain models provides insights into the potential clinical translatability. Consistent application of these detailed methodologies and standardized data presentation will contribute to a more thorough understanding of the therapeutic potential of NaV1.7-targeted analgesics.
References
- 1. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. A Review of Pain Assessment Methods in Laboratory Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Von Frey Test Protocol - IMPReSS [web.mousephenotype.org]
- 10. Methods Used to Evaluate Pain Behaviors in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iacuc.ucsf.edu [iacuc.ucsf.edu]
For Researchers, Scientists, and Drug Development Professionals
Introduction
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for pain therapeutics.[1][2] Its crucial role in the initiation and propagation of action potentials in nociceptive sensory neurons makes it a prime target for the development of novel analgesics.[3][4] High-throughput screening (HTS) is an essential component of the drug discovery pipeline to identify novel modulators of Nav1.7.[5][6] These application notes provide detailed protocols for utilizing PF-04856264, a potent and selective Nav1.7 inhibitor, as a reference compound in HTS campaigns.[7][8]
This compound is an aryl sulfonamide that acts as a state-dependent gating modifier of Nav1.7, preferentially binding to and stabilizing the inactivated state of the channel.[8][9] This mechanism provides selectivity and a desirable therapeutic profile. These notes will cover fluorescence-based membrane potential assays and automated electrophysiology, two common platforms for Nav1.7 HTS.
Nav1.7 Signaling Pathway in Nociception
Nav1.7 channels are predominantly expressed in peripheral sensory neurons, where they function to amplify subthreshold depolarizations.[4][10] Upon noxious stimuli, the neuronal membrane depolarizes, leading to the opening of Nav1.7 channels and a subsequent influx of sodium ions. This ion flux further depolarizes the membrane, triggering an action potential that propagates to the central nervous system, resulting in the sensation of pain.[5] The loss of Nav1.7 function has been linked to an upregulation of endogenous opioid signaling, contributing to a pain-free phenotype.[1][11]
Caption: Nav1.7 signaling cascade in pain transmission.
High-Throughput Screening (HTS) Workflow for Nav1.7 Inhibitors
A typical HTS campaign for identifying novel Nav1.7 inhibitors involves a tiered approach, starting with a primary screen of a large compound library, followed by hit confirmation, dose-response studies, and secondary assays to characterize selectivity and mechanism of action.
Caption: General HTS workflow for Nav1.7 inhibitors.
Data Presentation: Properties of this compound
This compound is a potent and selective inhibitor of the Nav1.7 channel. Its inhibitory activity is often measured by its half-maximal inhibitory concentration (IC50).
| Parameter | Value | Assay Conditions | Reference |
| hNav1.7 IC50 | 28 nM | Electrophysiology (inactivated state) | [7][9] |
| mNav1.7 IC50 | 131 nM | Electrophysiology | [7] |
| cNav1.7 IC50 | 19 nM | Electrophysiology | [7] |
| dNav1.7 IC50 | 42 nM | Electrophysiology | [7] |
| hNav1.7 pIC50 | 6.53 ± 0.1 | FLIPR Membrane Potential Assay | [8] |
| hNav1.2 pIC50 | 4.87 ± 0.3 | FLIPR Membrane Potential Assay | [8] |
| hNav1.1 pIC50 | 3.61 ± 0.1 | FLIPR Membrane Potential Assay | [8] |
| hNav1.6 pIC50 | 3.53 ± 0.1 | FLIPR Membrane Potential Assay | [8] |
| hNav1.3, 1.4, 1.5, 1.8 | No significant activity | FLIPR Membrane Potential Assay (up to 300 µM) | [8] |
| State Dependence | ~20-fold shift in IC50 (inactivated vs. resting state) | Electrophysiology | [8] |
Experimental Protocols
Fluorescence-Based Membrane Potential Assay (FLIPR)
This assay is a common choice for primary high-throughput screening due to its speed and scalability.[12][13] It utilizes a voltage-sensitive fluorescent dye to measure changes in membrane potential.
Principle: Cells expressing Nav1.7 are loaded with a fluorescent dye. A Nav1.7 channel activator (e.g., veratridine) is added to cause channel opening and membrane depolarization, which is detected as a change in fluorescence.[14] Inhibitors like this compound will prevent this depolarization.
Materials:
-
Cell Line: HEK293 cells stably expressing human Nav1.7.
-
Culture Medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin, selection antibiotic (e.g., G418).
-
Assay Buffer: HBSS with 20 mM HEPES.
-
Reagents:
-
Equipment:
-
FLIPR Tetra or similar fluorescence imaging plate reader.[13]
-
384-well black-wall, clear-bottom microplates.
-
Protocol:
-
Cell Plating: Plate HEK-hNav1.7 cells in 384-well plates at a density of 10,000-20,000 cells per well and incubate overnight.[15]
-
Dye Loading: Prepare the fluorescent dye according to the manufacturer's instructions and add it to the cell plates. Incubate for 30-60 minutes at 37°C.
-
Compound Addition: Add test compounds and this compound (as a positive control) to the cell plate. Incubate for 15-30 minutes.
-
Assay Measurement: Place the cell plate in the FLIPR instrument. Record baseline fluorescence for 10-20 seconds.
-
Activator Addition & Reading: The instrument adds the Nav1.7 activator to all wells simultaneously and continues to record the fluorescence signal for 2-5 minutes.[13]
-
Data Analysis: The change in fluorescence upon activator addition is measured. The percentage of inhibition by test compounds is calculated relative to the positive (this compound) and negative (vehicle) controls.
Automated Patch Clamp Electrophysiology
Automated patch clamp (APC) systems provide higher data quality and more detailed mechanistic information than fluorescence-based assays, making them ideal for hit confirmation and characterization.[16][17] Platforms like the IonWorks Barracuda, Qube, and SyncroPatch are commonly used.[18][19][20][21]
Principle: This technique directly measures the ionic current through Nav1.7 channels in response to controlled changes in membrane voltage.[22] It allows for the characterization of state-dependent inhibition.
Materials:
-
Cell Line: CHO or HEK293 cells stably expressing human Nav1.7.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 2 EGTA (pH 7.2 with CsOH).
-
-
Reagents:
-
Reference Inhibitor: this compound.
-
Test compounds.
-
-
Equipment:
Protocol (Example using a generic APC system):
-
Cell Preparation: Harvest and prepare a single-cell suspension of the Nav1.7-expressing cells at the optimal density for the specific APC platform.
-
System Priming: Prime the fluidics of the APC system with the internal and external solutions.
-
Cell Loading: Load the cell suspension into the system.
-
Seal Formation and Whole-Cell Configuration: The system automatically establishes a giga-ohm seal between a cell and the planar patch chip and then ruptures the cell membrane to achieve the whole-cell recording configuration.
-
Voltage Protocol & Baseline Recording: Apply a voltage protocol to elicit Nav1.7 currents. A common protocol for assessing state-dependence involves holding the cell at different potentials to favor either the resting or inactivated state before a depolarizing pulse. Record baseline currents.
-
Compound Application: The system applies the test compounds or this compound at various concentrations.
-
Post-Compound Recording: After a defined incubation period, the voltage protocol is repeated to measure the effect of the compound on the Nav1.7 current.
-
Data Analysis: The peak current amplitude is measured before and after compound application to determine the percentage of inhibition. IC50 values are calculated from concentration-response curves.
Caption: Comparison of HTS assay platforms.
Conclusion
The combination of high-throughput fluorescence-based assays for primary screening and automated electrophysiology for hit confirmation provides a robust strategy for the discovery and development of novel Nav1.7 inhibitors. This compound serves as an invaluable tool in these campaigns, acting as a potent, selective, and state-dependent reference compound to validate assay performance and benchmark new chemical entities. The protocols and data presented herein offer a guide for researchers to establish and execute effective screening cascades for this critical pain target.
References
- 1. physoc.org [physoc.org]
- 2. pnas.org [pnas.org]
- 3. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Seven novel modulators of the analgesic target NaV 1.7 uncovered using a high-throughput venom-based discovery approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 10. Industrializing Electrophysiology: HT Automated Patch Clamp on SyncroPatch® 96 Using Instant Frozen Cells | Springer Nature Experiments [experiments.springernature.com]
- 11. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 12. Cellular HTS assays for pharmacological characterization of Na(V)1.7 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Development of a Rapid Throughput Assay for Identification of hNav1.7 Antagonist Using Unique Efficacious Sodium Channel Agonist, Antillatoxin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Functional assay of voltage-gated sodium channels using membrane potential-sensitive dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 16. cellmicrosystems.com [cellmicrosystems.com]
- 17. cellmicrosystems.com [cellmicrosystems.com]
- 18. Screening Assay Protocols Targeting the Nav1.7 Channel Using Qube High-Throughput Automated Patch-Clamp System - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. sophion.com [sophion.com]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. IonWorks Barracuda Assay for Assessment of State-Dependent Sodium Channel Modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Progress in automating patch clamp cellular physiology - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Troubleshooting PF-04856264 insolubility in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing insolubility issues with PF-04856264 in aqueous solutions.
Troubleshooting Guide
Issue: Precipitation Observed Upon Dilution of this compound in Aqueous Buffer
Precipitation of this compound upon dilution of a DMSO stock into an aqueous buffer is a common challenge stemming from the compound's low water solubility. The following guide provides a systematic approach to resolving this issue.
Initial Troubleshooting Steps:
-
Verify Final DMSO Concentration: Ensure the final concentration of DMSO in your aqueous solution does not exceed levels that are toxic to your cells, typically recommended to be below 0.1%.
-
Gentle Warming: Cautiously warm the solution to 37°C. This can aid in the dissolution of the precipitate. However, be mindful that prolonged exposure to heat may degrade the compound.[1]
-
Sonication: Employ a water bath sonicator for 5-10 minutes to break down precipitate particles and facilitate redissolving.[1]
-
pH Adjustment: If your experimental conditions permit, adjusting the pH of the aqueous buffer may enhance the solubility of this compound, particularly if the compound has ionizable groups.[1]
Advanced Formulation Strategies:
If the initial steps are unsuccessful, consider using established alternative solvent systems. Below are protocols that have been successfully used to prepare clear solutions of this compound.
-
Protocol 1: PEG300 and Tween-80 Formulation
-
This protocol utilizes a combination of co-solvents and a surfactant to improve solubility.
-
-
Protocol 2: SBE-β-CD Formulation
-
This method employs a cyclodextrin to encapsulate the compound, thereby increasing its aqueous solubility.
-
-
Protocol 3: Corn Oil Formulation
-
This is a suitable option for in vivo studies requiring a lipid-based vehicle.
-
Detailed instructions for these protocols are provided in the "Experimental Protocols" section.
Troubleshooting Decision Tree:
The following diagram illustrates a logical workflow for troubleshooting this compound insolubility.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated when I diluted my DMSO stock in my aqueous buffer. Why did this happen?
A1: This is a common occurrence for compounds with low aqueous solubility, such as this compound.[1] Dimethyl sulfoxide (DMSO) is a potent organic solvent that can dissolve many nonpolar compounds. However, when a concentrated DMSO stock is diluted into an aqueous medium like PBS or cell culture media, the overall polarity of the solvent increases significantly. This change can cause the compound to "crash out" or precipitate because it is no longer soluble in the high-water-content environment.[1]
Q2: What is the mechanism of action of this compound?
A2: this compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[2][3] This channel is a key player in pain signaling pathways.[4][5][6] By inhibiting NaV1.7, this compound blocks the propagation of action potentials in nociceptive neurons, which are responsible for transmitting pain signals.[3][4] this compound acts as a gating modifier, preferentially binding to and stabilizing the inactivated state of the NaV1.7 channel.[7]
Q3: What are the IC₅₀ values for this compound against different NaV1.7 species?
A3: The half-maximal inhibitory concentration (IC₅₀) values for this compound vary across different species.
Q4: Are there any known liabilities of this compound that I should be aware of?
A4: While this compound is highly selective for NaV1.7, it is important to note that its potency can differ significantly across species. For instance, it has been reported to have low potency against the rat NaV1.7 channel.[2][5] This is a critical consideration when designing and interpreting animal studies.
Data Presentation
Table 1: IC₅₀ Values of this compound for NaV1.7
| Species | IC₅₀ (nM) |
| Human | 28 |
| Mouse | 131 |
| Cynomolgus Monkey | 19 |
| Dog | 42 |
Data sourced from MedChemExpress.[2]
Table 2: Recommended Formulations for this compound
| Protocol | Solvent System | Achievable Solubility |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.71 mM) |
| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.71 mM) |
| 3 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.71 mM) |
Data sourced from MedChemExpress.[2]
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution in DMSO
-
Weigh the Compound: Accurately weigh the desired amount of this compound powder using an analytical balance.
-
Calculate Solvent Volume: Based on the molecular weight of this compound (437.49 g/mol ), calculate the volume of DMSO required to achieve a 10 mM concentration.
-
Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial containing the compound. To aid dissolution, ultrasonic treatment and warming to 60°C may be necessary.[2]
-
Mixing: Vortex the solution until the compound is fully dissolved.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.[2]
Workflow for Preparing an Aqueous Solution of this compound
The following diagram outlines the general workflow for preparing a diluted aqueous solution of this compound from a DMSO stock.
Signaling Pathway
NaV1.7 Signaling Pathway in Nociception
This compound exerts its analgesic effects by inhibiting the NaV1.7 channel, which is critical for the transmission of pain signals. The diagram below illustrates the role of NaV1.7 in this pathway.
References
- 1. Researchers investigate the 'pathways of pain' | NIC... [nicswell.co.uk]
- 2. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Sodium voltage-gated channel alpha subunit 9 - Wikipedia [en.wikipedia.org]
- 5. Gating Properties of Nav1.7 and Nav1.8 Peripheral Nerve Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. physoc.org [physoc.org]
Optimizing PF-04856264 concentration to avoid off-target effects
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of PF-04856264 and avoiding off-target effects in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] It acts as a state-dependent gating modifier, preferentially binding to and stabilizing the inactivated state of the NaV1.7 channel.[3][4] This mechanism of action makes its inhibitory effect more pronounced in neurons that are frequently depolarized, such as those involved in pain signaling.
Q2: What are the known off-target effects of this compound?
A2: The primary concern with NaV1.7 inhibitors is the potential for off-target effects on other NaV channel isoforms due to high structural homology.[5] While this compound is highly selective for NaV1.7, some activity has been observed on other subtypes, particularly NaV1.1, NaV1.2, and NaV1.6.[3] Inhibition of these off-target channels can lead to undesirable side effects, including:
-
Central Nervous System (CNS) Effects: Inhibition of NaV1.1 and NaV1.2, which are highly expressed in the CNS, could potentially lead to seizures or ataxia.[5]
-
Motor Impairment: Off-target activity on NaV1.6, located at the nodes of Ranvier in myelinated neurons, may result in motor coordination problems.[5]
-
Cardiotoxicity: Inhibition of the cardiac sodium channel, NaV1.5, can lead to arrhythmias.[5] this compound has shown high selectivity over NaV1.5.[3][4]
Q3: How can I minimize off-target effects in my in vitro experiments?
A3: To minimize off-target effects, it is crucial to use the lowest effective concentration of this compound that elicits the desired on-target effect. Here are some recommendations:
-
Determine the IC50 in your specific cell system: The potency of this compound can vary depending on the experimental conditions and cell line used.
-
Utilize state-dependent protocols: Since this compound preferentially binds to the inactivated state of NaV1.7, designing experimental protocols that favor this state can enhance its potency and selectivity.[3][4] This can be achieved by using specific voltage protocols in electrophysiology experiments.
-
Careful concentration selection: Based on the provided data, concentrations in the low nanomolar range are typically effective for inhibiting human NaV1.7.[1][4] It is advisable to perform a concentration-response curve to determine the optimal concentration for your experiment.
Troubleshooting Guides
Problem 1: High variability in experimental results.
-
Possible Cause: Inconsistent compound concentration or degradation.
-
Solution:
-
Possible Cause: Fluctuation in the physiological state of the cells.
-
Solution:
-
Maintain consistent cell culture conditions, including passage number, confluency, and media composition.
-
Ensure a stable recording environment in electrophysiology experiments (e.g., temperature, perfusion rate).
-
Problem 2: Lack of significant NaV1.7 inhibition at expected concentrations.
-
Possible Cause: Species-specific differences in potency.
-
Solution:
-
Possible Cause: Experimental protocol does not favor the inactivated state.
-
Solution:
-
In electrophysiology experiments, use a holding potential that induces some level of steady-state inactivation (e.g., -60 mV) or a pre-pulse protocol to accumulate channels in the inactivated state before applying a test pulse.[3]
-
Quantitative Data Summary
Table 1: In Vitro Potency (IC50) of this compound on Human NaV Channels
| NaV Subtype | IC50 (nM) - Inactivated State | IC50 (µM) - Resting State | Selectivity over NaV1.7 (Inactivated State) |
| hNaV1.7 | 28[4] | 2.7[3] | - |
| hNaV1.1 | - | >300[3] | >10,714-fold |
| hNaV1.2 | - | 13.5[3] | ~482-fold |
| hNaV1.3 | >10,000[4] | - | >357-fold |
| hNaV1.4 | - | >300[3] | >10,714-fold |
| hNaV1.5 | >10,000[4] | >300[3] | >357-fold |
| hNaV1.6 | - | >300[3] | >10,714-fold |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Table 2: In Vitro Potency (IC50) of this compound on NaV1.7 from Different Species
| Species | IC50 (nM) |
| Human | 28[1] |
| Mouse | 131[1] |
| Dog | 42[1] |
| Cynomolgus Monkey | 19[1] |
| Rat | Low potency[1] |
Experimental Protocols
1. Whole-Cell Patch-Clamp Electrophysiology for Assessing NaV1.7 Inhibition
-
Cell Line: HEK293 cells stably expressing human NaV1.7.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 1 EGTA, 10 NaCl, 10 HEPES (pH 7.3 with CsOH).
-
-
Voltage Protocol for Inactivated State:
-
Hold the cell at a holding potential of -100 mV.
-
Apply a conditioning pre-pulse to a depolarized potential (e.g., -60 mV) for a duration sufficient to induce inactivation (e.g., 500 ms).
-
Immediately follow with a test pulse to a potential that elicits a peak current (e.g., 0 mV) for a short duration (e.g., 20 ms).
-
-
Data Analysis: Measure the peak inward current during the test pulse in the absence and presence of different concentrations of this compound. Fit the concentration-response data to a Hill equation to determine the IC50.
2. FLIPR Membrane Potential Assay
-
Cell Line: HEK cells heterologously expressing NaV1.1–NaV1.8.[3]
-
Procedure:
-
Plate cells in a 96-well or 384-well plate.
-
Load cells with a fluorescent membrane potential-sensitive dye.
-
Add varying concentrations of this compound to the wells.
-
Stimulate the cells with a NaV channel activator (e.g., veratridine).
-
Measure the change in fluorescence, which corresponds to the change in membrane potential.
-
-
Data Analysis: Plot the fluorescence change against the concentration of this compound to generate a concentration-response curve and calculate the pIC50.[3]
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 5. benchchem.com [benchchem.com]
- 6. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
Addressing the discrepancy between in vitro and in vivo efficacy of PF-04856264
Welcome to the PF-04856264 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the selective Nav1.7 inhibitor, this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to address the observed discrepancy between the in vitro and in vivo efficacy of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the voltage-gated sodium channel Nav1.7.[1] Nav1.7 is a genetically validated target for pain, as loss-of-function mutations in the SCN9A gene, which encodes for Nav1.7, lead to congenital insensitivity to pain. This compound acts as a state-dependent gating modifier, preferentially binding to and stabilizing the inactivated state of the Nav1.7 channel.[2][3] This inhibition of Nav1.7 is intended to reduce the excitability of nociceptive neurons, thereby producing an analgesic effect.
Q2: What is the primary discrepancy observed between the in vitro and in vivo studies of this compound?
A2: A notable discrepancy exists between the high in vitro potency of this compound and its variable or less-than-expected efficacy in some in vivo models.[3] While the compound demonstrates low nanomolar IC50 values in cell-based assays, the translation to robust and consistent pain relief in animal models has been challenging, particularly when administered systemically.[3][4]
Q3: What are the potential reasons for the disconnect between in vitro potency and in vivo efficacy?
A3: Several factors may contribute to this discrepancy:
-
High Plasma Protein Binding: One of the most cited reasons for the limited in vivo efficacy of aryl sulfonamide Nav1.7 inhibitors, including the optimized version of this compound (PF-05089771), is high binding to plasma proteins.[5] This reduces the concentration of free, unbound drug available to reach the target Nav1.7 channels in the peripheral nervous system.
-
Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) profile of this compound can significantly impact its effective concentration at the site of action.
-
State-Dependence of Inhibition: The efficacy of this compound is dependent on the conformational state of the Nav1.7 channel.[3] The conditions within the in vivo microenvironment may not favor the inactivated state to the same extent as the controlled conditions of in vitro electrophysiology assays.
-
Species-Specific Differences: While equipotency at human and mouse Nav1.7 has been reported, subtle species-specific variations in Nav1.7 channel pharmacology or overall physiology could influence in vivo outcomes.[3]
-
Complexity of In Vivo Pain Models: The multifactorial nature of pain in living organisms, involving various cell types and signaling pathways, is far more complex than isolated cell-based assays. The specific pain model used can also influence the apparent efficacy of a Nav1.7 inhibitor.
Q4: Has this compound or its derivatives been tested in clinical trials?
A4: An optimized version of this compound, named PF-05089771, was advanced into clinical trials. However, these trials did not show a significant improvement in pain relief compared to placebo or control drugs.[4] The disappointing clinical outcomes have been partly attributed to high plasma protein binding, leading to insufficient free drug concentrations at the target site.[5]
Troubleshooting Guides
Issue 1: High in vitro potency (low nanomolar IC50) but poor efficacy in our in vivo pain model.
| Potential Cause | Troubleshooting Step |
| Inadequate Free Drug Exposure | 1. Measure the plasma protein binding of this compound in the species being studied. 2. Conduct pharmacokinetic studies to determine the unbound plasma and tissue concentrations of the compound at the administered dose. 3. Consider formulation strategies to improve bioavailability and reduce plasma protein binding. |
| Mismatch between Assay Conditions and In Vivo State | 1. Evaluate the state-dependence of inhibition in your in vitro assay. Compare IC50 values from protocols that favor the resting state versus the inactivated state of Nav1.7. 2. Consider that the in vivo environment may not maintain a high proportion of inactivated channels. |
| Choice of In Vivo Model | 1. Ensure the chosen pain model is appropriate for evaluating a Nav1.7-targeted therapy. Models of inflammatory pain or specific genetic models of Nav1.7-mediated pain may be more sensitive. 2. Consider local administration (e.g., intraplantar injection) to bypass systemic pharmacokinetic issues and confirm target engagement in vivo.[3] |
| Species Differences | 1. Confirm the in vitro potency of this compound against the Nav1.7 ortholog of the animal model being used. Note that this compound has low potency against the rat Nav1.7 channel.[1] |
Issue 2: Inconsistent results between different batches of this compound.
| Potential Cause | Troubleshooting Step |
| Compound Purity and Integrity | 1. Verify the purity of each batch of this compound using analytical methods such as HPLC and mass spectrometry. 2. Confirm the identity of the compound by NMR or other spectroscopic techniques. |
| Solubility and Formulation Issues | 1. Ensure complete solubilization of the compound for both in vitro and in vivo experiments. 2. Use a consistent and validated formulation protocol. For in vivo studies, consider formulations that enhance solubility and stability. |
| Storage and Handling | 1. Store this compound under the recommended conditions (e.g., -20°C or -80°C) to prevent degradation.[1] 2. Avoid repeated freeze-thaw cycles. |
Data Presentation
Table 1: In Vitro Potency (IC50) of this compound against Nav1.7 from Different Species
| Species | Nav1.7 IC50 (nM) | Assay Condition | Reference |
| Human | 28 | Inactivated State | [1][2] |
| Human | 134 | Open/Inactivated State | [3] |
| Human | 2,700 | Closed/Resting State | [3] |
| Mouse | 131 | Not Specified | [1] |
| Cynomolgus Monkey | 19 | Not Specified | [1] |
| Dog | 42 | Not Specified | [1] |
| Rat | Low Potency | Not Specified | [1] |
Table 2: Summary of In Vivo Efficacy of this compound in a Mouse Model of OD1-Induced Pain
| Administration Route | Dose | Effect | Reference |
| Intraplantar | 10 µM, 100 µM, 1 mM | Concentration-dependent reversal of spontaneous pain behaviors | [3] |
| Intraperitoneal | 30 mg/kg | Significantly reduced spontaneous pain behaviors | [1][3] |
Experimental Protocols
Key Experiment 1: In Vitro Electrophysiological Assessment of this compound Potency
Objective: To determine the IC50 of this compound on Nav1.7 channels expressed in a heterologous system using whole-cell patch-clamp electrophysiology.
Materials:
-
HEK293 or CHO cells stably expressing human Nav1.7.
-
Cell culture reagents (DMEM, FBS, antibiotics).
-
Patch-clamp rig with amplifier and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
-
External solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
This compound stock solution in DMSO.
Methodology:
-
Cell Preparation: Culture cells expressing Nav1.7 to 70-80% confluency. On the day of recording, detach cells and plate them onto glass coverslips at a low density.
-
Pipette Preparation: Pull glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
Recording:
-
Mount a coverslip with cells in the recording chamber and perfuse with the external solution.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Hold the cell at a holding potential of -120 mV.
-
-
Voltage Protocols:
-
Resting State Inhibition: From the holding potential of -120 mV, apply a brief depolarizing pulse to 0 mV to elicit a sodium current.
-
Inactivated State Inhibition: From the holding potential of -120 mV, apply a long (e.g., 500 ms) conditioning prepulse to a depolarized potential (e.g., -50 mV) to induce inactivation, followed by a test pulse to 0 mV.
-
-
Compound Application:
-
Prepare a series of dilutions of this compound in the external solution.
-
Apply each concentration to the cell for a sufficient time to reach steady-state block.
-
Measure the peak sodium current at each concentration for both resting and inactivated state protocols.
-
-
Data Analysis:
-
Normalize the peak current at each concentration to the control current (before drug application).
-
Plot the normalized current as a function of the logarithm of the drug concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Key Experiment 2: In Vivo Assessment of this compound Analgesic Efficacy in a Mouse Pain Model
Objective: To evaluate the analgesic effect of this compound in a model of Nav1.7-mediated pain induced by the scorpion toxin OD1.[3][6]
Materials:
-
Male C57BL/6 mice.
-
OD1 (Nav1.7 activator).
-
This compound.
-
Vehicle for drug administration (e.g., saline, DMSO, Tween 80).
-
Observation chambers with a clear floor.
-
Video recording equipment.
Methodology:
-
Acclimation: Acclimate mice to the testing environment for at least 30 minutes before the experiment.
-
Drug Preparation and Administration:
-
Local Administration: Prepare solutions of this compound at various concentrations (e.g., 10 µM, 100 µM, 1 mM) and co-administer with OD1 via intraplantar injection into the hind paw.
-
Systemic Administration: Prepare this compound for intraperitoneal injection (e.g., 30 mg/kg). Administer the compound at a set time before the OD1 challenge.
-
-
Induction of Pain: Inject OD1 into the plantar surface of the hind paw.
-
Behavioral Observation:
-
Immediately after injection, place the mouse in an observation chamber.
-
Record the cumulative time the animal spends licking or flinching the injected paw for a defined period (e.g., 30 minutes).
-
-
Data Analysis:
-
Compare the duration of pain-related behaviors in the this compound-treated groups to the vehicle-treated control group.
-
Use appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine statistical significance.
-
Visualizations
Caption: Simplified signaling pathway of pain perception mediated by Nav1.7 and the inhibitory action of this compound.
Caption: General experimental workflow for comparing the in vitro and in vivo efficacy of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Nuances of PF-04856264: A Technical Guide to Storage and Handling
For researchers and drug development professionals working with the potent and selective Nav1.7 inhibitor, PF-04856264, proper storage and handling of its solutions are paramount to ensure experimental reproducibility and the integrity of results. This technical support center provides a comprehensive guide, including troubleshooting advice and detailed protocols, to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that users may encounter during the storage and handling of this compound solutions.
Q1: My this compound solution appears to have precipitated after storage. What should I do?
A1: Precipitation can occur, especially with temperature fluctuations or if the solution is stored for an extended period. To redissolve the compound, gentle warming and/or sonication can be effective.[1] It is crucial to ensure the solution is clear before use. To prevent this, it is recommended to prepare fresh working solutions for in vivo experiments on the day of use.[1] For stock solutions, aliquot into smaller volumes to avoid repeated freeze-thaw cycles.[1][2]
Q2: I'm observing inconsistent results in my in vitro assays. Could this be related to the this compound solution?
A2: Inconsistent results can stem from solution instability. Stock solutions of this compound in DMSO are stable for up to 6 months when stored at -80°C and for 1 month at -20°C.[1] Exceeding these storage times can lead to degradation of the compound. Additionally, using newly opened, high-purity DMSO is critical, as hygroscopic (water-absorbing) DMSO can significantly impact the solubility of this compound.[1]
Q3: What is the best way to prepare this compound for in vivo studies?
A3: The preparation method depends on the desired vehicle. Several protocols can yield a clear solution. For example, a common vehicle consists of a mixture of DMSO, PEG300, Tween-80, and saline.[1] It is essential to add each solvent sequentially and ensure complete dissolution at each step.
Q4: Can I store my diluted working solutions for future use?
A4: It is strongly recommended to prepare working solutions for in vivo experiments freshly on the day of use.[1] The stability of highly diluted solutions can be significantly lower than that of concentrated stock solutions.
Quantitative Data Summary
For easy reference, the following tables summarize the key quantitative data for this compound.
Table 1: Solubility Data
| Solvent/Vehicle | Solubility | Notes |
| DMSO | ≥ 250 mg/mL (571.44 mM) | Ultrasonic and warming to 60°C may be required. Use newly opened DMSO.[1] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (5.71 mM) | Yields a clear solution.[1] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (5.71 mM) | Yields a clear solution.[1] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (5.71 mM) | Yields a clear solution.[1] |
Table 2: Storage and Stability
| Form | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| Powder | 4°C | 2 years |
| Solution (in DMSO) | -80°C | 6 months[1] |
| Solution (in DMSO) | -20°C | 1 month[1] |
Detailed Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity, newly opened DMSO to achieve a 10 mM concentration.
-
Dissolution: Vortex the solution thoroughly. If necessary, use an ultrasonic bath and gentle warming (up to 60°C) to ensure complete dissolution.[1]
-
Aliquotting: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile cryovials.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1]
Protocol 2: Preparation of a Working Solution for In Vivo Administration (Example)
This protocol is an example for preparing a 1 mg/mL working solution in a vehicle of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.
-
Start with Stock: Begin with a pre-made, validated stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Vehicle Preparation: In a sterile tube, add the solvents in the following order, ensuring the solution is mixed thoroughly after each addition:
-
Add the required volume of the this compound DMSO stock solution.
-
Add PEG300.
-
Add Tween-80.
-
Add Saline to reach the final desired volume.
-
-
Final Mixing: Vortex the final solution to ensure homogeneity. The solution should be clear.
-
Administration: Use the freshly prepared working solution on the same day for in vivo experiments.[1]
Visual Guides
The following diagrams illustrate key workflows and concepts related to the handling of this compound.
Caption: Workflow for preparing a this compound stock solution.
Caption: Decision tree for troubleshooting precipitated solutions.
References
Overcoming limitations of PF-04856264 in preclinical studies
Welcome to the technical support center for PF-04856264. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges and limitations encountered during preclinical evaluation of this selective NaV1.7 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] NaV1.7 is a channel that is preferentially expressed in peripheral sensory neurons and plays a critical role in pain signaling.[3][4] The compound is an aryl sulfonamide that acts as a gating modifier. It preferentially binds to and stabilizes the inactivated state of the NaV1.7 channel, thereby preventing the propagation of action potentials in pain-sensing neurons.[5]
Q2: How selective is this compound for NaV1.7 over other sodium channel subtypes?
A2: this compound demonstrates high selectivity for NaV1.7. It is reported to be over 40-fold selective against other NaV subtypes and over 1000-fold selective against NaV1.4 (skeletal muscle) and NaV1.6 (nodes of Ranvier).[5] This selectivity is crucial for minimizing off-target effects, such as CNS, motor, or cardiac adverse events that can be mediated by other NaV subtypes (e.g., NaV1.1, NaV1.2, NaV1.5).[6][7]
Q3: Why is the choice of animal species so critical when working with this compound?
Q4: What is "state-dependent" inhibition and how does it affect experimental design?
A4: State-dependent inhibition means the inhibitor has a different affinity for the channel depending on its conformational state (resting, open, or inactivated). This compound has a much higher affinity for the inactivated state of NaV1.7 compared to the resting state (a reported 20-fold shift in IC50 from 2.7 µM to 134 nM).[5] This is a critical consideration for in vitro assays. Experimental protocols, particularly in electrophysiology, must use voltage commands that promote the inactivated state to accurately measure the compound's high-affinity potency.
Troubleshooting Guides
Issue 1: Compound Precipitation or Poor Solubility in Aqueous Buffers
-
Problem: You observe precipitation when preparing stock solutions or diluting the compound in aqueous assay buffers, leading to inconsistent in vitro results.
-
Possible Causes:
-
This compound has low intrinsic aqueous solubility.
-
Incorrect solvent or concentration used for the initial stock solution.
-
"Salting out" effect when a DMSO stock is added to an aqueous buffer.
-
-
Solutions:
-
Use Co-Solvents for Stock Solutions: Prepare high-concentration stock solutions in 100% DMSO. Hygroscopic DMSO can significantly impact solubility, so use newly opened solvent.[1] For in vivo formulations, multi-component solvent systems are recommended.
-
Optimize In Vivo Formulation: For animal studies, consider formulations designed to improve solubility, such as:
-
Aid Dissolution: If precipitation occurs during preparation, gentle warming and/or sonication can be used to aid dissolution.[1]
-
Check Final DMSO Concentration: In cellular assays, ensure the final concentration of DMSO is low (typically <0.5%) and consistent across all wells to avoid solvent-induced artifacts.
-
Issue 2: Lack of Efficacy in Preclinical Pain Models Despite High In Vitro Potency
-
Problem: The compound shows potent inhibition of NaV1.7 in vitro but fails to produce significant analgesia in animal models of inflammatory or neuropathic pain.[8]
-
Possible Causes:
-
Species Mismatch: Using rats, where the compound has low potency against the NaV1.7 channel.[1][3]
-
Insufficient Target Engagement: The free plasma concentration at the target site (dorsal root ganglia) may be too low to achieve the necessary level of channel block (>80%).[6] This can be due to high plasma protein binding.[8]
-
Inappropriate Pain Model: The chosen pain model may not be primarily driven by NaV1.7. While this compound shows efficacy in models of direct NaV1.7 activation (e.g., OD1 toxin-induced pain), its effects in broader inflammatory (formalin, CFA) or neuropathic pain models are less robust.[5][8]
-
Mismatch in Pain Measurement: Preclinical studies often measure evoked pain (reflexive responses to stimuli), whereas clinical pain is often spontaneous. The contribution of NaV1.7 may differ between these pain types.[9][10]
-
-
Solutions:
-
Select an Appropriate Species: Use mice or dogs, which have NaV1.7 channels that are sensitive to this compound.[1]
-
Conduct Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: Measure the free drug concentration in plasma and, if possible, in the target tissue to correlate exposure with efficacy. This will help determine if insufficient target engagement is the primary issue.
-
Use a Target Engagement Model: Employ a model where the role of NaV1.7 is definitive, such as the OD1 scorpion toxin-induced pain model.[5] Success in this model can confirm the compound is active and engaging its target in vivo.
-
Consider Local Administration: To bypass systemic PK issues and confirm target engagement at the periphery, local administration (e.g., intraplantar injection) can be used.[5][8]
-
Quantitative Data Summary
Table 1: In Vitro Potency (IC50) of this compound Across NaV Subtypes
| Channel Subtype | IC50 Value | Fold Selectivity vs. hNaV1.7 | Reference |
|---|---|---|---|
| hNaV1.7 | 134 nM (Inactivated State) | - | [5] |
| hNaV1.7 | 2.7 µM (Resting State) | - | [5] |
| hNaV1.2 | 13.5 µM | ~100x | [5] |
| hNaV1.1 | 245 µM | >1800x | [5] |
| hNaV1.6 | 295 µM | >2200x | [5] |
| hNaV1.3, 1.4, 1.5, 1.8 | >300 µM | >2238x |[5] |
Table 2: In Vitro Potency (IC50) of this compound Across Species (NaV1.7)
| Species | IC50 Value | Reference |
|---|---|---|
| Human | 28 nM | [1][11] |
| Mouse | 131 nM | [1] |
| Cynomolgus Monkey | 19 nM | [1] |
| Dog | 42 nM | [1] |
| Rat | Low Potency |[1] |
Visualizations
Caption: Role of NaV1.7 in nociceptive signaling and mechanism of this compound action.
Caption: Troubleshooting workflow for addressing poor in vivo efficacy of this compound.
Key Experimental Protocols
Protocol 1: Assessing State-Dependent Inhibition via Whole-Cell Patch Clamp
-
Objective: To determine the IC50 of this compound on NaV1.7 channels in both the resting and inactivated states.
-
Cell Line: Use a cell line (e.g., HEK293 or CHO) stably expressing the human NaV1.7 channel.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl2, 1 CaCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3.
-
-
Methodology:
-
Establish a whole-cell patch clamp configuration.
-
Resting State Protocol:
-
Hold the cell membrane at a hyperpolarized potential (e.g., -120 mV) where most channels are in the resting state.
-
Apply a short (20 ms) depolarizing pulse to 0 mV to elicit a current.
-
Apply increasing concentrations of this compound and measure the reduction in peak current to calculate the resting state IC50.[5]
-
-
Inactivated State Protocol:
-
Hold the cell membrane at a depolarized potential (e.g., -55 mV) for a prolonged period (e.g., 8 seconds) to induce channel inactivation.
-
Apply a short test pulse to 0 mV to measure the current from non-inactivated channels.
-
Apply increasing concentrations of this compound and measure the reduction in peak current to calculate the inactivated state IC50.[5]
-
-
-
Data Analysis: Plot the concentration-response curves for both protocols and fit with a Hill equation to determine IC50 values. The shift between the two values represents the state-dependency.
Protocol 2: In Vivo Target Engagement using OD1-Induced Pain Model
-
Objective: To confirm that this compound can engage the NaV1.7 target in vivo and produce an analgesic effect in a NaV1.7-specific pain model.[5]
-
Animal Model: C57BL/6 mice.
-
Reagents:
-
Scorpion Toxin OD1 (NaV1.7 activator).
-
This compound formulated for systemic (i.p.) or local (intraplantar) administration.
-
-
Methodology:
-
Acclimate mice to the observation chambers.
-
Systemic Administration: Administer this compound (e.g., 3-30 mg/kg, i.p.) or vehicle.[1]
-
After a set pretreatment time (e.g., 30 minutes), inject OD1 (e.g., 300 nM in 20 µL) into the plantar surface of the hind paw.
-
Local Administration: Co-inject OD1 and this compound into the plantar surface.
-
Immediately after OD1 injection, observe the mice for spontaneous pain behaviors (e.g., number of flinches, licks, or time spent lifting the paw) for a defined period (e.g., 15-30 minutes).
-
-
Data Analysis: Compare the pain behaviors in the this compound-treated group to the vehicle-treated group. A significant reduction in pain behaviors indicates successful in vivo target engagement.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Challenges and Opportunities for Therapeutics Targeting the Voltage-Gated Sodium Channel Isoform NaV1.7 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain | MDPI [mdpi.com]
- 9. Discordance between preclinical and clinical testing of NaV1.7-selective inhibitors for pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Discordance between preclinical and clinical testing of Na V 1.7-selective inhibitors for pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
How to minimize PF-04856264 batch-to-batch variability
Welcome to the technical support center for PF-04856264. This resource is designed for researchers, scientists, and drug development professionals to help minimize batch-to-batch variability and ensure the reproducibility of your experimental results.
Frequently Asked Questions (FAQs)
Q1: We are observing inconsistent IC50 values for this compound in our cell-based assays across different batches. What could be the cause?
A1: Inconsistent IC50 values are a common challenge and can stem from several factors. Batch-to-batch variability in the compound itself is a primary suspect. This can manifest as differences in purity, the presence of trace impurities, or variations in crystalline structure, which can affect solubility and potency.[1][2] Even minor contaminants can significantly alter experimental outcomes.[3][4]
It is also crucial to consider the experimental conditions, as this compound's inhibitory activity is state-dependent, showing preferential binding to the inactivated state of the NaV1.7 channel.[5][6] Variations in cell culture conditions, passage number, and membrane potential can all influence the proportion of channels in the inactivated state, thereby affecting the apparent IC50.
Q2: How can we validate the consistency of a new batch of this compound?
A2: To ensure consistency, we recommend a multi-pronged approach to qualify each new batch.
-
Purity Assessment: Perform analytical chemistry techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the purity of the new batch and compare it to previous batches.
-
Potency Confirmation: Conduct a dose-response curve in a standardized, well-characterized assay to determine the IC50 value. This should be compared to the IC50 obtained from a previously validated "gold standard" batch.
-
Solubility Check: Visually inspect the solubility of the compound in your chosen solvent (e.g., DMSO) and ensure it dissolves completely at the desired stock concentration. Any changes in solubility could indicate differences in the physical properties of the compound between batches.
Q3: We've noticed a decrease in the inhibitory effect of our this compound stock solution over time. What could be the reason?
A3: A decline in inhibitory effect suggests compound degradation.[7] this compound, like many small molecules, can be susceptible to degradation due to improper storage or handling. Key factors to consider include:
-
Storage Conditions: Stock solutions should be stored at -20°C or -80°C in tightly sealed vials to prevent degradation.[8][9]
-
Freeze-Thaw Cycles: Repeated freeze-thaw cycles should be avoided as they can lead to compound degradation and the introduction of moisture, which can affect stability.[7] It is advisable to aliquot stock solutions into smaller, single-use volumes.
-
Light and Air Exposure: Protect solutions from light by using amber vials or by wrapping vials in foil.[7] Exposure to air can lead to oxidation, so minimizing headspace in vials is recommended.
Q4: What is the recommended solvent and storage condition for this compound?
A4: For this compound, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions.[8]
-
Stock Solution Storage: Store DMSO stock solutions at -80°C for up to 6 months or at -20°C for up to 1 month.[8][10]
-
Working Solutions: For in vivo experiments, it is recommended to prepare fresh working solutions on the day of use.[8] If using aqueous buffers for dilutions, be mindful of the compound's solubility limits to avoid precipitation.[11]
Troubleshooting Guides
Issue: High Variability in Experimental Replicates
If you are observing significant variability between experimental replicates using the same batch of this compound, consider the following troubleshooting steps:
| Potential Cause | Troubleshooting Step |
| Incomplete Solubilization | Ensure the compound is fully dissolved in the stock solution. Gentle warming or sonication may aid dissolution, but be cautious of potential degradation.[8] Always visually inspect for any precipitate before making dilutions. |
| Precipitation in Assay Media | Hydrophobic compounds can precipitate when diluted into aqueous buffers.[11] Decrease the final concentration or optimize the co-solvent concentration (e.g., DMSO) in your final assay medium. Always include a vehicle control with the same final solvent concentration.[12] |
| Assay Condition Fluctuations | Minor variations in experimental conditions such as temperature, pH, and incubation times can impact results. Standardize all assay parameters and ensure consistency across all experiments. |
| Cell Line Instability | Cell lines can change over time with increasing passage number. Use cells within a defined passage number range and regularly check for consistent expression of the target, NaV1.7. |
Data Presentation
Table 1: Reported IC50 Values of this compound for NaV1.7
The potency of this compound can vary across species and experimental conditions. This table summarizes publicly available IC50 data.
| Species | Assay Type | IC50 (nM) | Reference |
| Human | Not Specified | 28 | [6][8] |
| Mouse | Not Specified | 131 | [8] |
| Cynomolgus Monkey | Not Specified | 19 | [8] |
| Dog | Not Specified | 42 | [8] |
| Human | FLIPR Membrane Potential Assay | ~300 | [5] |
| Human | Automated Patch Clamping (Closed/Resting State) | 2700 | [5] |
| Human | Automated Patch Clamping (Open/Inactivated State) | 134 | [5] |
Note: The potency of this compound is state-dependent, with higher potency observed in the open/inactivated state of the NaV1.7 channel.[5]
Mandatory Visualizations
Caption: Mechanism of action of this compound on the NaV1.7 channel.
Caption: A logical workflow for troubleshooting batch-to-batch variability.
Experimental Protocols
Protocol 1: Qualification of a New Batch of this compound
Objective: To ensure the purity and potency of a new batch of this compound are consistent with previous batches.
Materials:
-
New batch of this compound (solid)
-
Reference ("gold standard") batch of this compound (solid)
-
High-purity DMSO
-
HPLC-grade solvents
-
Analytical HPLC system with a suitable column (e.g., C18)
-
Cell line expressing the target NaV1.7 channel
-
Appropriate cell culture media and reagents
-
Assay-specific reagents (e.g., membrane potential-sensitive dyes for FLIPR assays)
-
Multi-well plates
-
Plate reader or automated patch-clamp system
Procedure:
-
Purity Assessment by HPLC: a. Prepare stock solutions of both the new and reference batches of this compound in DMSO at a concentration of 10 mM. b. Dilute the stock solutions to an appropriate concentration for HPLC analysis. c. Inject the samples into the HPLC system. d. Compare the chromatograms of the new and reference batches. The purity of the new batch should be ≥98%, and the impurity profile should be comparable to the reference batch.
-
Potency Determination by Cell-Based Assay (e.g., FLIPR): a. Prepare serial dilutions of both the new and reference this compound stock solutions to generate a dose-response curve. b. Seed the NaV1.7-expressing cells in multi-well plates and culture overnight. c. Load the cells with a membrane potential-sensitive dye according to the manufacturer's instructions. d. Add the different concentrations of this compound to the wells and incubate. e. Stimulate the NaV1.7 channels with an appropriate agonist (e.g., veratridine).[5] f. Measure the change in fluorescence using a plate reader. g. Calculate the IC50 values for both the new and reference batches. The IC50 of the new batch should be within an acceptable range (e.g., ± 2-fold) of the reference batch.
Protocol 2: Preparation and Storage of this compound Stock Solutions
Objective: To provide a standardized protocol for the preparation and storage of this compound to maintain its stability and integrity.
Materials:
-
This compound (solid)
-
Anhydrous, high-purity DMSO
-
Sterile, amber glass or polypropylene vials
-
Calibrated pipettes
Procedure:
-
Preparation of Stock Solution: a. Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation. b. Prepare a 10 mM stock solution by dissolving the appropriate mass of this compound in high-purity DMSO. c. Ensure complete dissolution by vortexing. Gentle warming or sonication can be used if necessary, but avoid excessive heat.
-
Aliquoting and Storage: a. Aliquot the stock solution into smaller, single-use volumes in tightly sealed, clearly labeled amber vials or polypropylene tubes. b. Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[8][10]
-
Handling of Stock Solutions: a. When retrieving a stock solution for use, allow the vial to thaw completely at room temperature and vortex gently before use. b. Avoid repeated freeze-thaw cycles. c. For aqueous dilutions, add the DMSO stock solution to the aqueous buffer while vortexing to minimize precipitation. Do not exceed a final DMSO concentration that is tolerated by your experimental system (typically <0.5%).[11][12]
References
- 1. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Atom Scientific Ltd | News | Why Purity Variation is Significant in Laboratories [atomscientific.com]
- 4. The Impact of Impurities in Lab Chemicals [postapplescientific.com]
- 5. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 7. benchchem.com [benchchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Stability and Storage | Tocris Bioscience [tocris.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Troubleshooting unexpected results in PF-04856264 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-04856264. The information is presented in a question-and-answer format to directly address specific issues that may arise during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1] It functions as a gating modifier, preferentially binding to the inactivated state of the NaV1.7 channel and stabilizing it.[2] This state-dependent inhibition makes it a valuable tool for studying the role of NaV1.7 in pain signaling. The compound interacts with the voltage sensor in Domain IV of the channel.[2]
Q2: What are the key experimental considerations before starting an experiment with this compound?
Before initiating experiments, it is crucial to consider the following:
-
Species Selectivity: this compound exhibits significant species-dependent potency. It is highly potent against human, mouse, cynomolgus monkey, and dog NaV1.7, but has low potency against the rat NaV1.7 channel.[1] Therefore, using rat models or cell lines may yield misleadingly negative results.
-
State-Dependent Inhibition: The inhibitory activity of this compound is dependent on the conformational state of the NaV1.7 channel. Its potency is significantly higher for channels in the open/inactivated state compared to the closed/resting state.[2] Experimental designs, particularly in electrophysiology, must account for this by using appropriate voltage protocols.
-
Solubility and Stock Solutions: this compound is soluble in DMSO.[1] For in vivo studies, specific formulations using co-solvents like PEG300, Tween-80, and saline are necessary.[1] It is recommended to prepare fresh working solutions for in vivo experiments on the day of use. Stock solutions can be stored at -80°C for up to 6 months or -20°C for 1 month.[1]
Q3: What are the reported IC50 values for this compound?
The half-maximal inhibitory concentration (IC50) of this compound varies depending on the species and the state of the NaV1.7 channel.
| Species/Condition | IC50 (nM) | Assay Type |
| Human NaV1.7 | 28 | Patch Clamp (HEK293 cells)[1] |
| Human NaV1.7 (Open/Inactivated State) | 134 | Automated Patch Clamp (CHO cells)[2] |
| Human NaV1.7 (Closed/Resting State) | 2700 | Automated Patch Clamp (CHO cells)[2] |
| Mouse NaV1.7 | 131 | Not specified |
| Cynomolgus Monkey NaV1.7 | 19 | Not specified |
| Dog NaV1.7 | 42 | Not specified |
Troubleshooting Guide
This guide addresses common unexpected results and provides potential solutions.
Issue 1: No or weak inhibition of NaV1.7 activity observed.
| Potential Cause | Troubleshooting Step |
| Incorrect Species: | The experiment is being conducted in a rat model or using rat-derived cells. This compound has low potency against rat NaV1.7.[1] Solution: Use cell lines expressing human or mouse NaV1.7, or utilize mouse models for in vivo studies. |
| Inappropriate Electrophysiology Protocol: | The voltage protocol used in patch-clamp experiments does not sufficiently induce the inactivated state of the NaV1.7 channel. Solution: Employ a voltage protocol that favors the inactivated state, such as a holding potential of -100 mV followed by a depolarizing pulse (e.g., to 0 mV).[2] To assess state-dependence, compare inhibition at a holding potential that maintains the resting state (e.g., -120 mV) versus a more depolarized potential that promotes inactivation. |
| Compound Degradation: | Improper storage or handling of this compound stock solutions. Solution: Aliquot stock solutions and store them at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[1] Avoid repeated freeze-thaw cycles. |
| Solubility Issues: | The compound has precipitated out of the experimental solution. Solution: Ensure complete dissolution of this compound in DMSO before preparing the final working solution. For in vivo studies, use appropriate co-solvents as detailed in the provided protocols.[1] Sonication or gentle warming may aid dissolution. |
Issue 2: Inconsistent or variable results between experiments.
| Potential Cause | Troubleshooting Step |
| Cell Health and Passage Number: | Cells are unhealthy, have been passaged too many times, or are at an inappropriate confluency. Solution: Use healthy, low-passage number cells for all experiments. Ensure consistent cell seeding density and confluency at the time of the assay. |
| Inconsistent Incubation Times: | The duration of compound incubation varies between experiments. Solution: Standardize the incubation time with this compound across all experiments to ensure consistent target engagement. |
| Pipetting Errors: | Inaccurate pipetting of the compound or reagents. Solution: Calibrate pipettes regularly and use appropriate pipetting techniques to ensure accurate and consistent dosing. |
Issue 3: Off-target effects observed.
| Potential Cause | Troubleshooting Step |
| High Compound Concentration: | The concentration of this compound used is high enough to inhibit other NaV channel subtypes. While highly selective, off-target effects can occur at supra-physiological concentrations. Solution: Perform a dose-response curve to determine the lowest effective concentration that inhibits NaV1.7. Refer to the selectivity data to assess the potential for off-target effects at the chosen concentration. This compound shows greater than 40-fold selectivity over all other NaV subtypes.[2] |
| Non-specific Binding: | In in vivo studies, high plasma protein binding may lead to a lower than expected free concentration of the compound at the target site, potentially leading to the use of higher, less specific doses. Solution: Be mindful of the potential for high plasma protein binding and its impact on free drug concentration when interpreting in vivo data. |
Experimental Protocols
Whole-Cell Patch Clamp Electrophysiology
This protocol is adapted from studies investigating the state-dependent inhibition of NaV1.7 by this compound.[2]
-
Cell Culture: Use HEK293 or CHO cells stably expressing human NaV1.7.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose (pH 7.4 with NaOH).
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
To assess inhibition of the resting state , use a holding potential of -120 mV.
-
To assess inhibition of the inactivated state , use a holding potential of -100 mV followed by a conditioning voltage step to a more depolarized potential (e.g., -55 mV for 8 seconds) before the test pulse.[2]
-
Apply a test pulse to 0 mV for 20 ms to elicit NaV1.7 currents.[2]
-
-
Data Analysis: Measure the peak inward current before and after the application of this compound at various concentrations to determine the IC50 value.
In Vivo Formulation and Administration
For in vivo experiments in mice, the following formulation can be used[1]:
-
Stock Solution: Prepare a stock solution of this compound in DMSO.
-
Working Solution:
-
Add 10% DMSO stock solution to 40% PEG300 and mix.
-
Add 5% Tween-80 and mix.
-
Add 45% Saline to reach the final volume.
-
-
Administration: The typical route of administration is intraperitoneal (i.p.) injection at a dosage range of 3-30 mg/kg.[1]
Visualizations
Caption: Mechanism of action of this compound in inhibiting pain signaling.
Caption: General experimental workflow for in vitro testing of this compound.
References
Technical Support Center: Optimizing Electrophysiology Protocols for Studying PF-04856264 Effects
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing electrophysiology protocols to study the effects of PF-04856264, a potent and selective state-dependent inhibitor of the voltage-gated sodium channel NaV1.7.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is an aryl sulfonamide compound that acts as a selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] Its mechanism of action is state-dependent, meaning it preferentially binds to and stabilizes the inactivated state of the NaV1.7 channel.[1][2] This interaction with the voltage sensor in domain IV of the channel leads to the inhibition of sodium influx, which is crucial for the initiation and propagation of action potentials in nociceptive neurons.
Q2: What are the key experimental considerations when designing an electrophysiology study for this compound?
A2: Due to its state-dependent mechanism, it is crucial to design voltage protocols that effectively probe the resting, open, and inactivated states of the NaV1.7 channel. To characterize the preferential binding to the inactivated state, protocols should include conditioning pre-pulses to depolarized potentials to accumulate channels in the inactivated state before a test pulse. Comparing the inhibition at a hyperpolarized holding potential (favoring the resting state) with that at a more depolarized potential (favoring the inactivated state) will reveal the state-dependence of the block.
Q3: Which electrophysiology techniques are most suitable for studying this compound?
A3: Both manual and automated patch-clamp electrophysiology are the gold-standard methods for detailed characterization of this compound's effects on NaV1.7.[1] These techniques allow for precise control of the membrane potential and direct measurement of ionic currents. For higher throughput screening and initial characterization of selectivity, Fluorometric Imaging Plate Reader (FLIPR) membrane potential assays can also be employed.[1]
Q4: What is the selectivity profile of this compound against other sodium channel subtypes?
A4: this compound exhibits significant selectivity for NaV1.7 over other NaV subtypes. Studies have shown it to be over 40-fold more selective for NaV1.7 compared to other subtypes and over 1000-fold more selective than NaV1.4, NaV1.5, and NaV1.6.[1] This high selectivity is a critical feature for its potential as a therapeutic agent with a favorable side-effect profile.
Troubleshooting Guides
Problem 1: Difficulty in observing use-dependent block of NaV1.7 with this compound.
-
Possible Cause: The voltage protocol is not optimal for inducing and detecting use-dependence.
-
Troubleshooting:
-
Ensure the use of a high-frequency train of depolarizing pulses (e.g., 10-20 Hz).
-
The duration of the depolarizing pulses should be sufficient to allow for channel opening and subsequent inactivation.
-
The holding potential should be sufficiently hyperpolarized (e.g., -120 mV) to ensure a significant population of channels are in the resting state before the pulse train, allowing for a clear observation of the progressive block.
-
-
-
Possible Cause: The concentration of this compound is too high, leading to a significant tonic block that masks the use-dependent effect.
-
Troubleshooting:
-
Perform a full dose-response curve to identify a concentration that provides a sub-maximal tonic block, allowing for a clear window to observe the incremental block with each pulse in the train.
-
-
Problem 2: Rapid "rundown" of NaV1.7 current during whole-cell recordings.
-
Possible Cause: Washout of essential intracellular components.
-
Troubleshooting:
-
Include ATP (2-5 mM) and GTP (0.1-0.5 mM) in the intracellular solution to support cellular metabolism and channel function.
-
Consider using the perforated patch-clamp technique with amphotericin B or gramicidin to maintain the integrity of the intracellular milieu.
-
-
-
Possible Cause: Poor cell health or instability of the recording configuration.
-
Troubleshooting:
-
Ensure cells are healthy and not overgrown before starting experiments.
-
Monitor the access resistance throughout the experiment and discard recordings with significant changes.
-
Maintain a stable recording temperature, as fluctuations can affect channel kinetics and stability.
-
-
Problem 3: Inconsistent IC50 values for this compound across experiments.
-
Possible Cause: Variability in the voltage protocol used to determine the IC50.
-
Troubleshooting:
-
Strictly adhere to a standardized voltage protocol for all experiments.
-
Clearly define and report the holding potential and any pre-pulse conditions, as these will significantly influence the apparent potency of a state-dependent inhibitor.
-
-
-
Possible Cause: Issues with compound dilution and application.
-
Troubleshooting:
-
Prepare fresh dilutions of this compound for each experiment.
-
Ensure complete and rapid solution exchange around the cell during drug application.
-
-
Data Presentation
Table 1: Inhibitory Potency (IC50) of this compound on Human Voltage-Gated Sodium Channel Subtypes.
| Channel Subtype | IC50 (nM) | Assay Type | Cell Line | Holding Potential | Reference |
| hNaV1.7 | 28 | Patch Clamp | HEK293 | -120 mV | [3] |
| hNaV1.7 (inactivated state) | 134 | Automated Patch Clamp | CHO | -55 mV (8s pre-pulse) | [1] |
| hNaV1.7 (resting state) | 2700 | Automated Patch Clamp | CHO | -100 mV | [1] |
| hNaV1.1 | >10,000 | FLIPR | HEK | - | [1] |
| hNaV1.2 | ~13,500 | FLIPR | HEK | - | [1] |
| hNaV1.3 | >300,000 | FLIPR | HEK | - | [1] |
| hNaV1.4 | >300,000 | FLIPR | HEK | - | [1] |
| hNaV1.5 | >300,000 | FLIPR | HEK | - | [1] |
| hNaV1.6 | >10,000 | FLIPR | HEK | - | [1] |
| hNaV1.8 | >300,000 | FLIPR | HEK | - | [1] |
Table 2: Inhibitory Potency (IC50) of this compound on NaV1.7 from Different Species.
| Species | IC50 (nM) | Reference |
| Human | 28 | [4] |
| Mouse | 131 | [4] |
| Cynomolgus Monkey | 19 | [4] |
| Dog | 42 | [4] |
| Rat | Low Potency | [4] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Electrophysiology for Assessing State-Dependent Inhibition of hNaV1.7
-
Cell Culture: Use HEK293 or CHO cells stably expressing human NaV1.7. Culture cells in appropriate media supplemented with antibiotics for selection.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 3 KCl, 1 MgCl₂, 1 CaCl₂, 10 HEPES, 10 Glucose. Adjust pH to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH. Include 2 mM Mg-ATP and 0.1 mM Na-GTP.
-
-
Recording:
-
Obtain whole-cell recordings using standard patch-clamp techniques.
-
Maintain a holding potential of -120 mV to assess resting-state block.
-
Apply a depolarizing test pulse (e.g., to 0 mV for 20 ms) to elicit NaV1.7 currents.
-
To assess inactivated-state block, apply a long (5-8 s) conditioning pre-pulse to a depolarized potential (e.g., -55 mV, which is near the V½ of inactivation) immediately before the test pulse.
-
-
Data Analysis:
-
Measure the peak inward current in the absence and presence of various concentrations of this compound.
-
Construct concentration-response curves and fit with the Hill equation to determine the IC50 for both resting and inactivated states.
-
Protocol 2: FLIPR Membrane Potential Assay for Selectivity Profiling
-
Cell Plating: Plate HEK cells stably expressing the desired human NaV subtype into 384-well black-walled, clear-bottom plates.
-
Dye Loading: Load cells with a membrane potential-sensitive dye (e.g., from a FLIPR Membrane Potential Assay Kit) according to the manufacturer's instructions.
-
Compound Preparation: Prepare serial dilutions of this compound in the assay buffer.
-
Assay:
-
Establish a baseline fluorescence reading on the FLIPR instrument.
-
Add the NaV channel activator (e.g., veratridine) to open the channels and induce membrane depolarization, leading to a change in fluorescence.
-
In separate wells, pre-incubate the cells with different concentrations of this compound before adding the activator.
-
-
Data Analysis:
-
Measure the change in fluorescence in response to the activator in the presence and absence of the inhibitor.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
Mandatory Visualizations
Caption: Signaling pathway illustrating the inhibitory effect of this compound on NaV1.7 and the downstream modulation involving the ERK pathway.
Caption: Experimental workflow for characterizing this compound using whole-cell patch-clamp electrophysiology.
Caption: Logical relationship of this compound's state-dependent binding affinity to different conformational states of the NaV1.7 channel.
References
- 1. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 3. Nav1.7 and Nav1.8: Role in the pathophysiology of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Validation & Comparative
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two selective inhibitors of the voltage-gated sodium channel Nav1.7: PF-04856264 and its successor, PF-05089771. Both compounds were developed by Pfizer as potential analgesics. While neither compound ultimately achieved clinical success for broad pain indications, a comparative analysis of their preclinical data offers valuable insights for the ongoing development of Nav1.7-targeted pain therapeutics.
Introduction to Nav1.7 Inhibition
The voltage-gated sodium channel Nav1.7, encoded by the SCN9A gene, is a genetically validated target for pain.[1][2] Loss-of-function mutations in SCN9A lead to a congenital inability to perceive pain, while gain-of-function mutations result in debilitating pain syndromes.[3][4] These findings have spurred significant efforts to develop selective Nav1.7 inhibitors as a novel class of analgesics. This compound and PF-05089771 are two such small molecules that emerged from these efforts.
Quantitative Data Summary
The following tables summarize the in vitro potency and selectivity of this compound and PF-05089771 against various voltage-gated sodium channel subtypes.
Table 1: In Vitro Potency (IC50) of this compound against Human Nav Subtypes
| Nav Subtype | IC50 (nM) |
| hNav1.7 | 28 |
| hNav1.1 | >10,000 |
| hNav1.2 | >10,000 |
| hNav1.3 | >10,000 |
| hNav1.4 | >10,000 |
| hNav1.5 | >10,000 |
| hNav1.6 | >10,000 |
| hNav1.8 | >10,000 |
Data sourced from multiple studies and presented for comparative purposes.[5]
Table 2: In Vitro Potency (IC50) of PF-05089771 against Human Nav Subtypes
| Nav Subtype | IC50 (nM) | Fold Selectivity vs. hNav1.7 |
| hNav1.7 | 11 | - |
| hNav1.1 | 850 | ~77-fold |
| hNav1.2 | 110 | 10-fold |
| hNav1.3 | >10,000 | >909-fold |
| hNav1.4 | >10,000 | >909-fold |
| hNav1.5 | >10,000 | >909-fold |
| hNav1.6 | 160 | ~15-fold |
| hNav1.8 | >10,000 | >909-fold |
Data sourced from multiple studies and presented for comparative purposes.[6][7][8]
PF-05089771, an optimized analog of this compound, demonstrates enhanced potency for human Nav1.7 and improved selectivity against other Nav subtypes, particularly Nav1.1, Nav1.2, and Nav1.6.[9]
Mechanism of Action
Both this compound and PF-05089771 are state-dependent inhibitors, meaning they preferentially bind to and stabilize the inactivated state of the Nav1.7 channel.[10][11] This mechanism of action is thought to confer selectivity for neurons that are in a depolarized, high-frequency firing state, which is characteristic of nociceptive pathways. These compounds are known to interact with the voltage-sensor domain (VSD) of domain IV of the Nav1.7 channel.[10]
Signaling Pathways and Experimental Workflows
Caption: Role of Nav1.7 in the pain signaling pathway and point of intervention for inhibitors.
Caption: General experimental workflow for determining inhibitor potency using patch-clamp electrophysiology.
Experimental Protocols
In Vitro Electrophysiology (Whole-Cell Patch Clamp)
The potency and selectivity of this compound and PF-05089771 were primarily determined using automated and manual whole-cell patch-clamp electrophysiology.[4][12]
-
Cell Lines: Human embryonic kidney (HEK293) cells stably expressing the human Nav channel subtypes (Nav1.1-Nav1.8) were used.
-
Recording Conditions: Cells were voltage-clamped at a holding potential that promotes a specific channel state (e.g., -120 mV for the resting state or a more depolarized potential to induce inactivation).
-
Voltage Protocol: To assess state-dependent inhibition, a voltage protocol is applied to elicit sodium currents. For example, to determine the inhibition of the inactivated state, cells are held at a depolarized potential (e.g., -70 mV for Nav1.7) for several seconds to allow for channel inactivation before a test pulse to elicit current.[4]
-
Compound Application: The inhibitors were perfused at increasing concentrations to generate a concentration-response curve.
-
Data Analysis: The peak inward sodium current was measured before and after compound application. The concentration of the inhibitor that produces a 50% reduction in the current (IC50) was calculated by fitting the data to a Hill equation.
FLIPR Membrane Potential Assay
A common high-throughput screening method to assess Nav channel inhibition is the FLIPR (Fluorometric Imaging Plate Reader) membrane potential assay.[5]
-
Principle: This assay uses a voltage-sensitive fluorescent dye that reports changes in membrane potential.
-
Procedure:
-
Cells expressing the Nav channel of interest are plated in microtiter plates and loaded with the fluorescent dye.
-
A Nav channel activator (e.g., veratridine) is added to depolarize the cells, causing an increase in fluorescence.
-
The test compound is added, and its ability to inhibit the veratridine-induced depolarization (i.e., reduce the fluorescence signal) is measured.
-
-
Data Analysis: The IC50 is determined from the concentration-response curve of the inhibitor's effect on the fluorescence signal.
In Vivo Studies and Clinical Outcomes
This compound demonstrated efficacy in a mouse model of Nav1.7-mediated pain induced by the scorpion toxin OD1 when administered locally.[13] However, systemic administration did not show a significant effect.[13]
PF-05089771, the optimized successor, was advanced into clinical trials. A microdose study in healthy volunteers was conducted to evaluate its pharmacokinetic profile.[6] Despite its improved preclinical profile, PF-05089771 failed to demonstrate significant analgesic efficacy in a clinical study of patients with painful diabetic peripheral neuropathy, leading to the discontinuation of its development.[9][14]
Conclusion
The development of this compound and PF-05089771 represents a significant effort in the pursuit of selective Nav1.7 inhibitors for the treatment of pain. The progression from this compound to the more potent and selective PF-05089771 highlights successful lead optimization in terms of in vitro activity. However, the ultimate failure of PF-05089771 in clinical trials underscores the challenges of translating preclinical potency into clinical efficacy for this target. Factors such as target engagement in relevant patient populations, the complexity of pain pathophysiology beyond Nav1.7, and potential pharmacokinetic limitations may have contributed to this outcome. The data and methodologies presented in this guide serve as a valuable reference for researchers continuing to explore the therapeutic potential of Nav1.7 inhibition.
References
- 1. aurorabiomed.com [aurorabiomed.com]
- 2. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structural mapping of Nav1.7 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 6. Clinical Micro-Dose Studies to Explore the Human Pharmacokinetics of Four Selective Inhibitors of Human Nav1.7 Voltage-Dependent Sodium Channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring Membrane Potential using the FLIPR® Membrane Potential Assay Kit on Fluorometric Imaging Plate Reader (FLIPR® ) Systems [moleculardevices.com]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. moleculardevices.com [moleculardevices.com]
- 12. High-throughput electrophysiological assays for voltage gated ion channels using SyncroPatch 768PE - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Preclinical Animal Models to Investigate the Role of Nav1.7 Ion Channels in Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Aimed at researchers, scientists, and drug development professionals, this guide provides a detailed, data-driven comparison of two prominent Nav1.7 inhibitors: the small molecule PF-04856264 and the peptide toxin GpTx-1. This analysis focuses on their selectivity for the Nav1.7 sodium channel, a key target in pain therapeutics.
The voltage-gated sodium channel Nav1.7 is a critical player in the transmission of pain signals. Genetic studies have shown that loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to a congenital inability to experience pain. This has made Nav1.7 a highly attractive target for the development of novel analgesics. This guide compares two distinct pharmacological agents, this compound and GpTx-1, in their ability to selectively inhibit this channel.
Quantitative Performance Analysis
The inhibitory activity of this compound and GpTx-1 against Nav1.7 and other Nav channel isoforms is summarized below. The data, primarily derived from Fluorometric Imaging Plate Reader (FLIPR) membrane potential assays and electrophysiology studies, highlights the potency and selectivity of each compound.
Table 1: Comparative Inhibitory Activity (IC50) of this compound and GpTx-1 on Human Nav Channels.
| Channel Isoform | This compound IC50 (nM) | GpTx-1 IC50 (nM) | Fold Selectivity (this compound vs. Nav1.7) | Fold Selectivity (GpTx-1 vs. Nav1.7) |
| hNav1.7 | 28 - 295 | 10 - 537 | - | - |
| hNav1.1 | 245,000 | 501 | >830 | ~9.4 |
| hNav1.2 | 13,500 | 234 | ~46 | ~4.4 |
| hNav1.3 | >10,000 | 2040 | >34 | ~38 |
| hNav1.4 | >300,000 | 2450 | >1017 | ~46 |
| hNav1.5 | >10,000 | 12,900 | >34 | ~240 |
| hNav1.6 | 295,000 | 1320 | ~1000 | ~25 |
| hNav1.8 | >300,000 | 3240 | >1017 | ~60 |
Note: IC50 values can vary based on the experimental conditions (e.g., resting vs. inactivated state protocols). The ranges presented reflect this variability. Data is compiled from multiple sources.[1][2][3]
This compound, an aryl sulfonamide, demonstrates remarkable selectivity for Nav1.7, particularly over Nav1.4, Nav1.5, and Nav1.6, with over 1000-fold selectivity in some assays.[1] GpTx-1, a peptide isolated from tarantula venom, also potently inhibits Nav1.7 and shows significant selectivity, especially against the cardiac channel Nav1.5.[2][4]
Mechanism of Action
The two inhibitors achieve their selectivity through different mechanisms of action, targeting distinct regions of the Nav1.7 channel.
This compound acts as a gating modifier. It preferentially binds to the inactivated state of the Nav1.7 channel, stabilizing it and thereby preventing the channel from returning to the resting state.[1][5] This state-dependent inhibition is achieved by interacting with the voltage sensor segment (S1-S4) of Domain IV of the channel.[3]
GpTx-1 , on the other hand, is a pore blocker. Evidence suggests that it interacts with the extracellular S3-S4 linker of Domain II of the Nav1.7 channel.[6] This binding physically obstructs the ion permeation pathway.
Nav1.7 signaling and inhibitor mechanisms.
Experimental Protocols
The data presented in this guide were primarily generated using two key experimental techniques: automated patch-clamp electrophysiology and FLIPR membrane potential assays.
Automated Patch-Clamp Electrophysiology
This technique provides a high-throughput method for measuring the electrical currents flowing through ion channels in living cells.
Methodology:
-
Cell Culture: HEK-293 or CHO cells stably expressing the human Nav channel subtypes (Nav1.1-1.8) are cultured.
-
Cell Preparation: Cells are harvested and suspended in an extracellular solution.
-
Automated Patching: The cell suspension is introduced into a multi-well plate (e.g., SyncroPatch 768PE or PatchXpress). The automated system establishes a high-resistance seal (giga-seal) between a single cell and a planar substrate containing a small aperture.
-
Voltage Protocols: Specific voltage protocols are applied to the cell to elicit channel gating. To assess state-dependence, protocols are designed to measure inhibition from either a resting/closed state (e.g., holding potential of -100 mV) or an open/inactivated state (e.g., an 8-second conditioning pre-pulse to -55 mV).[1]
-
Data Acquisition: Currents are recorded in response to depolarizing voltage steps (e.g., a 20 ms pulse to 0 mV).
-
Compound Application: Test compounds (this compound or GpTx-1) are applied at varying concentrations to determine the IC50 value.
FLIPR Membrane Potential Assay
This is a cell-based fluorescence assay used to measure changes in membrane potential, providing an indirect measure of ion channel activity.
Methodology:
-
Cell Culture: HEK cells stably expressing human Nav1.1–Nav1.8 are seeded into 384-well plates.[1]
-
Dye Loading: Cells are loaded with a voltage-sensitive fluorescent dye.
-
Compound Addition: Test compounds are added to the wells.
-
Channel Activation: The Nav channels are activated using a chemical activator like veratridine.
-
Fluorescence Reading: The FLIPR instrument measures the change in fluorescence intensity over time. Inhibition of the veratridine-induced response indicates blockage of the sodium channels.
-
Data Analysis: The concentration-response curves are generated to calculate pIC50 and IC50 values.[1]
Experimental workflows for Nav1.7 inhibitor screening.
Conclusion
Both this compound and GpTx-1 are potent and selective inhibitors of the Nav1.7 channel, a crucial target for pain therapy.
-
This compound , a small molecule, exhibits exceptional selectivity, particularly over Nav channels crucial for cardiac and muscle function (Nav1.5 and Nav1.4). Its state-dependent mechanism, favoring the inactivated state of the channel, may offer an improved therapeutic window by selectively targeting neurons that are in a state of high-frequency firing, a characteristic of pain states.[1][5]
-
GpTx-1 , a peptide toxin, also demonstrates high potency and selectivity for Nav1.7.[2][4] While generally less selective than this compound across all Nav subtypes, its distinct mechanism of action as a pore blocker provides an alternative approach to Nav1.7 inhibition.
The choice between these or similar compounds for therapeutic development will depend on a variety of factors including their pharmacokinetic profiles, potential for off-target effects, and efficacy in in vivo models of pain. The data and methodologies presented here provide a foundation for the continued investigation and development of selective Nav1.7 inhibitors as a promising new class of non-opioid analgesics.
References
- 1. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Voltage sensor interaction site for selective small molecule inhibitors of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GpTx‐1 and [Ala5, Phe6, Leu26, Arg28]GpTx‐1, two peptide NaV1.7 inhibitors: analgesic and tolerance properties at the spinal level - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
- 6. General mechanism of spider toxin family I acting on sodium channel Nav1.7 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the State-Dependent Block of PF-04856264 and CNV1014802 on the Nav1.7 Sodium Channel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the state-dependent inhibitory effects of two prominent Nav1.7 channel blockers, PF-04856264 and CNV1014802 (also known as raxatrigine). The voltage-gated sodium channel Nav1.7 is a well-validated target for the treatment of pain, and understanding the nuanced mechanisms of its inhibitors is crucial for the development of effective analgesics. This document synthesizes available experimental data to highlight the differences in potency, selectivity, and mechanism of action between these two compounds.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of this compound and CNV1014802, focusing on their inhibitory activity on the Nav1.7 channel.
Table 1: Inhibitory Potency (IC50) on Human Nav1.7
| Compound | Condition | Holding Potential | IC50 | Reference |
| This compound | Resting/Closed State | -100 mV | 2.7 µM | [1] |
| Open/Inactivated State | -55 mV (8s prepulse) | 134 nM | [1] | |
| General | -125 mV | 28 nM | [2] | |
| CNV1014802 | Resting State | -120 mV | 71.66 µM | [3][4][5][6] |
| Half-Inactivated State | -70 mV | 1.77 µM | [3][4][5][6] | |
| Open/Inactivated State | - | 6.3 µM | [1] | |
| Closed/Resting State | - | 54 µM | [1] |
Table 2: Selectivity Profile
| Compound | Selectivity for Nav1.7 | Notes | Reference |
| This compound | High | >40-fold selectivity over all other Nav subtypes and >1000-fold over Nav1.4–Nav1.6.[1] Interacts with the voltage sensor in Domain IV.[1] | [1] |
| CNV1014802 | Lower/Non-selective | Described as a relatively non-selective Nav channel inhibitor in one study.[1] Another source claims potency and selectivity against Nav1.7.[7] | [1][7] |
Mechanism of Action and State-Dependence
Both this compound and CNV1014802 exhibit a strong preference for the inactivated state of the Nav1.7 channel, a characteristic known as state-dependent block. This mechanism is therapeutically desirable as it suggests the compounds will have a greater effect on neurons that are firing repetitively, such as those involved in pain signaling, while having less impact on normally active neurons.
This compound acts as a gating modifier.[1] It is understood to interact with the voltage sensor of the fourth domain (DIV) of the Nav1.7 channel, thereby stabilizing the inactivated state.[1] This results in a significant, approximately 20-fold, increase in potency when the channel is in the open/inactivated state compared to the resting state.[1]
CNV1014802 also demonstrates a clear state-dependent inhibition by preferentially binding to the inactivated Nav1.7 channels.[3][4][5] Its mechanism involves enhancing the inactivation process rather than affecting the activation of the channel.[3][4] This is evidenced by a dramatic hyperpolarizing shift in the voltage-dependence of channel inactivation upon drug application.[3] The difference in potency between the resting and half-inactivated states is approximately 40-fold.[3][4][5][6]
Experimental Protocols
The data presented in this guide are primarily derived from electrophysiological studies, specifically using patch-clamp techniques on cell lines heterologously expressing the human Nav1.7 channel.
Whole-Cell Voltage-Clamp Electrophysiology for State-Dependence Analysis
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably or transiently transfected with the human Nav1.7 channel (hNav1.7).[1][3][6]
-
Recording Method: Whole-cell patch-clamp recordings are performed at room temperature using an Axopatch amplifier.[6]
-
Solutions:
-
Intracellular Solution (in mM): Compositions may vary but typically include a high concentration of a cesium or potassium salt (e.g., CsF or K-gluconate), EGTA, HEPES, and MgCl2, with the pH adjusted to ~7.3.
-
Extracellular Solution (in mM): Typically contains NaCl, KCl, CaCl2, MgCl2, HEPES, and glucose, with the pH adjusted to ~7.4.
-
-
Voltage Protocols to Assess State-Dependence:
-
Resting/Closed State Inhibition: Cells are held at a hyperpolarized potential (e.g., -100 mV or -120 mV) where most channels are in the resting state.[1][6] Short depolarizing pulses (e.g., to 0 mV for 20 ms) are applied to elicit a current, and the inhibitory effect of the compound is measured.
-
Open/Inactivated State Inhibition: To assess the block of the inactivated state, a conditioning pre-pulse to a depolarized potential (e.g., -55 mV for 8 seconds or -70 mV) is applied to induce channel inactivation before the test pulse.[1][6] The increased inhibition compared to the resting state protocol reveals the state-dependence.
-
-
Data Analysis: Dose-response curves are generated by plotting the percentage of current inhibition against the compound concentration. The IC50 values are then calculated by fitting the data with the Hill equation.
Visualizing the Mechanism: State-Dependent Block of Nav1.7
The following diagrams illustrate the fundamental concepts of Nav1.7 channel gating and the mechanism of state-dependent inhibition.
References
- 1. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Enhancing inactivation rather than reducing activation of Nav1.7 channels by a clinically effective analgesic CNV1014802 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Convergence Pharmaceuticals' Novel Nav1.7 Selective Sodium Channel Blocker CNV1014802 Demonstrates Proof of Concept in Second Neuropathic Pain Study in Lumbosacral Radiculopathy [prnewswire.com]
A Comparative Guide: The Advantages of PF-04856264 Over Non-Selective Sodium Channel Blockers
For Researchers, Scientists, and Drug Development Professionals
The landscape of analgesic drug development is continually evolving, with a significant focus on identifying targets that offer high efficacy and minimal side effects. Voltage-gated sodium channels (Navs) are critical for the initiation and propagation of action potentials in excitable tissues, making them a key target for pain therapeutics. Non-selective sodium channel blockers have been used for decades as local anesthetics and for the treatment of neuropathic pain, but their clinical utility is often limited by a narrow therapeutic window and a range of adverse effects. This guide provides a detailed comparison of the selective Nav1.7 inhibitor, PF-04856264, with traditional non-selective sodium channel blockers, highlighting the advantages conferred by its selectivity.
The Rationale for Nav1.7 Selectivity
The Nav1.7 sodium channel subtype, encoded by the SCN9A gene, is preferentially expressed in peripheral sensory and sympathetic neurons.[1] Its critical role in pain signaling has been unequivocally demonstrated through human genetics. Loss-of-function mutations in SCN9A lead to congenital insensitivity to pain (CIP), a rare condition where individuals are unable to perceive pain, while gain-of-function mutations are associated with debilitating inherited pain syndromes.[2][3] This genetic validation makes Nav1.7 an exceptionally promising target for the development of novel analgesics with a potentially superior safety profile compared to non-selective agents.[1]
Non-selective sodium channel blockers, such as lidocaine, flecainide, and carbamazepine, inhibit a broad range of Nav channel subtypes, including those crucial for normal physiological function in the central nervous system (CNS) and the cardiovascular system.[4] This lack of selectivity is the primary contributor to their dose-limiting side effects.[5]
Comparative Selectivity Profile: this compound vs. Non-Selective Blockers
The key advantage of this compound lies in its potent and selective inhibition of the Nav1.7 channel. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various human Nav channel subtypes, contrasted with available data for common non-selective blockers.
| Sodium Channel Subtype | This compound IC50 (µM) | Lidocaine IC50 (µM) | Flecainide IC50 (µM) | Carbamazepine IC50 (µM) | Primary Location and Function | Potential Side Effects of Non-Selective Blockade |
| hNav1.1 | >300 | ~200 | ~10 | 32.6% inhibition at 100 µM[6] | Central Nervous System (CNS) | Ataxia, sedation, cognitive impairment |
| hNav1.2 | 13.5 | ~150 | ~10 | 31.3% inhibition at 100 µM[6] | CNS | Seizures, ataxia, cognitive impairment |
| hNav1.3 | >300 | ~100 | ~10 | 86.74[6] | CNS (upregulated in injury) | - |
| hNav1.4 | >300 | ~150 | ~10 | 45.76[6] | Skeletal Muscle | Muscle weakness, paralysis |
| hNav1.5 | >300 | 200-700[7] | 5.5 - 7.4[8][9] | 22.92[6] | Cardiac Muscle | Arrhythmias, heart block, cardiac arrest[10] |
| hNav1.6 | >300 | ~150 | ~10 | 41.5% inhibition at 100 µM[6] | CNS, Peripheral Nervous System | Ataxia, tremor, motor deficits |
| hNav1.7 | 0.028 [11] | ~50 | ~10 | 46.72[6] | Peripheral Sensory Neurons | Analgesia (Therapeutic Target) |
| hNav1.8 | >300 | ~60 | ~10 | 40.5% inhibition at 100 µM[6] | Peripheral Sensory Neurons | - |
Note: IC50 values for non-selective blockers are compiled from various sources and may reflect different experimental conditions. The data for carbamazepine at certain subtypes indicates the percentage of current inhibition at a high concentration, as 50% inhibition was not reached.
As the data illustrates, this compound exhibits a profound selectivity for Nav1.7, with significantly higher IC50 values for other Nav subtypes. This selectivity profile suggests a reduced potential for off-target side effects commonly associated with non-selective sodium channel blockers.
Signaling Pathways and Mechanism of Action
The differential effects of this compound and non-selective blockers can be understood by examining their impact on distinct signaling pathways.
Caption: Selective inhibition of Nav1.7 by this compound in peripheral nociceptors blocks pain signal transmission.
Caption: Non-selective blockers inhibit multiple Nav subtypes, leading to both analgesia and off-target side effects.
Experimental Protocols
The determination of a compound's selectivity and mechanism of action relies on robust in vitro assays. Below are detailed methodologies for two key experiments used in the characterization of sodium channel blockers.
FLIPR Membrane Potential Assay
This high-throughput assay is used for the initial screening of compounds and to determine their potency and selectivity across different ion channel subtypes.
Objective: To measure the inhibitory effect of a compound on Nav channel activity by detecting changes in cell membrane potential.
Materials:
-
HEK293 cells stably expressing the human Nav channel subtype of interest.
-
Black-walled, clear-bottom 384-well microplates.
-
FLIPR Membrane Potential Assay Kit.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4).
-
Nav channel activator (e.g., veratridine).
-
Test compound (e.g., this compound) and control compounds (e.g., lidocaine).
-
FLIPR Tetra® High-Throughput Cellular Screening System.
Protocol:
-
Cell Plating: Seed the HEK293 cells expressing the target Nav channel into 384-well plates at a density that will form a confluent monolayer after 24-48 hours of incubation.
-
Dye Loading: Prepare the FLIPR Membrane Potential Assay dye according to the manufacturer's instructions. Add an equal volume of the dye solution to each well of the cell plate. Incubate the plate at 37°C for 30-60 minutes to allow the dye to load into the cells.[4][12]
-
Compound Plate Preparation: Prepare a separate 384-well plate with serial dilutions of the test and control compounds.
-
Assay Execution:
-
Place the cell plate and the compound plate into the FLIPR instrument.
-
The instrument will first add the compounds from the compound plate to the cell plate.
-
After a short incubation period, the instrument will add the Nav channel activator (e.g., veratridine) to all wells to induce channel opening and membrane depolarization.
-
The fluorescence intensity in each well is monitored in real-time. Inhibition of the Nav channel by the test compound will result in a reduced fluorescence signal upon addition of the activator.[13]
-
-
Data Analysis: The change in fluorescence is used to calculate the percentage of inhibition for each compound concentration. An IC50 curve is then generated to determine the potency of the compound.
Automated Patch-Clamp Electrophysiology
This technique provides a more detailed characterization of the interaction between a compound and the ion channel, including its state-dependence and kinetics.
Objective: To directly measure the effect of a compound on the ionic currents flowing through Nav channels in different conformational states.
Materials:
-
CHO or HEK293 cells stably expressing the human Nav channel subtype of interest.
-
Automated patch-clamp system (e.g., QPatch, Patchliner).
-
Extracellular solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose, pH 7.4.
-
Intracellular solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES, pH 7.3 with CsOH.
-
Test compound and control compounds.
Protocol:
-
Cell Preparation: Harvest the cells and prepare a single-cell suspension.
-
System Setup: Prime the automated patch-clamp system with the extracellular and intracellular solutions.
-
Cell Capture and Sealing: The system automatically captures individual cells and forms a high-resistance (giga-seal) between the cell membrane and the recording electrode.
-
Whole-Cell Configuration: The system then ruptures the cell membrane under the electrode to achieve the whole-cell patch-clamp configuration, allowing for control of the membrane potential and measurement of the total current across the cell membrane.
-
Voltage Protocols and Compound Application:
-
Apply a series of voltage protocols to elicit Nav channel currents and to hold the channels in different states (resting, open, inactivated).
-
Perfuse the cells with the extracellular solution containing different concentrations of the test compound.
-
Record the Nav channel currents in the absence and presence of the compound.[14]
-
-
Data Analysis: Analyze the recorded currents to determine the effect of the compound on channel gating properties (activation, inactivation, recovery from inactivation) and to calculate the IC50 for the compound's block of the channel in different states.
Experimental Workflow for Selectivity Profiling
The following diagram illustrates a typical workflow for assessing the selectivity of a novel Nav channel inhibitor.
Caption: A streamlined workflow for identifying and characterizing selective Nav1.7 inhibitors.
Conclusion
The selective inhibition of the Nav1.7 channel represents a paradigm shift in the development of analgesics. Compounds like this compound, with their high degree of selectivity for Nav1.7 over other Nav subtypes, hold the promise of providing effective pain relief without the debilitating side effects that limit the use of non-selective sodium channel blockers.[2][3] The detailed experimental protocols and workflows presented in this guide provide a framework for the continued discovery and characterization of next-generation pain therapeutics that target Nav1.7. By focusing on selectivity, researchers and drug developers can pave the way for safer and more effective treatments for a wide range of pain conditions.
References
- 1. Inhibition of Navβ4 Peptide-Mediated Resurgent Sodium Currents in Nav1.7 Channels by Carbamazepine, Riluzole, and Anandamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Insensitivity to Pain upon Adult-Onset Deletion of Nav1.7 or Its Blockade with Selective Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Subtype-selective targeting of voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Distinct local anesthetic affinities in Na+ channel subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Multiple targets for flecainide action: implications for cardiac arrhythmogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. State-dependent trapping of flecainide in the cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. The Novel Activity of Carbamazepine as an Activation Modulator Extends from NaV1.7 Mutations to the NaV1.8-S242T Mutant Channel from a Patient with Painful Diabetic Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. NaV1.5 Channel Assay with FLIPR Membrane Potential Assay Kits [moleculardevices.com]
- 14. Characterization of Compound-Specific, Concentration-Independent Biophysical Properties of Sodium Channel Inhibitor Mechanism of Action Using Automated Patch-Clamp Electrophysiology - PMC [pmc.ncbi.nlm.nih.gov]
Experimental Controls for PF-04856264 Studies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental controls employed in studies of PF-04856264, a selective inhibitor of the voltage-gated sodium channel NaV1.7, a key target in pain signaling pathways. This document outlines in vitro and in vivo experimental designs, detailing controls, alternative compounds for comparison, and the methodologies crucial for robust and reproducible results.
Comparison of this compound and Alternative NaV1.7 Inhibitors
This compound is often evaluated alongside other NaV1.7 inhibitors to benchmark its potency and selectivity. Key comparators include the peptide GpTx-1 and the small molecule CNV1014802 (raxatrigine).
In Vitro Potency and Selectivity
The following table summarizes the inhibitory activity (IC50) of this compound and its alternatives against various human voltage-gated sodium channel subtypes. Data is presented as pIC50 (-log(IC50)), with higher values indicating greater potency.
| Compound | hNaV1.1 | hNaV1.2 | hNaV1.3 | hNaV1.4 | hNaV1.5 | hNaV1.6 | hNaV1.7 | hNaV1.8 |
| This compound | 3.61 ± 0.1 | 4.87 ± 0.3 | ~3.5 | ~3.5 | ~3.5 | 3.53 ± 0.1 | 6.53 ± 0.1 | ~3.5 |
| GpTx-1 | - | - | - | >20-fold selective vs hNaV1.7 | >950-fold selective vs hNaV1.7 | - | IC50: 10 nM | - |
| CNV1014802 | 4.70 ± 0.2 | 4.99 ± 0.2 | 4.82 ± 0.3 | 5.09 ± 0.2 | 4.18 ± 0.2 | 4.84 ± 0.1 | 4.58 ± 0.2 | 5.25 ± 0.1 |
Data for this compound and CNV1014802 are presented as pIC50 ± SEM from FLIPR membrane potential assays.[1] GpTx-1 data is presented as IC50 and selectivity ratios.
In Vivo Efficacy in OD1-Induced Pain Model
The scorpion toxin OD1 is a NaV1.7 activator used to induce spontaneous pain behaviors in mice. The efficacy of NaV1.7 inhibitors in reversing these behaviors is a key measure of their in vivo activity.
| Compound | Administration Route | Dose | Effect on OD1-Induced Pain |
| This compound | Intraperitoneal (i.p.) | 3-30 mg/kg | Significantly reduced spontaneous pain behaviors.[2] |
| GpTx-1 | Intraperitoneal (i.p.) | 0.1 mg/kg | No significant effect. |
| CNV1014802 | Intraperitoneal (i.p.) | 3 and 30 mg/kg | Reduced spontaneous pain behaviors. |
Experimental Protocols
Robust experimental design relies on well-defined protocols and appropriate controls. The following sections detail the methodologies for key in vitro and in vivo assays used in the study of this compound.
In Vitro Assays
1. FLIPR Membrane Potential Assay
This assay is a high-throughput method to assess the activity of compounds on ion channels by measuring changes in cell membrane potential.
-
Cell Lines: Human Embryonic Kidney (HEK293) cells stably expressing the human NaV channel subtypes (hNaV1.1–hNaV1.8).
-
Protocol:
-
Cell Plating: Seed cells in 384-well plates and incubate overnight.
-
Dye Loading: The following day, remove the culture medium and add an equal volume of a fluorescent membrane potential dye loading buffer to each well.
-
Incubation: Incubate the plates for 30-60 minutes at 37°C.
-
Compound Addition: Prepare compound plates with serial dilutions of this compound, GpTx-1, CNV1014802, and a vehicle control (e.g., 0.1% DMSO in assay buffer).
-
Signal Detection: Use a FLIPR instrument to add the compounds to the cell plate and immediately measure the change in fluorescence, which corresponds to the change in membrane potential.
-
-
Experimental Controls:
-
Vehicle Control: The solvent used to dissolve the test compounds (e.g., DMSO) is added to control wells to account for any effects of the solvent itself.
-
Positive Control: A known activator or inhibitor of the target channel can be used to validate the assay. For NaV channels, veratridine is often used as an activator.
-
Negative Control: Untreated cells or cells treated with an inactive compound.
-
2. Automated Patch Clamp Electrophysiology
This technique provides a more detailed characterization of the interaction between a compound and an ion channel.
-
Cell Lines: Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing hNaV1.7.
-
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH 7.3 with CsOH.
-
-
Protocol:
-
Cell Preparation: Cells are harvested and suspended in the external solution.
-
Recording: An automated patch-clamp system (e.g., Patchliner, QPatch) is used to establish whole-cell recordings.
-
Voltage Protocols: Specific voltage protocols are applied to study the compound's effect on the channel in different states (resting, open/inactivated). For example, to assess state-dependence, the effect of the compound can be measured from a holding potential of -100 mV (resting state) versus after a conditioning pre-pulse to -55 mV for 8 seconds (inactivated state).
-
-
Experimental Controls:
-
Vehicle Control: Perfusion with the external solution containing the vehicle.
-
Control Recordings: Recordings are taken before and after the application of the test compound to assess its effect.
-
In Vivo Assay: OD1-Induced Spontaneous Pain Model
This model is used to assess the in vivo efficacy of NaV1.7 inhibitors in a NaV1.7-dependent pain state.
-
Animal Model: Adult male C57BL/6J mice.
-
Protocol:
-
Acclimatization: Animals are acclimatized to the testing environment.
-
Drug Administration:
-
This compound: Administered via intraperitoneal (i.p.) injection at doses of 3-30 mg/kg. The vehicle for this compound can be a solution of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[2]
-
GpTx-1 and CNV1014802: Administered via i.p. injection at specified doses.
-
Vehicle Control: The vehicle solution is administered to a control group of animals.
-
-
Induction of Pain: The scorpion toxin OD1 (e.g., 300 nM) is administered via intraplantar (\href{--INVALID-LINK--.) injection into the hind paw to activate NaV1.7 and induce pain behaviors.
-
Behavioral Assessment: Spontaneous pain behaviors, such as licking and flinching of the injected paw, are observed and quantified for a set period (e.g., 10-30 minutes) after OD1 injection.
-
-
Experimental Controls:
-
Vehicle Control: A group of animals receives an injection of the vehicle solution instead of the test compound to control for any effects of the injection or the vehicle itself.
-
Positive Control: A known analgesic can be used as a positive control. In this specific model, other NaV1.7 inhibitors like GpTx-1 or CNV1014802 serve as positive controls for comparison.
-
Genetic Control (Model Validation): To confirm that the pain behaviors are indeed mediated by NaV1.7, NaV1.7 knockout (NaV1.7-/-) mice can be used. These mice are expected to show a significantly reduced pain response to OD1 injection compared to their wild-type littermates.[1]
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the role of NaV1.7 in pain signaling and the general workflow for evaluating NaV1.7 inhibitors.
Caption: NaV1.7 Pain Signaling Pathway.
Caption: Workflow for NaV1.7 Inhibitor Evaluation.
References
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical Nav1.7 inhibitor PF-04856264 and the newer-generation inhibitor GDC-0310. This analysis is supported by experimental data from published studies, detailing their mechanisms of action, potency, selectivity, and the experimental protocols used for their characterization.
The voltage-gated sodium channel Nav1.7 is a genetically validated target for the treatment of pain. Its critical role in pain signaling pathways has driven significant efforts in the discovery and development of selective inhibitors as potential non-opioid analgesics. This guide focuses on a comparative analysis of two such inhibitors: this compound, an early-stage aryl sulfonamide, and GDC-0310, a more recent acyl-sulfonamide compound.
Mechanism of Action and Binding
Both this compound and GDC-0310 are state-dependent inhibitors of Nav1.7, meaning they preferentially bind to and stabilize the inactivated state of the channel. This mechanism of action is advantageous as it allows for selective targeting of rapidly firing neurons, such as those involved in pain signaling, while having less effect on normally functioning neurons.
However, a key distinction lies in their binding sites. This compound is an aryl sulfonamide that targets the voltage-sensing domain 4 (VSD4) of the Nav1.7 channel. In contrast, GDC-0310, an acyl-sulfonamide, has been shown to engage the Nav1.7-VSD4 through an unexpected, orthogonal binding mode, identifying a previously unknown ligand binding site. This difference in binding may contribute to the observed differences in their potency and selectivity profiles.
Quantitative Comparison of In Vitro Potency
The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and GDC-0310 against human Nav1.7 (hNav1.7). It is important to note that these values are compiled from different studies and direct head-to-head comparisons in the same assay are limited.
| Compound | Chemical Class | hNav1.7 IC50 (nM) | Reference |
| This compound | Aryl sulfonamide | 28 | [1] |
| GDC-0310 | Acyl-sulfonamide | 0.6 | [1] |
As indicated in the table, GDC-0310 demonstrates significantly higher potency for hNav1.7 in in vitro assays compared to this compound.
Selectivity Profile
A critical aspect of Nav1.7 inhibitor development is selectivity over other Nav channel subtypes to minimize off-target effects. The following table provides a comparative overview of the selectivity of this compound and GDC-0310 against a panel of human Nav channels. Data is presented as fold-selectivity over Nav1.7.
| Nav Channel Subtype | This compound (Fold Selectivity over Nav1.7) | GDC-0310 (Fold Selectivity over Nav1.7) |
| hNav1.1 | >63 | >63 |
| hNav1.2 | ~8 | >63 |
| hNav1.3 | >600 | - |
| hNav1.4 | >600 | ~6 |
| hNav1.5 | >1000 | >63 |
| hNav1.6 | ~11 | ~330 |
| hNav1.8 | >600 | - |
Data for this compound is based on its optimized successor, PF-05089771.[1] Data for GDC-0310 is from published preclinical findings.[1]
Both compounds exhibit a degree of selectivity for Nav1.7. However, GDC-0310 shows a different selectivity profile, with notably lower selectivity against Nav1.4 compared to the high selectivity of the this compound series against this subtype.
Clinical Development Status
An optimized version of this compound, named PF-05089771, advanced to clinical trials but ultimately showed a lack of significant efficacy in painful diabetic peripheral neuropathy compared to placebo. The development of GDC-0310 was discontinued after Phase I clinical trials for undisclosed reasons. These outcomes highlight the challenges in translating potent and selective Nav1.7 inhibition into clinical analgesia.
Experimental Protocols
The characterization of Nav1.7 inhibitors relies heavily on in vitro electrophysiological assays. The following is a detailed methodology for a key experiment used to determine the potency and selectivity of compounds like this compound and GDC-0310.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To measure the inhibitory effect of a compound on Nav1.7 channels expressed in a heterologous expression system.
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells stably transfected with the human SCN9A gene (encoding Nav1.7).
Solutions:
-
External Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 140 CsF, 10 NaCl, 1 EGTA, 10 HEPES; pH adjusted to 7.3 with CsOH.
Procedure:
-
Cell Preparation: Cells are cultured to 70-80% confluency and then harvested for experiments.
-
Recording: Whole-cell patch-clamp recordings are performed using an automated (e.g., QPatch, Patchliner) or manual patch-clamp setup.
-
Voltage Protocol for Resting State Inhibition:
-
Cells are held at a hyperpolarized potential of -100 mV.
-
A depolarizing pulse to 0 mV for 20 ms is applied to elicit Nav1.7 currents.
-
-
Voltage Protocol for Inactivated State Inhibition:
-
Cells are held at a depolarized potential (e.g., -55 mV) for a prolonged period (e.g., 8 seconds) to induce channel inactivation.
-
A subsequent test pulse to 0 mV is applied to measure the current from the remaining available channels.
-
-
Compound Application: The test compound is perfused at increasing concentrations, and the effect on the peak Nav1.7 current is measured for both resting and inactivated states.
-
Data Analysis: The percentage of current inhibition is plotted against the compound concentration to generate a concentration-response curve. The IC50 value is calculated by fitting the data to the Hill equation.
Visualizations
Signaling Pathway of Nav1.7 in Pain Perception```dot
Caption: Experimental workflow for the in vitro comparison of Nav1.7 inhibitors.
References
Validating the Analgesic Efficacy of PF-04856264: A Comparative Analysis with Naloxone Controls
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the selective NaV1.7 inhibitor, PF-04856264, focusing on the validation of its analgesic effects through the use of the opioid antagonist, naloxone. The content presented herein is based on available preclinical data and aims to offer a clear perspective on the compound's mechanism of action and its relationship with the endogenous opioid system.
Introduction to this compound
This compound is a potent and selective inhibitor of the voltage-gated sodium channel NaV1.7.[1][2] This channel is a critical component in the transmission of pain signals, and genetic loss-of-function of NaV1.7 in humans results in a congenital inability to experience pain.[2][3][4][5] Consequently, selective inhibition of NaV1.7 is a promising therapeutic strategy for pain management.[2][3][4][5] Preclinical studies have demonstrated the analgesic efficacy of this compound in various pain models.[2][3][4]
The Role of Naloxone in Validating Analgesic Mechanisms
Naloxone is a non-selective opioid receptor antagonist that is widely used to reverse the effects of opioid agonists.[6][7][8][9][10][11][12] In the context of analgesic drug development, naloxone serves as a critical tool to investigate the involvement of the endogenous opioid system in the mechanism of action of a novel analgesic. If an analgesic effect is reversed by naloxone, it suggests that the drug's mechanism is, at least in part, dependent on the release of endogenous opioids (e.g., endorphins, enkephalins).
Comparative Data: this compound and the Opioid System
A key study demonstrated that the analgesic effect of another selective NaV1.7 inhibitor, Pn3a, was completely abolished by the co-administration of naloxone in a mouse model of postsurgical pain.[13][14] The same study confirmed that this compound also reduced mechanical allodynia in this model.[13][14] Furthermore, studies on individuals with a congenital insensitivity to pain due to a lack of functional NaV1.7 channels have shown that their pain insensitivity can be partially reversed by naloxone. This strongly indicates that the absence of NaV1.7 function leads to an upregulation or increased reliance on the endogenous opioid system for pain modulation.
Based on this evidence, it is highly probable that the analgesic effects of this compound are also mediated, at least in part, by the endogenous opioid system and would be attenuated by naloxone.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound and the conceptual basis for a naloxone control experiment.
| Compound | Target | IC50 (human NaV1.7) | Observed Analgesic Effects | Expected Outcome with Naloxone Co-administration |
| This compound | NaV1.7 | 28 nM[1] | Reduced spontaneous pain behaviors and mechanical allodynia in preclinical models.[3][4][13][14] | Reversal or significant attenuation of analgesia. |
| Naloxone | Opioid Receptors | N/A (Antagonist) | No intrinsic analgesic effect; can produce hyperalgesia under certain conditions.[10][12] | Blocks the effects of endogenous opioids. |
Experimental Protocols
To validate the analgesic effects of this compound and investigate the role of the endogenous opioid system, the following experimental protocols are recommended.
Assessment of Mechanical Allodynia: Von Frey Test
The von Frey test is a standard method for assessing mechanical sensitivity in rodents.
Objective: To determine the mechanical withdrawal threshold in response to a calibrated mechanical stimulus.
Methodology:
-
Acclimation: Mice are placed in individual Plexiglas chambers on an elevated mesh floor and allowed to acclimate for at least 30-60 minutes before testing.
-
Filament Application: A series of calibrated von Frey filaments with increasing stiffness are applied to the plantar surface of the hind paw.
-
Withdrawal Threshold: The filament that elicits a withdrawal response in 50% of applications is determined using the up-down method.
-
Drug Administration: this compound (e.g., 30 mg/kg, i.p.) or vehicle is administered. In a separate group, naloxone (e.g., 1-10 mg/kg, i.p.) is administered shortly before this compound. A naloxone-only group serves as a control.
-
Post-treatment Testing: The mechanical withdrawal threshold is reassessed at various time points after drug administration (e.g., 30, 60, 120 minutes).
Expected Results: this compound is expected to significantly increase the paw withdrawal threshold compared to vehicle. Co-administration of naloxone is expected to reverse this effect, bringing the withdrawal threshold back towards baseline.
Assessment of Thermal Nociception: Tail-Flick Test
The tail-flick test is used to measure the response to a thermal pain stimulus.
Objective: To measure the latency of a mouse to withdraw its tail from a radiant heat source.
Methodology:
-
Restraint: The mouse is gently restrained, with its tail exposed.
-
Heat Application: A focused beam of radiant heat is applied to a specific point on the tail.
-
Latency Measurement: The time taken for the mouse to flick its tail away from the heat source is recorded as the tail-flick latency. A cut-off time is set to prevent tissue damage.
-
Drug Administration: Similar to the von Frey test, animals are treated with this compound, vehicle, this compound with naloxone, and naloxone alone.
-
Post-treatment Testing: Tail-flick latency is measured at predetermined intervals after drug administration.
Expected Results: this compound is expected to increase the tail-flick latency. This increase is anticipated to be reversed by the co-administration of naloxone.
Visualizing the Experimental Logic and Signaling Pathway
To further clarify the proposed mechanism and experimental design, the following diagrams are provided.
Caption: Proposed mechanism of this compound-induced analgesia and naloxone's point of intervention.
Caption: Workflow for a controlled study to validate the mechanism of this compound analgesia.
Conclusion
This compound is a selective NaV1.7 inhibitor with demonstrated analgesic properties in preclinical models. Based on the strong evidence from studies on NaV1.7 gene deletion and other selective NaV1.7 inhibitors, it is highly probable that the analgesic mechanism of this compound involves the endogenous opioid system. The use of naloxone as a control in future preclinical and clinical studies is crucial to definitively elucidate this mechanism and further validate the therapeutic potential of this compound. The experimental designs and data presented in this guide provide a framework for such validation studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Naloxone-induced analgesia mediated by central kappa opioid system in chronic inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Open-label nondeceptive placebo analgesia is blocked by the opioid antagonist naloxone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Naloxone inhibits not only stress-induced analgesia but also sympathetic activation and baroreceptor-reflex sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pain enhances naloxone-induced hyperalgesia in humans as assessed by somatosensory evoked potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Naloxone partially antagonizes post-encounter analgesia and enhances defensive responding in male rats exposed to attack from lactating conspecifics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Placebo and naloxone can alter post-surgical pain by separate mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 14. researchgate.net [researchgate.net]
Cross-Species Potency of the Nav1.7 Inhibitor PF-04856264: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the potency of PF-04856264, a selective inhibitor of the voltage-gated sodium channel Nav1.7, across human, mouse, and dog species. The information is intended to assist researchers and drug development professionals in interpreting preclinical data and predicting clinical efficacy.
Introduction
This compound is an aryl sulfonamide that acts as a potent and selective inhibitor of the Nav1.7 sodium channel.[1][2] This channel is a genetically validated target for pain therapeutics, as loss-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to congenital insensitivity to pain.[3][4] this compound exhibits state-dependent inhibition, preferentially binding to the inactivated state of the Nav1.7 channel.[2][5] Understanding the cross-species potency of this compound is critical for the translation of preclinical findings to human clinical trials.
Quantitative Potency Comparison
The inhibitory potency of this compound against Nav1.7 varies across different species. The following table summarizes the half-maximal inhibitory concentration (IC50) values for human, mouse, and dog Nav1.7.
| Species | IC50 (nM) |
| Human | 28 |
| Mouse | 131 |
| Dog | 42 |
| Data sourced from MedChemExpress.[1] |
Signaling Pathway and Mechanism of Action
This compound exerts its effect by inhibiting the Nav1.7 voltage-gated sodium channel, which is crucial for the generation and propagation of action potentials in nociceptive neurons. By blocking this channel, this compound reduces the excitability of these neurons, thereby dampening the transmission of pain signals.
Caption: Mechanism of action of this compound in inhibiting pain signal transmission.
Experimental Protocols
The following are generalized methodologies for assessing the potency of Nav1.7 inhibitors like this compound.
Cell Line Generation and Maintenance
-
Cell Lines: Human Embryonic Kidney (HEK293) or Chinese Hamster Ovary (CHO) cells are commonly used.
-
Transfection: Stably transfect cells with the cDNA encoding the alpha subunit of the Nav1.7 channel for the species of interest (human, mouse, or dog).
-
Culture Conditions: Maintain cell lines in appropriate culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418) at 37°C in a humidified atmosphere with 5% CO2.
Electrophysiology (Automated Patch Clamp)
Automated patch-clamp systems are utilized to measure the ion channel activity in response to the compound.
-
Cell Preparation: Harvest cells and prepare a single-cell suspension.
-
Voltage Protocol: A specific voltage protocol is applied to the cells to elicit Nav1.7 currents and to modulate the channel between different states (resting, open, inactivated). To assess state-dependent inhibition, a conditioning voltage step is used to promote the inactivated state before the test pulse.
-
Compound Application: Prepare serial dilutions of this compound in an appropriate extracellular solution. Apply the different concentrations to the cells.
-
Data Analysis: Measure the peak inward current in response to the test pulse at each compound concentration. Plot the concentration-response curve and fit the data to a four-parameter logistic equation to determine the IC50 value.
Fluorometric Imaging Plate Reader (FLIPR) Membrane Potential Assay
This is a high-throughput method to assess ion channel activity by measuring changes in membrane potential.
-
Cell Plating: Plate the stably transfected cells in 96- or 384-well plates.
-
Dye Loading: Load the cells with a voltage-sensitive fluorescent dye.
-
Compound Addition: Add varying concentrations of this compound to the wells.
-
Channel Activation: Add a Nav channel activator (e.g., veratridine) to stimulate sodium influx and cause membrane depolarization.
-
Fluorescence Measurement: The FLIPR instrument measures the change in fluorescence, which corresponds to the change in membrane potential.
-
Data Analysis: The inhibitory effect of this compound is determined by the reduction in the fluorescence signal. Calculate IC50 values by fitting the concentration-response data.
Experimental Workflow
The following diagram illustrates a typical workflow for the cross-species comparison of a Nav1.7 inhibitor.
Caption: Experimental workflow for cross-species potency comparison of Nav1.7 inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic Effects of GpTx-1, this compound and CNV1014802 in a Mouse Model of NaV1.7-Mediated Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Towards Structure-Guided Development of Pain Therapeutics Targeting Voltage-Gated Sodium Channels [frontiersin.org]
A detailed examination of the therapeutic landscape for Nav1.7 inhibitors, comparing the distinct advantages and challenges of small molecule and peptide-based approaches in the quest for effective and selective analgesics.
The voltage-gated sodium channel Nav1.7 has emerged as a critical target in the development of novel pain therapeutics.[1][2][3][4] Genetic studies of individuals with rare pain disorders have unequivocally demonstrated the central role of this channel in human pain perception. Gain-of-function mutations in the SCN9A gene, which encodes Nav1.7, lead to debilitating chronic pain syndromes, while loss-of-function mutations result in a congenital indifference to pain.[4][5][6] This validation has spurred extensive research into the discovery and development of Nav1.7 inhibitors, with two primary classes of molecules taking center stage: small molecules and peptides. This guide provides a comparative review of these two approaches, presenting key data, experimental methodologies, and the underlying signaling pathways.
The Nav1.7 Signaling Pathway in Nociception
Nav1.7 is predominantly expressed in peripheral sensory neurons, including nociceptors, which are responsible for detecting and transmitting pain signals.[2][7] It acts as a threshold channel, amplifying small, subthreshold depolarizations at nerve endings to initiate an action potential.[2] This electrical signal then propagates along the sensory neuron to the spinal cord, where it triggers the release of neurotransmitters, ultimately leading to the sensation of pain in the brain.[2]
Comparative Analysis of Inhibitor Classes
The development of Nav1.7 inhibitors has been challenging due to the high degree of homology among the nine different voltage-gated sodium channel subtypes.[8] Lack of selectivity can lead to adverse effects on the central nervous system (Nav1.1, Nav1.2, Nav1.3, Nav1.6), skeletal muscle (Nav1.4), and the heart (Nav1.5).[9]
Small Molecule Inhibitors
Small molecules have traditionally been the focus of drug development efforts due to their potential for oral bioavailability and ability to cross cell membranes. However, achieving high selectivity for Nav1.7 over other sodium channel isoforms has proven to be a significant hurdle.[10][9] Many early non-selective sodium channel blockers, such as lidocaine and carbamazepine, showed some efficacy in pain but were limited by dose-limiting side effects.[9] More recent efforts have focused on developing highly selective small molecules.
Peptide Inhibitors
Peptide toxins isolated from venomous creatures like spiders and centipedes have emerged as a promising alternative.[2][9] These peptides often exhibit high potency and selectivity for specific ion channels. A notable example is µ-SLPTX-Ssm6a, a peptide from centipede venom, which potently inhibits Nav1.7 with high selectivity over other Nav subtypes.[2] While peptides offer superior selectivity, their development as therapeutics faces challenges related to their larger size, potential for immunogenicity, and typically poor oral bioavailability, often requiring administration via injection.[11][12]
Quantitative Comparison of Nav1.7 Inhibitors
The following tables summarize the publicly available data for representative small molecule and peptide inhibitors of Nav1.7.
Table 1: Potency (IC50) of Selected Nav1.7 Inhibitors
| Inhibitor Class | Compound | hNav1.7 IC50 (nM) | Source(s) |
| Small Molecule | PF-05089771 | 11 | [6] |
| Small Molecule | PF-05198007 | 28 | [6] |
| Small Molecule | GDC-0310 | ~10 | [13] |
| Small Molecule | QLS-81 | 3500 | [14] |
| Peptide | µ-SLPTX-Ssm6a | ~25 | [2] |
| Peptide | ProTx-II | ~0.3 | [12] |
| Peptide | JNJ63955918 | ~3 | [11][12] |
| Peptide | PTx2-3127 | 7 | [11][12] |
| Peptide | PTx2-3258 | 4 | [11][12] |
| Peptide | Tsp1a | 10 | [15] |
Table 2: Selectivity of Selected Nav1.7 Inhibitors over other Nav Channels (Fold-Selectivity vs. hNav1.7)
| Inhibitor Class | Compound | hNav1.1 | hNav1.2 | hNav1.3 | hNav1.4 | hNav1.5 | hNav1.6 | hNav1.8 | hNav1.9 | Source(s) |
| Small Molecule | PF-05089771 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | [6] |
| Peptide | µ-SLPTX-Ssm6a | >150 | 32 | >150 | >150 | >150 | >150 | >150 | >150 | [2] |
| Peptide | JNJ63955918 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | >100 | [11][12] |
| Peptide | PTx2-3127 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | [11][12] |
| Peptide | PTx2-3258 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | >1000 | [11][12] |
| Peptide | Tsp1a | 45 | 24 | >100 | >100 | >100 | >100 | ND | ND | [15] |
ND: Not Determined
Experimental Protocols
The evaluation of Nav1.7 inhibitors relies on a series of well-established experimental protocols to determine their potency, selectivity, and efficacy.
Electrophysiology (Patch-Clamp)
Objective: To measure the inhibitory effect of a compound on the ionic currents flowing through Nav1.7 channels.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK293) cells are stably transfected to express the human Nav1.7 channel.
-
Cell Plating: Cells are plated onto glass coverslips for recording.
-
Whole-Cell Patch-Clamp: A glass micropipette filled with an internal solution is used to form a high-resistance seal with the cell membrane. The membrane patch under the pipette is then ruptured to gain electrical access to the cell's interior.
-
Voltage Protocol: A series of voltage steps are applied to the cell to elicit Nav1.7 currents. The holding potential is typically set to a level where most channels are in a resting state (e.g., -120 mV), and depolarizing pulses are applied to activate the channels (e.g., to 0 mV).
-
Compound Application: The test compound is applied to the cell via a perfusion system.
-
Data Acquisition and Analysis: The resulting sodium currents are recorded and analyzed to determine the concentration-response relationship and calculate the IC50 value. Selectivity is assessed by performing similar experiments on cells expressing other Nav channel subtypes.
Animal Models of Pain
Objective: To evaluate the analgesic efficacy of a Nav1.7 inhibitor in a living organism.
Methodology:
-
Model Induction: A pain state is induced in rodents (e.g., mice or rats). Common models include:
-
Inflammatory Pain: Injection of an inflammatory agent (e.g., formalin, carrageenan) into the paw.
-
Neuropathic Pain: Surgical nerve injury (e.g., spared nerve injury, chronic constriction injury) or administration of a chemotherapeutic agent (e.g., oxaliplatin).[16]
-
-
Compound Administration: The test compound is administered to the animals, typically via injection (e.g., intravenous, subcutaneous, intrathecal).
-
Behavioral Testing: The animal's response to a noxious stimulus is measured at different time points after compound administration. Common tests include:
-
Mechanical Allodynia: Measuring the paw withdrawal threshold to a non-painful mechanical stimulus (e.g., von Frey filaments).
-
Thermal Hyperalgesia: Measuring the latency to withdraw the paw from a heat source (e.g., Hargreaves test).
-
-
Data Analysis: The behavioral responses of the treated group are compared to a vehicle-treated control group to determine the analgesic effect of the compound.
References
- 1. Recent advances in small molecule Nav 1.7 inhibitors for cancer pain management - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Review of the Therapeutic Targeting of SCN9A and Nav1.7 for Pain Relief in Current Human Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Subtype-Selective Small Molecule Inhibitors Reveal a Fundamental Role for Nav1.7 in Nociceptor Electrogenesis, Axonal Conduction and Presynaptic Release | PLOS One [journals.plos.org]
- 7. physoc.org [physoc.org]
- 8. peptidesciences.com [peptidesciences.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain | eLife [elifesciences.org]
- 12. Computational design of peptides to target NaV1.7 channel with high potency and selectivity for the treatment of pain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cryo-EM reveals an unprecedented binding site for NaV1.7 inhibitors enabling rational design of potent hybrid inhibitors | eLife [elifesciences.org]
- 14. Inhibition of Nav1.7 channel by a novel blocker QLS-81 for alleviation of neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Small molecule targeting NaV1.7 via inhibition of the CRMP2-Ubc9 interaction reduces and prevents pain chronification in a mouse model of oxaliplatin-induced neuropathic pain - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
